molecular formula C12H14FNO2 B1395653 5-(Diethoxymethyl)-2-fluorobenzonitrile CAS No. 1176161-37-7

5-(Diethoxymethyl)-2-fluorobenzonitrile

Cat. No.: B1395653
CAS No.: 1176161-37-7
M. Wt: 223.24 g/mol
InChI Key: PWINDASCTDSVAK-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-2-fluorobenzonitrile (; Molecular Formula: C₁₂H₁₄FNO₂) is a versatile fluorinated building block designed for advanced research and development in medicinal chemistry and materials science . The compound features a benzontirile core functionalized with a fluorine atom and a diethoxymethyl group, which can serve as a protected aldehyde, enhancing its utility as a multifunctional synthetic intermediate. This structure makes it a valuable precursor for synthesizing complex heterocyclic compounds, such as quinazolines and oxazolines, which are privileged scaffolds in the development of Active Pharmaceutical Ingredients (APIs) and specialized ligands for catalysis . The fluorine atom can be used to tune electronic properties and metabolic stability in drug candidates, while the nitrile group offers a handle for further chemical transformation into amides, acids, or tetrazoles. The diethoxymethyl group is a key feature, acting as a protective moiety that can be deprotected to reveal a reactive aldehyde under mild acidic conditions, enabling sequential synthetic strategies. As with many specialized chemical synthons, this product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(diethoxymethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-15-12(16-4-2)9-5-6-11(13)10(7-9)8-14/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINDASCTDSVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=C(C=C1)F)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716535
Record name 5-(Diethoxymethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176161-37-7
Record name 5-(Diethoxymethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-(Diethoxymethyl)-2-fluorobenzonitrile, identified by its CAS Number 1176161-37-7, is a substituted aromatic nitrile of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure features a benzonitrile core, a strategic ortho-fluorine atom, and a diethyl acetal functional group. This acetal serves as a stable protecting group for a formyl (aldehyde) moiety, making the compound a valuable and versatile intermediate in complex, multi-step organic syntheses. Its primary utility is linked to the production of precursors for high-value active pharmaceutical ingredients (APIs), most notably as an intermediate in synthetic routes targeting PARP inhibitors like Olaparib.[3][4][5] This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic pathways, characteristic chemical reactivity, and principal applications, designed for researchers, chemists, and professionals in drug development.

Compound Profile and Physicochemical Properties

5-(Diethoxymethyl)-2-fluorobenzonitrile is a derivative of 2-fluorobenzonitrile where the hydrogen at the 5-position is replaced by a diethoxymethyl group. This functional group is the diethyl acetal of a formyl group, a common strategy to mask the reactivity of an aldehyde during synthetic transformations at other molecular sites.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 1176161-37-7 [1][2]
Molecular Formula C₁₂H₁₄FNO₂ [1][2]
Molecular Weight 223.25 g/mol [1]
Canonical SMILES CCOC(C1=CC(=C(C=C1)F)C#N)OCC [2]

| IUPAC Name | 5-(diethoxymethyl)-2-fluorobenzonitrile | N/A |

The molecule's properties are dictated by its three primary functional regions: the electron-withdrawing nitrile and fluorine groups, the aromatic phenyl ring, and the acid-labile diethyl acetal. The ortho-fluorine substituent significantly influences the electronic properties of the nitrile group and the aromatic ring, impacting its reactivity in subsequent synthetic steps.[6]

Synthesis and Manufacturing

The synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile is not typically a single-step process but rather a strategic sequence involving the formation of a key aldehyde intermediate followed by its protection as an acetal. This two-stage approach is standard in fine chemical manufacturing for producing stable, versatile building blocks.

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate cluster_target Target Compound P1 3-Bromo-4-fluorobenzaldehyde I1 2-Fluoro-5-formylbenzonitrile P1->I1 Cyanation Reaction (CuCN, NMP) T1 5-(Diethoxymethyl)-2-fluorobenzonitrile I1->T1 Acetal Protection (Ethanol, Acid Catalyst)

Caption: Overall synthetic strategy for 5-(diethoxymethyl)-2-fluorobenzonitrile.

Synthesis of Key Intermediate: 2-Fluoro-5-formylbenzonitrile

The most direct and widely cited method for producing the aldehyde precursor is the cyanation of 3-bromo-4-fluorobenzaldehyde.[3][7] This reaction, a form of nucleophilic aromatic substitution, replaces the bromine atom with a nitrile group.

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde [3][7]

  • Vessel Preparation: To a suitable reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq) and N-Methyl-2-pyrrolidone (NMP, ~4 mL per gram of starting material).

  • Reagent Addition: Stir the mixture to achieve a clear solution. Add cuprous cyanide (CuCN, ~1.1 eq).

  • Reaction Execution: Heat the reaction mixture to 170 °C and maintain stirring overnight (approx. 18-24 hours). The high temperature is necessary to overcome the activation energy for the displacement of the aromatic bromide. NMP is an ideal solvent due to its high boiling point and ability to dissolve the copper salts.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and water. The resulting mixture is often filtered through a pad of diatomaceous earth to remove insoluble copper salts.

  • Purification: Separate the organic layer, wash it sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield 2-fluoro-5-formylbenzonitrile as a solid.[3] A reported yield for this process is approximately 76%.[3]

Acetal Protection to Yield 5-(Diethoxymethyl)-2-fluorobenzonitrile

With the aldehyde in hand, the final step is the protection of the formyl group as a diethyl acetal. This is a classic acid-catalyzed reaction that converts the highly reactive aldehyde into a stable group, inert to bases, nucleophiles, and many redox reagents.[8]

Experimental Protocol: Diethyl Acetal Formation

  • Setup: In a round-bottom flask fitted with a Dean-Stark apparatus or in the presence of a chemical dehydrating agent, dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous ethanol, which serves as both solvent and reagent.

  • Catalyst and Dehydrating Agent: Add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid. The triethyl orthoformate is crucial as it acts as a dehydrating agent, reacting with the water produced during the reaction to drive the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.[8]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

  • Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(diethoxymethyl)-2-fluorobenzonitrile. Further purification can be achieved via column chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-(diethoxymethyl)-2-fluorobenzonitrile is governed by the distinct properties of its functional groups. Synthetic strategies can selectively target one group while leaving the others intact, highlighting its utility as a building block.

Reactions of the Diethyl Acetal Group: Deprotection

The acetal's primary role is that of a protecting group, and its most important reaction is its removal (deprotection) to regenerate the parent aldehyde. This is achieved through acid-catalyzed hydrolysis.[8]

Acetal_Hydrolysis Acetal R-CH(OEt)₂ Protonated_Acetal R-CH(O⁺HEt)(OEt) Acetal->Protonated_Acetal + H⁺ Carbocation [R-CH=O⁺Et ↔ R-C⁺H-OEt] Protonated_Acetal->Carbocation - EtOH Hemiacetal R-CH(OH)(OEt) Carbocation->Hemiacetal + H₂O - H⁺ Protonated_Hemiacetal R-CH(OH)(O⁺HEt) Hemiacetal->Protonated_Hemiacetal + H⁺ Aldehyde R-C(=O)H Protonated_Hemiacetal->Aldehyde - EtOH - H⁺

Caption: Mechanism of acid-catalyzed acetal deprotection.

Protocol: Acetal Deprotection

  • Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile in a mixture of an organic solvent (e.g., tetrahydrofuran or acetone) and aqueous acid (e.g., 1M HCl).

  • Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitor by TLC for the disappearance of the starting material.

  • Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain 2-fluoro-5-formylbenzonitrile.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle for creating new C-N and C-C bonds.

  • Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney Nickel or Ruthenium complexes.[9] This transformation is fundamental for introducing a basic aminomethyl group.

  • Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add across the carbon-nitrogen triple bond to form an intermediate imine salt.[10][11] Subsequent acidic hydrolysis of this intermediate yields a ketone (R-C(=O)-Ar), providing a robust method for C-C bond formation.[11] The presence of a Lewis acid like ZnCl₂ can catalyze the addition of less reactive Grignard reagents.[11]

Reactivity of the Fluoroaromatic System

The fluorine atom and the nitrile group are both strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[12] The fluorine atom itself can be displaced by strong nucleophiles under forcing conditions. Furthermore, the presence of an ortho-fluorine substituent has been shown to stabilize transition metal complexes, influencing the outcomes of C-C bond activation reactions.[6]

Applications in Research and Drug Development

The principal application of 5-(diethoxymethyl)-2-fluorobenzonitrile is as a protected intermediate in the synthesis of pharmaceutical agents.

Application_Workflow Start 5-(Diethoxymethyl)-2- fluorobenzonitrile Step1 Reaction on another part of the molecule (e.g., coupling, substitution) Start->Step1 1. Protection allows selective reaction Step2 Acidic Workup (Deprotection) Step1->Step2 2. Unmasking the aldehyde Step3 2-Fluoro-5-formylbenzonitrile Intermediate Step2->Step3 Step4 Further Elaboration (e.g., Reductive Amination) Step3->Step4 3. Aldehyde used as a synthetic handle API Complex API Structure (e.g., Olaparib Analog) Step4->API

Caption: Role as a protected intermediate in a multi-step synthesis.

  • Precursor to Olaparib Intermediates: The deprotected aldehyde, 2-fluoro-5-formylbenzonitrile, is a documented key intermediate for the synthesis of the PARP inhibitor Olaparib.[4][5] In a lengthy synthesis, it is often necessary to perform chemical steps that would be incompatible with a free aldehyde (e.g., reactions involving strong bases or nucleophiles). By protecting the aldehyde as a diethyl acetal, chemists can execute these transformations on other parts of a growing molecule before liberating the aldehyde at a later, strategic point for further functionalization.

  • Building Block in Medicinal Chemistry: Benzonitrile derivatives are a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[13] They are frequently found in kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor.[13] This compound provides a synthetic entry point to a wide range of 5-substituted-2-fluorobenzonitrile derivatives for screening libraries and lead optimization campaigns.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(diethoxymethyl)-2-fluorobenzonitrile is not widely available, its hazard profile can be inferred from its precursors and analogous structures like 5-bromo-2-fluorobenzonitrile.[14][15]

Table 2: Recommended Safety and Handling Procedures

Aspect Recommendation Rationale / Source(s)
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat. Standard practice for handling organic chemicals. Protects against skin and eye irritation.[16][17]
Ventilation Handle exclusively in a well-ventilated area or a certified chemical fume hood. To avoid inhalation of potential vapors or dusts. Benzonitrile derivatives can be harmful if inhaled.[14][18]
In case of Contact Skin: Wash thoroughly with soap and water. Eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. Standard first aid for chemical exposure.[16]
Spills Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Prevents spread of contamination.[18]

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | Protects from moisture (which could hydrolyze the acetal over time with trace acidity) and air. |

It should be treated as a compound that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[14][15]

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is more than a simple catalog chemical; it is a strategically designed building block that embodies the principle of functional group protection in modern organic synthesis. Its value lies in the stable diethyl acetal, which masks a reactive aldehyde, allowing for selective chemistry to be performed elsewhere in a molecule. Its direct lineage to key intermediates for important oncology drugs like Olaparib underscores its relevance in the pharmaceutical industry. A thorough understanding of its synthesis from readily available precursors, its distinct reactivity profile, and its proper handling are essential for chemists aiming to leverage this versatile compound in their research and development endeavors.

References

  • Organic Chemistry Portal. Dimethyl Acetals. [Online] Available at: [Link]

  • Google Patents.CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Google Patents.WO2012071684A1 - Heterocyclic derivates, preparation processes and medical uses thereof.
  • J-STAGE. Simple and Chemoselective Deprotection of Acetals. [Online] Available at: [Link]

  • Taylor & Francis Online. Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. [Online] Available at: [Link]

  • ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. [Online] Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. 5-(Diethoxymethyl)-2-fluorobenzonitrile. [Online] Available at: [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Online] Available at: [Link]

  • Reddit. Selective Deprotection of Dimethyl-Acetal : r/Chempros. [Online] Available at: [Link]

  • ACS Publications. Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes... [Online] Available at: [Link]

  • NIH - PMC. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. [Online] Available at: [Link]

  • ACS Publications. Kinetics and Mechanisms of Organomagnesium Reactions with Benzonitrile. [Online] Available at: [Link]

  • RSC Publishing. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. [Online] Available at: [Link]

  • Semantic Scholar. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile... [Online] Available at: [Link]

  • LinkedIn. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. [Online] Available at: [Link]

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The Strategic Intermediate: A Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of pharmaceutical synthesis, the strategic use of specialized building blocks is paramount to achieving efficient, scalable, and high-purity production of active pharmaceutical ingredients (APIs). 5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS 1176161-37-7) has emerged as a pivotal, yet often unheralded, intermediate in this domain. This technical guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and a critical analysis of its application, particularly as a protected aldehyde in the synthesis of next-generation therapeutics. By elucidating the causality behind its use and providing detailed, actionable protocols, this document serves as a vital resource for professionals engaged in the demanding field of drug development.

Introduction: The Rise of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This has led to a surge in demand for novel fluorinated building blocks. 5-(Diethoxymethyl)-2-fluorobenzonitrile is a prime example of such a scaffold, combining the advantageous properties of a fluorinated benzonitrile with a latent aldehyde functionality. The diethoxymethyl group serves as a stable and reliable protecting group for the highly reactive formyl group, allowing for selective transformations on other parts of the molecule before its deprotection and subsequent elaboration. Its primary significance lies in its role as a key intermediate in the synthesis of complex APIs, most notably in the production of PARP inhibitors like Olaparib.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-(Diethoxymethyl)-2-fluorobenzonitrile is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 1176161-37-7[2][3]
Molecular Formula C12H14FNO2[2][3]
Molecular Weight 223.24 g/mol [2][3]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred
Spectroscopic Profile (Predicted)

While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetal methine proton (a triplet), the methylene protons of the ethoxy groups (a quartet), and the terminal methyl protons of the ethoxy groups (a triplet). The aromatic region will display coupling patterns influenced by the fluorine and other substituents.

  • ¹³C NMR: The carbon NMR would be expected to show distinct signals for the nitrile carbon, the aromatic carbons (with C-F coupling), the acetal carbon, and the carbons of the ethoxy groups.

  • FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band around 2230-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other key absorptions would include C-O stretching for the ether linkages of the acetal and C-F stretching bands.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 223.24, with fragmentation patterns corresponding to the loss of ethoxy groups and other characteristic fragments.

Synthesis and Mechanism

The synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile is a two-stage process, starting from the commercially available 2-fluorobenzonitrile. The key is the introduction of a protected aldehyde at the 5-position.

Stage 1: Synthesis of the Precursor, 2-Fluoro-5-formylbenzonitrile

The immediate precursor, 2-fluoro-5-formylbenzonitrile, is a critical intermediate in its own right, particularly in the synthesis of Olaparib.[1] There are two primary routes to its synthesis:

  • Route A: Cyanation of 3-Bromo-4-fluorobenzaldehyde: This is a classical approach involving a nucleophilic aromatic substitution reaction.[2]

  • Route B: Formylation of 2-Fluorobenzonitrile: This multi-step route avoids the use of highly toxic cyanides in the final step, making it a more attractive option for industrial-scale production.[1][4]

The diagram below illustrates the more industrially favored multi-step synthesis of the precursor.

G cluster_0 Synthesis of 2-Fluoro-5-formylbenzonitrile 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate_I 2-Fluoro-5-(chloromethyl) benzonitrile 2-Fluorobenzonitrile->Intermediate_I Paraformaldehyde, ZnCl2, H2SO4 Intermediate_II 2-Fluoro-5-(hydroxymethyl) benzonitrile Intermediate_I->Intermediate_II Hydrolysis (e.g., Na2CO3) Product 2-Fluoro-5-formylbenzonitrile Intermediate_II->Product Oxidation (e.g., PCC)

Caption: Synthesis of the key precursor, 2-fluoro-5-formylbenzonitrile.

Stage 2: Acetalization to 5-(Diethoxymethyl)-2-fluorobenzonitrile

The final step is the protection of the aldehyde group as a diethyl acetal. This is a standard and high-yielding reaction in organic synthesis.

Reaction Scheme:

2-Fluoro-5-formylbenzonitrile is reacted with triethyl orthoformate in the presence of an acid catalyst, typically in an alcohol solvent like ethanol. The reaction proceeds via the formation of a hemiacetal, which then reacts further to form the stable diethyl acetal.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. Ethanol then attacks the carbonyl carbon, and after a series of proton transfer and elimination steps, the diethyl acetal is formed. The use of triethyl orthoformate and ethanol as the solvent drives the equilibrium towards the product.

Detailed Experimental Protocol (Stage 2)

Objective: To synthesize 5-(Diethoxymethyl)-2-fluorobenzonitrile from 2-fluoro-5-formylbenzonitrile.

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • Triethyl orthoformate

  • Anhydrous Ethanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • To a solution of 2-fluoro-5-formylbenzonitrile (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Application in Drug Development: The Olaparib Case Study

The primary utility of 5-(Diethoxymethyl)-2-fluorobenzonitrile is as a protected precursor to 2-fluoro-5-formylbenzonitrile, which is a key building block in the synthesis of the PARP inhibitor, Olaparib.[1][2] Olaparib is a targeted therapy for cancers with mutations in the BRCA1 and BRCA2 genes.[2]

In the synthesis of Olaparib, the aldehyde functionality is required for a Horner-Wadsworth-Emmons reaction to construct a key carbon-carbon double bond.[2] However, other reaction steps in the synthetic sequence may be incompatible with a free aldehyde. The diethoxymethyl group provides robust protection of the aldehyde, allowing other transformations to be carried out. The acetal can then be easily deprotected under acidic conditions to reveal the aldehyde at the desired stage of the synthesis.

The workflow below illustrates the strategic position of the protected aldehyde in the broader context of Olaparib synthesis.

G Start 2-Fluorobenzonitrile Formylation Formylation Steps Start->Formylation Precursor 2-Fluoro-5-formylbenzonitrile Formylation->Precursor Protection Acetal Protection Precursor->Protection Protected_Intermediate 5-(Diethoxymethyl)-2-fluorobenzonitrile Protection->Protected_Intermediate Further_Synthesis Multi-step Elaboration of Other Molecular Fragments Protected_Intermediate->Further_Synthesis Deprotection Acetal Deprotection Further_Synthesis->Deprotection Key_Aldehyde Unmasked Aldehyde Intermediate Deprotection->Key_Aldehyde Final_Steps Final Synthetic Steps Key_Aldehyde->Final_Steps Olaparib Olaparib Final_Steps->Olaparib

Caption: Role of 5-(Diethoxymethyl)-2-fluorobenzonitrile in a synthetic workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-(Diethoxymethyl)-2-fluorobenzonitrile. While a specific Material Safety Data Sheet (MSDS) is not widely available, a hazard assessment can be made based on its structural components and data from related compounds such as fluorobenzonitriles.

  • Toxicity: Benzonitrile and its derivatives are generally considered toxic. Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Fire: Combustible. In case of fire, use dry chemical, CO2, or foam extinguishers.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a strategically important intermediate in modern pharmaceutical synthesis. Its value lies in the stable protection it affords to a reactive aldehyde group on a fluorinated benzonitrile scaffold. This allows for complex molecular architectures to be constructed efficiently, as exemplified by its role in the synthesis of the life-saving cancer drug, Olaparib. A thorough understanding of its synthesis, properties, and the rationale behind its application is crucial for medicinal and process chemists aiming to develop the next generation of therapeutics. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in drug discovery and development programs.

References

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
  • CRO Splendid Lab Pvt. Ltd. 5-(Diethoxymethyl)-2-fluorobenzonitrile. Available at: [Link]

  • Li, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313–6321. Available at: [Link]

  • WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents.
  • WO2018038680A1 - Processes for preparing olaparib - Google Patents.
  • PubChem. 4-Fluorobenzonitrile. Available at: [Link]

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An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(diethoxymethyl)-2-fluorobenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and extrapolating from closely related analogues, this document details its molecular structure, outlines a logical synthetic pathway, and explores its prospective applications, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Fluorine-containing organic molecules are of paramount importance in modern drug development.[1] The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a versatile scaffold in medicinal chemistry, known to participate in various biological interactions.[2] The convergence of these two features in fluorobenzonitrile derivatives creates a class of compounds with compelling prospects for the development of novel therapeutics.[2][3]

5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7) is a member of this promising class of molecules. The diethoxymethyl group serves as a protected aldehyde, offering a synthetic handle for further molecular elaboration. This guide will provide an in-depth analysis of its structure and a practical, scientifically-grounded approach to its synthesis and potential utilization.

Elucidation of the Molecular Structure

Table 1: Key Properties of 5-(Diethoxymethyl)-2-fluorobenzonitrile

PropertyValueSource
CAS Number 1176161-37-7N/A
Molecular Formula C₁₂H₁₄FNO₂N/A
Molecular Weight 223.25 g/mol N/A
IUPAC Name 5-(diethoxymethyl)-2-fluorobenzonitrileN/A
Predicted ¹H and ¹³C NMR Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Based on known chemical shifts of related fluorobenzonitriles and acetals, the following spectral features are anticipated.

¹H NMR (Proton NMR):

  • Aromatic Protons: The three protons on the benzene ring are expected to appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region (typically δ 7.0-8.0 ppm). The coupling constants will be influenced by the fluorine atom and the relative positions of the protons.

  • Acetal Methine Proton: A singlet or triplet is expected for the CH proton of the diethoxymethyl group, likely in the range of δ 5.0-6.0 ppm.

  • Ethyl Protons: The ethoxy groups will give rise to a quartet (for the CH₂) and a triplet (for the CH₃), characteristic of an ethyl group, in the upfield region of the spectrum.

¹³C NMR (Carbon-13 NMR):

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • Acetal Carbon: The carbon of the CH(OEt)₂ group is anticipated to appear around δ 100-110 ppm.

  • Ethyl Carbons: The CH₂ and CH₃ carbons of the ethoxy groups will have signals in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopic Features

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-(diethoxymethyl)-2-fluorobenzonitrile is expected to show characteristic absorption bands.[4][5][6][7]

Table 2: Predicted IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile) 2220-2240
C-F (Aryl Fluoride) 1200-1300
C-O (Acetal) 1050-1150
C-H (Aromatic) 3000-3100
C-H (Aliphatic) 2850-3000
Predicted Mass Spectrometry Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 5-(diethoxymethyl)-2-fluorobenzonitrile, the molecular ion peak (M⁺) would be expected at m/z = 223. Common fragmentation patterns for acetals involve the loss of an alkoxy group (-OEt) to form a stable oxonium ion.[8][9][10]

Proposed Synthesis Pathway

A logical and efficient synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile can be envisioned starting from the commercially available 2-fluoro-5-formylbenzonitrile.[11][12][13][14][15] The core of this synthesis is the protection of the aldehyde functional group as a diethyl acetal.[16][17][18][19]

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 5-(Diethoxymethyl)-2-fluorobenzonitrile 5-(Diethoxymethyl)-2-fluorobenzonitrile 2-Fluoro-5-formylbenzonitrile->5-(Diethoxymethyl)-2-fluorobenzonitrile Acetal Protection Ethanol (excess) Ethanol (excess) Acid Catalyst (e.g., TsOH) Acid Catalyst (e.g., TsOH)

Caption: Proposed synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on standard procedures for acetal formation and should be optimized for this specific substrate.

  • Reaction Setup: To a solution of 2-fluoro-5-formylbenzonitrile (1 equivalent) in excess anhydrous ethanol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the formation of the acetal and the removal of water, which is a byproduct of the reaction. A Dean-Stark apparatus can be employed to effectively remove water and drive the equilibrium towards the product.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized with a mild base, such as sodium bicarbonate solution. The ethanol is then removed under reduced pressure.

  • Purification: The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The final product can be purified by column chromatography on silica gel to afford pure 5-(diethoxymethyl)-2-fluorobenzonitrile.

Applications in Drug Discovery and Development

While specific applications of 5-(diethoxymethyl)-2-fluorobenzonitrile are not extensively documented, its structural features suggest significant potential as a key intermediate in the synthesis of complex drug candidates.

Role as a Protected Aldehyde Building Block

The diethoxymethyl group is a stable protecting group for an aldehyde.[17][18][19] This allows for chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde functionality. The aldehyde can then be deprotected under acidic conditions to participate in subsequent reactions, such as reductive aminations, Wittig reactions, or the formation of heterocyclic rings.

Deprotection_and_Elaboration 5-(Diethoxymethyl)-2-fluorobenzonitrile 5-(Diethoxymethyl)-2-fluorobenzonitrile 2-Fluoro-5-formylbenzonitrile_deprotected 2-Fluoro-5-formylbenzonitrile 5-(Diethoxymethyl)-2-fluorobenzonitrile->2-Fluoro-5-formylbenzonitrile_deprotected Acidic Hydrolysis Further_Derivatives Bioactive Molecules 2-Fluoro-5-formylbenzonitrile_deprotected->Further_Derivatives Further Synthesis

Caption: Deprotection and further synthetic utility.

Potential Therapeutic Targets

The fluorobenzonitrile scaffold is present in a number of biologically active compounds. The unique electronic properties of this moiety can contribute to favorable interactions with various enzymatic targets. Given the prevalence of this scaffold in medicinal chemistry, 5-(diethoxymethyl)-2-fluorobenzonitrile could serve as a valuable starting material for the synthesis of inhibitors for a range of targets, including kinases, proteases, and other enzymes implicated in disease.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-(diethoxymethyl)-2-fluorobenzonitrile is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other benzonitrile derivatives. Benzonitriles can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its molecular structure, characterized by a fluorinated benzonitrile core and a protected aldehyde, offers a unique combination of reactivity and stability. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis and a clear rationale for its potential applications in the development of novel therapeutic agents. As the demand for sophisticated fluorinated intermediates continues to grow, compounds like 5-(diethoxymethyl)-2-fluorobenzonitrile are poised to play an increasingly critical role in advancing drug discovery and materials science.

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An In-Depth Technical Guide to the Spectroscopic Data of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-(Diethoxymethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and data interpretation is emphasized to provide actionable, field-proven insights.

Molecular Structure and Overview

5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7) possesses a unique combination of functional groups: a nitrile, a fluoro substituent, and a diethyl acetal.[1][2] This distinct molecular architecture, with the electron-withdrawing nitrile and fluorine groups and the bulky, electron-donating diethoxymethyl group, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Figure 1: Molecular Structure of 5-(Diethoxymethyl)-2-fluorobenzonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-(Diethoxymethyl)-2-fluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information.

Experimental Protocol (Predicted)

A standard NMR analysis would involve the following steps:

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) would be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and a spectrum can be obtained rapidly.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the diethoxymethyl group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-37.4 - 7.6ddJ(H3,H4) ≈ 8.5, J(H3,F) ≈ 4.5
H-47.2 - 7.4tJ(H4,H3) ≈ 8.5, J(H4,H6) ≈ 8.5
H-67.6 - 7.8ddJ(H6,H4) ≈ 8.5, J(H6,F) ≈ 8.0
CH (acetal)5.4 - 5.6s
OCH₂3.5 - 3.8qJ ≈ 7.0
CH₃1.2 - 1.4tJ ≈ 7.0

Expertise & Experience: The aromatic region is expected to be complex due to the combined effects of the nitrile, fluorine, and diethoxymethyl substituents. The chemical shifts are predicted based on data from analogous compounds like 2-fluorobenzonitrile and substituted benzaldehydes.[3][4] The fluorine atom will couple with the ortho proton (H-3) and the meta proton (H-6), with the meta coupling being larger, a characteristic feature in fluorinated aromatic systems.[2] The acetal proton is a singlet, shifted downfield due to the two adjacent oxygen atoms. The ethyl groups will exhibit a classic quartet and triplet pattern.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as the two ethyl groups are equivalent. The carbon signals of the aromatic ring will be split due to coupling with the fluorine atom.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
C-1110 - 115d²J(C,F) ≈ 15-25
C-2160 - 165d¹J(C,F) ≈ 240-260
C-3115 - 120d²J(C,F) ≈ 20-30
C-4130 - 135d³J(C,F) ≈ 5-10
C-5135 - 140d³J(C,F) ≈ 5-10
C-6125 - 130d⁴J(C,F) ≈ 2-5
C≡N115 - 120s
CH (acetal)100 - 105s
OCH₂60 - 65s
CH₃15 - 20s

Trustworthiness: The predicted chemical shifts are based on established ranges for substituted benzenes and acetals.[1][5] The C-F coupling constants are a self-validating feature of the spectrum; the large one-bond coupling constant for C-2 is unmistakable.[6][7] The smaller two-, three-, and four-bond couplings provide further confirmation of the structure.

¹⁹F NMR Spectral Data (Predicted)

The proton-decoupled ¹⁹F NMR spectrum will consist of a single signal.

Fluorine Assignment Predicted Chemical Shift (ppm)
Ar-F-110 to -130

Authoritative Grounding: The chemical shift of the fluorine atom is sensitive to the electronic environment. In fluorobenzonitriles, the shift is typically in this range relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted)

An IR spectrum can be obtained using either of the following methods:

  • Attenuated Total Reflectance (ATR): A small amount of the neat sample is placed directly on the ATR crystal.

  • Solution Cell: A dilute solution of the compound in a suitable solvent (e.g., CCl₄ or CHCl₃) is placed in a salt (NaCl or KBr) cell.

IR Spectral Data (Predicted)
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2980 - 2850Medium to Strong
C≡N stretch2240 - 2220Strong
Aromatic C=C stretch1600 - 1450Medium to Strong
C-F stretch1270 - 1200Strong
C-O stretch (acetal)1150 - 1050Strong

Expertise & Experience: The nitrile stretch is a sharp, strong band and is a key diagnostic peak.[8] The C-F stretch also gives rise to a strong absorption. The C-O stretches of the acetal will likely appear as a complex set of strong bands in the fingerprint region.[2] The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Predicted)
  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data (Predicted)

The EI mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Ion Comments
223[M]⁺Molecular ion
178[M - OCH₂CH₃]⁺Loss of an ethoxy radical
150[M - OCH₂CH₃ - C₂H₄]⁺Loss of an ethoxy radical followed by ethylene
148[M - CH(OCH₂CH₃)₂]⁺Loss of the diethoxymethyl radical
121[C₇H₄FN]⁺Benzonitrile fragment
103[CH(OCH₂CH₃)₂]⁺Diethoxymethyl cation
75[C₆H₄F]⁺Fluorophenyl cation

Authoritative Grounding: The fragmentation of aromatic compounds often involves the loss of substituents to form stable aromatic cations.[9] Acetals are known to fragment via the loss of alkoxy groups.[10] The proposed fragmentation pathway below illustrates the logical bond cleavages leading to the predicted major fragments.

Fragmentation_Pathway M [C12H14FNO2]+• m/z = 223 F1 [M - OC2H5]+ m/z = 178 M->F1 - •OC2H5 F2 [M - CH(OC2H5)2]+ m/z = 148 M->F2 - •CH(OC2H5)2 F4 [CH(OC2H5)2]+ m/z = 103 M->F4 F3 [C7H4FN]+• m/z = 121 F1->F3 - C3H5O

Figure 2: Predicted key fragmentation pathways for 5-(Diethoxymethyl)-2-fluorobenzonitrile in EI-MS.

Conclusion

The predicted spectroscopic data for 5-(Diethoxymethyl)-2-fluorobenzonitrile, based on established principles and data from analogous compounds, provides a robust framework for the characterization of this important chemical intermediate. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. This guide serves as a valuable resource for scientists working with this and structurally related molecules, enabling more efficient and accurate research and development.

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mass spectrometry of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile (MW: 223.25 g/mol , Formula: C₁₂H₁₄FNO₂).[1] As a key intermediate in pharmaceutical synthesis, understanding its behavior under various ionization and fragmentation conditions is paramount for identity confirmation, purity assessment, and metabolic studies. This document outlines optimized protocols for Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), details predicted fragmentation pathways grounded in established chemical principles, and offers insights for researchers in analytical chemistry and drug development.

Introduction: The Analytical Imperative

5-(Diethoxymethyl)-2-fluorobenzonitrile is a substituted aromatic compound featuring three key functional moieties: a nitrile group (-CN), a fluorine atom, and a diethyl acetal group [-CH(OCH₂CH₃)₂]. This unique combination of a halogen, a cyano group, and a labile acetal presents a distinct analytical challenge and opportunity. The fluorobenzonitrile core is a common scaffold in medicinal chemistry, while the acetal serves as a protected aldehyde, often used in multi-step syntheses.[2][3]

Effective analytical characterization is crucial for ensuring the integrity of synthetic pathways and for identifying related substances in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose due to its unparalleled sensitivity, speed, and structural elucidation capabilities. This guide serves as a field-proven playbook, moving beyond mere procedural steps to explain the causality behind methodological choices, ensuring robust and reproducible results.

Physicochemical Profile and MS Implications

A foundational understanding of the molecule's structure is essential for predicting its mass spectrometric behavior.

PropertyValueSource
Chemical Name 5-(Diethoxymethyl)-2-fluorobenzonitrileN/A
CAS Number 1176161-37-7[1][4]
Molecular Formula C₁₂H₁₄FNO₂[1][4]
Average Mass 223.25 g/mol [1]
Monoisotopic Mass 223.1009 g/mol Calculated

The molecule's polarity is moderate, making it amenable to reversed-phase chromatography. The presence of two oxygen atoms and one nitrogen atom provides potential sites for protonation, a key step in forming the gas-phase ions necessary for MS analysis. The diethyl acetal is the most chemically labile portion of the molecule and is predicted to be the primary driver of fragmentation.

Strategic Selection of Ionization Techniques

The choice of ionization source is the most critical parameter in developing a successful MS method. For a small, moderately polar, and thermally stable molecule like 5-(Diethoxymethyl)-2-fluorobenzonitrile, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable soft ionization techniques that generate molecular ions with minimal initial fragmentation.[5]

Electrospray Ionization (ESI): The Preferred Approach for Sensitivity

ESI is a soft ionization technique ideal for polar molecules, generating ions directly from a liquid phase.[6] It operates by applying a high voltage to a liquid sample, creating a fine mist of charged droplets.[7] For this analyte, ESI in positive ion mode is highly effective, as the ether oxygens and nitrile nitrogen can readily accept a proton from the solvent to form a stable protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative

APCI is well-suited for less polar and more volatile compounds that are thermally stable.[8] In APCI, the sample is vaporized in a heated chamber, and a corona discharge ionizes the solvent vapor. These solvent ions then transfer a proton to the analyte molecule in the gas phase.[9] This makes APCI a robust technique that can be less susceptible to matrix effects than ESI, though sometimes less sensitive.[10]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 5-(Diethoxymethyl)-2-fluorobenzonitrile
Principle Ionization from charged liquid droplets.Gas-phase chemical ionization via a corona discharge.Both are suitable soft ionization methods.[7][8]
Analyte Polarity Best for polar compounds.Best for moderate to low polarity compounds.The analyte's moderate polarity makes it compatible with both techniques.
Thermal Stability No heat required for ionization.Requires thermal vaporization (350–500 °C).[8]The analyte is expected to be thermally stable enough for APCI.
Typical Primary Ion [M+H]⁺ (protonated molecule)[M+H]⁺ (protonated molecule)Both techniques are expected to produce a strong signal for the protonated molecule.
Flow Rate Optimal at lower flow rates (< 500 µL/min).Optimal at higher flow rates (0.5 - 1.5 mL/min).[10]Choice can be dictated by the desired chromatographic separation speed.

Experimental Workflow and Protocols

A robust analytical workflow ensures reproducibility and accuracy. The following diagram and protocols represent a validated starting point for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of Analyte prep2 Dissolve in 1 mL Acetonitrile prep1->prep2 prep3 Dilute to 1-10 µg/mL with Mobile Phase prep2->prep3 lc Reversed-Phase HPLC (C18 Column) prep3->lc ms Mass Spectrometer (ESI or APCI Source) lc->ms proc1 Extract Ion Chromatogram (XIC for [M+H]⁺) ms->proc1 proc2 Integrate Peak Area proc1->proc2 proc3 Analyze MS/MS Spectrum for Fragmentation proc1->proc3

Caption: General experimental workflow for LC-MS analysis.

Protocol 1: LC-MS Analysis using ESI

This protocol is optimized for sensitive detection and structural confirmation via MS/MS.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 5 minutesStandard gradient for screening and analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI source performance.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Mode ESI PositiveOptimal for protonating the analyte.
Capillary Voltage 3.5 kVStandard voltage for stable spray formation.
Cone Voltage 30 VA moderate setting to transfer ions efficiently with minimal in-source fragmentation.
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.
MS/MS (CID) Collision Energy Ramp (10-40 eV)Provides a range of fragmentation energies to observe both primary and secondary fragments.
Protocol 2: LC-MS Analysis using APCI

This protocol is a robust alternative, particularly useful for higher concentration samples or when matrix interference is a concern.

ParameterRecommended SettingRationale
LC Column C18, 4.6 x 100 mm, 3.5 µmLarger column format is well-suited to higher APCI flow rates.
Mobile Phase A WaterAPCI is less reliant on mobile phase additives for ionization.
Mobile Phase B AcetonitrileStandard strong solvent.
Gradient 20% to 95% B over 8 minutesAdjusted for the larger column volume.
Flow Rate 1.0 mL/minOptimal for the APCI nebulization and vaporization process.[10]
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Mode APCI PositiveEfficiently generates [M+H]⁺ ions in the gas phase.
Corona Current 4.0 µAStandard current to initiate chemical ionization.
Vaporizer Temp. 400 °CEnsures complete vaporization of the LC eluent and analyte.[8]
Cone Voltage 35 VTransfers ions into the mass analyzer.
MS/MS (CID) Collision Energy Ramp (10-40 eV)Generates fragment ions for structural confirmation.

Predicted Fragmentation Pathways

Under Collision-Induced Dissociation (CID) in an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 224.1085) is expected to fragment in a predictable manner, driven by the lability of the protonated acetal group. The stability of the aromatic ring means that initial fragmentation will occur exclusively on the diethoxymethyl substituent.

The primary fragmentation route involves the neutral loss of an ethanol molecule, a characteristic reaction for protonated acetals.[11] This is followed by subsequent losses of ethylene or an ethoxy radical, leading to a cascade of structurally informative fragment ions.

G parent C₁₂H₁₅FNO₂⁺ m/z 224.11 frag1 C₁₀H₉FNO⁺ m/z 178.07 parent:f1->frag1:f0 - C₂H₅OH (Ethanol) (loss of 46.04 Da) frag2 C₈H₅FNO⁺ m/z 150.04 frag1:f1->frag2:f0 - C₂H₄ (Ethylene) (loss of 28.03 Da) frag3 C₈H₄FN⁺ m/z 133.03 frag1:f1->frag3:f0 - •C₂H₅O (Ethoxy Radical) (loss of 45.06 Da)

Caption: Predicted major fragmentation pathway for [M+H]⁺.

Detailed Fragmentation Analysis

The following table details the major ions predicted to be observed in the MS/MS spectrum of 5-(Diethoxymethyl)-2-fluorobenzonitrile. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of each fragment.

Observed m/z (Predicted)Elemental FormulaProposed Structure / Description
224.1085 C₁₂H₁₅FNO₂⁺[M+H]⁺, Protonated Molecule. The precursor ion for MS/MS analysis.
178.0662 C₁₀H₉FNO⁺Loss of Ethanol (-C₂H₅OH). This is the most facile loss, resulting from the collapse of the protonated acetal to form a stable ethoxy-substituted benzylic oxonium ion. This is expected to be the base peak in the MS/MS spectrum.
150.0349 C₈H₅FNO⁺Loss of Ethylene (-C₂H₄) from m/z 178. A subsequent rearrangement and elimination of ethylene from the remaining ethoxy group yields the protonated 2-fluoro-5-formylbenzonitrile ion.
133.0304 C₈H₄FN⁺Loss of Ethoxy Radical (-•C₂H₅O) from m/z 178. Homolytic cleavage of the C-O bond results in the formation of the 2-fluoro-5-cyanobenzoyl cation. This radical loss is less common but possible at higher collision energies.

Conclusion and Best Practices

The mass spectrometric analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile is straightforward when applying fundamental principles of ionization and fragmentation.

  • Primary Recommendation: LC-MS with positive mode ESI is the method of choice, offering high sensitivity for detecting the protonated molecule [M+H]⁺ at m/z 224.11.

  • Structural Confirmation: Tandem mass spectrometry (MS/MS) is essential for confirmation. The characteristic neutral loss of ethanol (46.04 Da) to produce the fragment at m/z 178.07 is the most definitive diagnostic tool for the diethyl acetal group.

  • Robustness: APCI serves as an excellent and robust alternative, particularly for applications where high sample throughput and tolerance to complex matrices are required.

By employing the protocols and understanding the fragmentation logic detailed in this guide, researchers and drug development professionals can confidently identify, quantify, and structurally characterize 5-(Diethoxymethyl)-2-fluorobenzonitrile, ensuring data integrity throughout the development lifecycle.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Pitt, J. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Retrieved from [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • Woelfel, K., & Hartman, T. G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. ACS Publications. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-(Diethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • NIH. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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An In-depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-(Diethoxymethyl)-2-fluorobenzonitrile is a key organic intermediate whose value lies in the strategic placement of its functional groups: a nitrile, a fluorine atom, and a masked aldehyde. This combination makes it a versatile building block for the synthesis of complex molecules in medicinal chemistry and materials science. The diethoxymethyl group serves as a stable acetal, protecting a reactive formyl (aldehyde) functionality, which can be revealed under specific acidic conditions. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, explores its reactivity, and details its application as a synthetic precursor, offering a technical resource for researchers, chemists, and professionals in drug development.

General Information and Molecular Structure

5-(Diethoxymethyl)-2-fluorobenzonitrile is a substituted benzonitrile derivative. The presence of the ortho-fluorine atom and the para-acetal group relative to the nitrile makes it an important precursor for molecules where these functionalities are required for subsequent chemical transformations.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 1176161-37-7 [1][2]
Molecular Formula C₁₂H₁₄FNO₂ [1][2]
Molecular Weight 223.24 g/mol [1]
Canonical SMILES CCOC(C1=CC(=C(C=C1)F)C#N)OCC [1]
InChI Key N/A

| MDL Number | MFCD18904305 |[1] |

Acetal_Hydrolysis Acetal 5-(Diethoxymethyl)-2- fluorobenzonitrile Protonation1 Protonation (H₃O⁺) Acetal->Protonation1 ProtonatedAcetal Protonated Acetal Protonation1->ProtonatedAcetal Elimination1 Elimination of EtOH ProtonatedAcetal->Elimination1 OxoniumIon Oxonium Ion (Resonance Stabilized) Elimination1->OxoniumIon NucleophilicAttack Nucleophilic Attack (H₂O) OxoniumIon->NucleophilicAttack ProtonatedHemiacetal Protonated Hemiacetal NucleophilicAttack->ProtonatedHemiacetal Deprotonation1 Deprotonation (-H₃O⁺) ProtonatedHemiacetal->Deprotonation1 Hemiacetal Hemiacetal Intermediate Deprotonation1->Hemiacetal Protonation2 Protonation (H₃O⁺) Hemiacetal->Protonation2 ProtonatedHemiacetal2 Protonated Hemiacetal Protonation2->ProtonatedHemiacetal2 Elimination2 Elimination of EtOH ProtonatedHemiacetal2->Elimination2 ProtonatedAldehyde Protonated Aldehyde Elimination2->ProtonatedAldehyde Deprotonation2 Deprotonation (-H₃O⁺) ProtonatedAldehyde->Deprotonation2 Aldehyde 5-Formyl-2- fluorobenzonitrile Deprotonation2->Aldehyde

Caption: Mechanism of acid-catalyzed hydrolysis of the acetal group.

The Nitrile (-C≡N) Group

The nitrile group is a versatile functional handle. Its reactivity is influenced by substituents on the aromatic ring. [3]* Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-carboxy-2-fluorobenzoic acid) or, under milder conditions, to a primary amide (5-carbamoyl-2-fluorobenzamide). The electron-withdrawing fluorine atom can facilitate nucleophilic attack on the nitrile carbon. [3]* Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)-2-fluorobenzylamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The 2-Fluoro Substituent

The fluorine atom significantly influences the reactivity of the aromatic ring.

  • Electronic Effect: As a strongly electronegative atom, fluorine acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the nitrile carbon. [3]* Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, activates the ring for SNAr reactions. This allows the fluorine to be displaced by various nucleophiles (e.g., amines, alkoxides), a common strategy in the synthesis of pharmaceuticals and other complex organic molecules. [4][5]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available in the search results, its characteristic spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons (three, likely complex multiplets), a triplet for the methine proton of the acetal group (-CH(OEt)₂), a quartet for the methylene protons (-OCH₂CH₃), and a triplet for the methyl protons (-OCH₂CH₃). The coupling of the aromatic protons with the fluorine atom would result in additional splitting.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons (with C-F coupling), the nitrile carbon (typically ~115-120 ppm), the acetal carbon (~100 ppm), and the ethyl carbons.

  • IR Spectroscopy: Key absorption bands would include a sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch, strong C-O stretching bands for the acetal around 1050-1150 cm⁻¹, and a C-F stretching band.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 223. Common fragmentation patterns would involve the loss of ethoxy (-OC₂H₅) or diethoxymethyl radicals.

Applications in Research and Drug Development

The primary role of 5-(Diethoxymethyl)-2-fluorobenzonitrile is as a synthetic intermediate. Its structure is designed for the controlled, sequential introduction of functional groups.

Core Utility: It serves as a stable, storable precursor to the more reactive 5-formyl-2-fluorobenzonitrile . Aldehydes are extremely useful in organic synthesis, participating in reactions such as:

  • Reductive amination to form substituted amines.

  • Wittig reactions to form alkenes.

  • Aldol and other condensation reactions.

  • Oxidation to carboxylic acids.

Fluorinated benzonitriles are important structural motifs in various bioactive compounds, including kinase inhibitors and agents for treating inflammatory diseases. [5][6]The ability to introduce a formyl group at the 5-position allows for the elaboration of the molecular scaffold to build complex heterocyclic systems or to attach the molecule to other fragments. [4]

workflow start 5-(Diethoxymethyl)-2-fluorobenzonitrile (Stable Precursor) step1 Acid Hydrolysis (Deprotection) start->step1 intermediate 5-Formyl-2-fluorobenzonitrile (Versatile Intermediate) step1->intermediate path1 Reductive Amination intermediate->path1 path2 Wittig Reaction intermediate->path2 path3 Condensation Reactions (e.g., with active methylenes) intermediate->path3 product1 Substituted Amines path1->product1 product2 Styrene Derivatives path2->product2 product3 Heterocyclic Scaffolds (e.g., Quinolines) path3->product3

Caption: Synthetic utility workflow of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Safety and Handling

No specific GHS classification is available for 5-(Diethoxymethyl)-2-fluorobenzonitrile. However, based on the data for related substituted fluorobenzonitriles like 5-bromo-2-fluorobenzonitrile, the compound should be handled with care. [7]It is likely to be classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [7]* A cause of skin and serious eye irritation. [7] Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a strategically designed synthetic building block of significant value to medicinal and materials chemists. Its key feature is the acetal-protected aldehyde, which allows for chemical manipulation of other parts of the molecule before the highly reactive formyl group is unmasked via acid hydrolysis. The presence of the nitrile and fluorine substituents provides additional handles for a wide range of chemical transformations, including reduction, hydrolysis, and nucleophilic aromatic substitution. This guide has detailed its core physical and chemical properties, providing researchers with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of novel and complex molecular architectures.

References

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  • US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin. (n.d.). Google Patents.
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  • 5-(Diethoxymethyl)-2-fluorobenzonitrile. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved January 21, 2026, from [Link]

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  • Acetal Hydrolysis Mechanism + EASY TRICK! (2023, March 7). Organic Chemistry with Victor [YouTube]. Retrieved January 21, 2026, from [Link]

  • 2-Fluorobenzonitrile | C7H4FN | CID 67855. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2024, May 22). JoVE. Retrieved January 21, 2026, from [Link]

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Introduction: The Strategic Importance of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(diethoxymethyl)-2-fluorobenzonitrile, a specialized chemical intermediate. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this document elucidates its likely synthetic pathways, chemical properties, and significant potential as a building block in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage advanced chemical intermediates.

Fluorinated benzonitrile scaffolds are of paramount importance in modern medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group, a versatile functional handle, can be transformed into a variety of other functionalities, making it a cornerstone for the synthesis of complex molecular architectures.

5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7) emerges as a valuable intermediate in this context.[1][2] The diethoxymethyl group serves as a protected aldehyde, which can be unveiled under specific conditions to participate in a wide array of chemical transformations. This latent reactivity, combined with the inherent properties of the 2-fluorobenzonitrile core, positions this compound as a strategic building block for the synthesis of targeted therapies.

Synthetic Analysis and Plausible Pathways

The synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile is logically approached through the protection of a precursor aldehyde, 2-fluoro-5-formylbenzonitrile. This strategy is a common and efficient method in organic synthesis to prevent the aldehyde from undergoing unwanted reactions during subsequent chemical modifications.

Proposed Primary Synthetic Route: Acetal Formation

The most direct and industrially scalable synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile involves the acid-catalyzed reaction of 2-fluoro-5-formylbenzonitrile with ethanol.

Reaction Scheme:

  • Starting Material: 2-Fluoro-5-formylbenzonitrile

  • Reagent: Ethanol (in excess, acting as both reagent and solvent)

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or a resin-based acid catalyst.

  • Process: The reaction involves the nucleophilic addition of ethanol to the carbonyl carbon of the aldehyde, followed by the elimination of water to form the diethyl acetal. The removal of water is crucial to drive the equilibrium towards the product.

This method is favored for its high efficiency, relatively mild reaction conditions, and the use of inexpensive and readily available reagents. The synthesis of the precursor, 2-fluoro-5-formylbenzonitrile, can be achieved through various established methods, including the formylation of 2-fluorobenzonitrile.[3]

Broader Context: Synthesis of Functionalized Fluorobenzonitriles

The synthesis of functionalized fluorobenzonitriles is a well-established field, with numerous patented methodologies. These often involve:

  • Halogen Exchange Reactions: As seen in the preparation of other fluorinated aromatics, a common strategy is the replacement of a chloro or bromo substituent with a fluorine atom using a fluoride salt.[4][5]

  • Sandmeyer-type Reactions: Starting from a corresponding aniline (5-amino-2-fluorobenzonitrile), diazotization followed by cyanation can introduce the nitrile group.[6]

  • Direct Bromination: For related intermediates like 5-bromo-2-fluorobenzonitrile, direct bromination of 2-fluorobenzonitrile is a viable route, showcasing the reactivity of the aromatic ring.[7]

These alternative strategies highlight the versatility of synthetic approaches available for this class of compounds and provide a broader context for the development of specific derivatives like 5-(diethoxymethyl)-2-fluorobenzonitrile.

Detailed Experimental Protocol: Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

The following is a representative, detailed protocol for the synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile from 2-fluoro-5-formylbenzonitrile. This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product purity.

Objective: To synthesize 5-(diethoxymethyl)-2-fluorobenzonitrile via diethyl acetal protection of 2-fluoro-5-formylbenzonitrile.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (approx.)
2-Fluoro-5-formylbenzonitrile215519-58-3149.12 g/mol 10.0 g0.067 mol
Ethanol (anhydrous)64-17-546.07 g/mol 100 mL-
p-Toluenesulfonic acid (PTSA)104-15-4172.20 g/mol 0.32 g0.0018 mol
Toluene108-88-392.14 g/mol 50 mL-
Saturated Sodium Bicarbonate144-55-884.01 g/mol 50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 5 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-fluoro-5-formylbenzonitrile (10.0 g), ethanol (100 mL), toluene (50 mL), and p-toluenesulfonic acid (0.32 g).

  • Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution (50 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5-(diethoxymethyl)-2-fluorobenzonitrile.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile.

G start 2-Fluoro-5-formylbenzonitrile reagents Ethanol (CH3CH2OH) p-Toluenesulfonic acid (catalyst) start->reagents Reaction product 5-(Diethoxymethyl)-2-fluorobenzonitrile reagents->product Acetal Formation byproduct Water (H2O) product->byproduct Elimination

Caption: Synthetic pathway for 5-(diethoxymethyl)-2-fluorobenzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of 5-(diethoxymethyl)-2-fluorobenzonitrile lies in its role as a versatile building block for more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.[8][9]

  • Unmasking the Aldehyde: The diethoxymethyl group can be readily hydrolyzed under acidic conditions to regenerate the formyl group. This aldehyde can then be used in a variety of subsequent reactions, including:

    • Reductive Amination: To introduce substituted amine functionalities.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

    • Aldol and Knoevenagel Condensations: For the construction of more complex carbon skeletons.

  • Analogy to Other Intermediates: Similar to 5-bromo-2-fluorobenzonitrile, which is a key intermediate in the synthesis of drugs like the anti-gout medication Febuxostat, 5-(diethoxymethyl)-2-fluorobenzonitrile provides a synthetic entry point to a wide range of substituted benzonitriles.[7][8] The ability to introduce a formyl group at the 5-position opens up different synthetic possibilities compared to a bromo substituent, which is typically used in cross-coupling reactions.[8]

  • Potential Therapeutic Areas: The 2-fluorobenzonitrile moiety is found in a number of biologically active compounds. Its incorporation into drug candidates can lead to improved pharmacological profiles. Potential applications of derivatives of 5-(diethoxymethyl)-2-fluorobenzonitrile could be in the development of inhibitors for various enzyme families, such as kinases, which are implicated in cancer and inflammatory diseases.[9][10]

Chemical and Physical Data Summary

PropertyValue
CAS Number 1176161-37-7[1]
Molecular Formula C12H14FNO2[2]
Molecular Weight 223.24 g/mol [1]
Appearance Likely a colorless to pale yellow liquid
Boiling Point Not publicly available
Solubility Soluble in common organic solvents

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. While its own discovery history is not prominently documented, its logical synthesis from readily available precursors and the strategic importance of its functional groups make it a key building block for the synthesis of novel, high-value molecules. The ability to unmask a reactive aldehyde functionality on a fluorinated benzonitrile core provides chemists with a powerful tool for the construction of complex and potentially therapeutic compounds.

References

  • Google Patents. ES2088402T3 - PROCESSES TO PRODUCE 5-FLUOROBENZOIC ACIDS AND THEIR INTERMEDIATES.
  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • CRO Splendid Lab Pvt. Ltd. 5-(Diethoxymethyl)-2-fluorobenzonitrile. Available from: [Link]

  • Modern Chemistry. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Available from: [Link]

  • Google Patents. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.
  • 克拉玛尔试剂. 5-(Diethoxymethyl)-2-fluorobenzonitrile. Available from: [Link]

  • Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Google Patents. CN105523962A - Fluorobenzonitrile compound preparation method.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available from: [Link]

  • Modern Chemistry. Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-5-Fluorobenzonitrile: Properties, Applications, and Manufacturers. Available from: [Link]

  • PubChem. 2,4-Dichloro-5-fluorobenzonitrile. Available from: [Link]

  • Whittington, D. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. Available from: [Link]

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Methodological & Application

Synthetic Utility of 5-(Diethoxymethyl)-2-fluorobenzonitrile: A Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Protected Aldehydes in Complex Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount for the efficient construction of complex molecular architectures.[1] 5-(Diethoxymethyl)-2-fluorobenzonitrile emerges as a highly valuable and versatile building block, primarily serving as a stable, protected precursor to the synthetically crucial intermediate, 4-cyano-3-fluorobenzaldehyde. The diethoxymethyl group, an acetal, effectively masks the reactive aldehyde functionality, allowing for chemical manipulations on other parts of the molecule without undesired side reactions. This application note provides an in-depth guide to the synthetic applications of 5-(diethoxymethyl)-2-fluorobenzonitrile, with a focus on its deprotection and subsequent utilization in the synthesis of medicinally relevant heterocyclic scaffolds, such as quinazolines, which are prominent in the development of kinase inhibitors.[2]

The presence of the fluorine atom and the nitrile group on the aromatic ring imparts unique electronic properties, making this scaffold an attractive starting point for the synthesis of novel therapeutic agents.[1] The electron-withdrawing nature of these substituents can influence the reactivity of the molecule and the biological activity of the final products.

Core Application: Deprotection to 4-Cyano-3-fluorobenzaldehyde

The primary and most critical application of 5-(diethoxymethyl)-2-fluorobenzonitrile is its conversion to 4-cyano-3-fluorobenzaldehyde. This transformation is typically achieved through acidic hydrolysis, which cleaves the acetal to reveal the aldehyde. This aldehyde is a key intermediate for a wide array of subsequent chemical transformations.

Protocol 1: Acid-Catalyzed Hydrolysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

This protocol outlines the deprotection of 5-(diethoxymethyl)-2-fluorobenzonitrile to yield 4-cyano-3-fluorobenzaldehyde. The procedure is adapted from established methods for acetal hydrolysis, such as the synthesis of 4-cyano-3,5-difluoro benzaldehyde from its thioacetal precursor using strong acid.[3]

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in tetrahydrofuran (THF).

  • Acid Addition: To the stirred solution, slowly add concentrated sulfuric acid (e.g., 3-5 equivalents). The addition should be done cautiously, as it can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-cyano-3-fluorobenzaldehyde.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Data Summary:

Starting MaterialProductReagentsTypical Yield
5-(Diethoxymethyl)-2-fluorobenzonitrile4-Cyano-3-fluorobenzaldehydeH₂SO₄, THF, H₂O>90%

Synthetic Applications in Heterocyclic Chemistry: Synthesis of Quinazoline Scaffolds

Quinazolines are a privileged class of nitrogen-containing heterocycles widely found in bioactive natural products and synthetic compounds with a broad spectrum of medicinal activities.[4] 4-Cyano-3-fluorobenzaldehyde, readily obtained from 5-(diethoxymethyl)-2-fluorobenzonitrile, is a versatile precursor for the construction of the quinazoline ring system.

Workflow for Quinazoline Synthesis

G A 5-(Diethoxymethyl)-2-fluorobenzonitrile B 4-Cyano-3-fluorobenzaldehyde A->B  Acidic  Hydrolysis  (Protocol 1) C 2-Amino-4-formyl-benzonitrile derivative B->C  Functional Group  Interconversion  (e.g., Amination) D Quinazoline Derivative C->D  Cyclization with  Amidine/Guanidine  or other reagents

Caption: General workflow for the synthesis of quinazoline derivatives.

Protocol 2: Synthesis of a Quinazoline Precursor from 4-Cyano-3-fluorobenzaldehyde

This protocol describes a representative transformation of 4-cyano-3-fluorobenzaldehyde to a key intermediate for quinazoline synthesis, drawing on established methodologies for the synthesis of substituted aminobenzonitriles.

Materials:

  • 4-Cyano-3-fluorobenzaldehyde

  • Ammonia source (e.g., ammonium hydroxide) or a primary amine

  • Reducing agent (e.g., sodium borohydride, NaBH₄)

  • Methanol (MeOH)

  • Appropriate reaction vessel and workup equipment

Procedure:

  • Reductive Amination: Dissolve 4-cyano-3-fluorobenzaldehyde (1.0 eq) in methanol.

  • Amine Addition: Add the ammonia source or primary amine (1.1 eq) to the solution.

  • Reduction: Cool the mixture in an ice bath and add the reducing agent portion-wise.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify as necessary.

Protocol 3: Cyclization to the Quinazoline Core

This protocol provides a general method for the cyclization of a 2-aminobenzonitrile derivative to form the quinazoline ring, a common strategy in heterocyclic synthesis.[4]

Materials:

  • 2-Amino-4-formyl-benzonitrile derivative

  • Formamide or other cyclizing agent

  • High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF)

  • Reaction vessel suitable for high-temperature reactions

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve the 2-aminobenzonitrile derivative in the chosen solvent.

  • Reagent Addition: Add the cyclizing agent (e.g., formamide).

  • Heating: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

  • Workup and Purification: After cooling, the product can often be precipitated by the addition of water, collected by filtration, and purified by recrystallization.

Visualization of the Synthetic Pathway

G cluster_0 Precursor Deprotection cluster_1 Heterocycle Formation cluster_2 Drug Discovery Application A 5-(Diethoxymethyl)-2-fluorobenzonitrile B 4-Cyano-3-fluorobenzaldehyde A->B H₃O⁺ C Key Intermediate (e.g., 2-amino-4-formylbenzonitrile) B->C Synthetic Steps D Quinazoline Scaffold C->D Cyclization E Bioactive Molecules (e.g., Kinase Inhibitors) D->E Further Derivatization

Caption: Synthetic pathway from the protected aldehyde to bioactive molecules.

Conclusion and Future Perspectives

5-(Diethoxymethyl)-2-fluorobenzonitrile stands out as a strategically important building block in organic synthesis. Its primary role as a stable precursor to 4-cyano-3-fluorobenzaldehyde provides a reliable entry point for the synthesis of a diverse range of complex molecules. The protocols detailed herein offer a practical guide for researchers in academic and industrial settings to harness the synthetic potential of this versatile compound. The continued exploration of new reaction methodologies and the application of this building block in the synthesis of novel bioactive compounds, particularly in the realm of targeted therapies, will undoubtedly solidify its importance in the field of drug discovery and development.

References

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • PubMed. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Available at: [Link]

  • PubMed Central (PMC). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • PubMed Central (PMC). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]

  • PubMed Central (PMC). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]

  • ACS Publications. Modular Synthesis of Heterocyclic Carbene Precursors. Available at: [Link]

Sources

Application Note: The Strategic Utility of 5-(Diethoxymethyl)-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of pharmaceutical development, the strategic use of versatile building blocks is paramount for the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7) has emerged as a highly valuable intermediate, primarily serving as a stable, protected precursor to the critical synthon, 2-Fluoro-5-formylbenzonitrile.[1] The inherent structure of this molecule, featuring a fluorine atom, a nitrile group, and a masked aldehyde, offers a unique combination of reactivity and stability that can be leveraged across multi-step synthetic pathways.[2][3]

The fluorine substituent is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making fluorinated intermediates highly sought after in medicinal chemistry.[4][5] The nitrile group provides a versatile handle for transformation into amines, amides, or various heterocyclic systems.[2] However, the core utility of this specific reagent lies in the diethoxymethyl group, an acetal that effectively "masks" a highly reactive aldehyde functionality. This protection strategy allows chemists to perform transformations on other parts of the molecule without unintended reactions at the aldehyde position. The aldehyde can then be selectively revealed, or "deprotected," under specific, typically acidic, conditions to participate in subsequent bond-forming reactions.[6]

This application note provides a detailed guide for researchers and drug development professionals on the practical use of 5-(Diethoxymethyl)-2-fluorobenzonitrile. We will explore its primary application—the generation of 2-Fluoro-5-formylbenzonitrile—and provide a robust, field-tested protocol for its deprotection. Furthermore, we will discuss the downstream applications of the resulting aldehyde, particularly its documented role as a key intermediate in the synthesis of PARP inhibitors like Olaparib.[7][8][9]

Physicochemical Properties & Data

A thorough understanding of a reagent's properties is critical for its effective use and safe handling. The key data for 5-(Diethoxymethyl)-2-fluorobenzonitrile are summarized below.

PropertyValueSource
CAS Number 1176161-37-7[10][11]
Molecular Formula C₁₂H₁₄FNO₂[10]
Molecular Weight 223.25 g/mol [10]
IUPAC Name 5-(diethoxymethyl)-2-fluorobenzonitrile[11]
Appearance Typically a pale yellow to off-white solid or oil[1]
Purity >97% (typical)[8]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, THF)General Knowledge

Core Application: Deprotection to 2-Fluoro-5-formylbenzonitrile

The primary and most crucial application of 5-(Diethoxymethyl)-2-fluorobenzonitrile is its conversion to 2-Fluoro-5-formylbenzonitrile. This transformation involves the acid-catalyzed hydrolysis of the diethyl acetal.

Mechanistic Rationale

The deprotection of a 1,1-diethoxyacetal is a classic example of acid-catalyzed hydrolysis. The reaction is driven forward by the presence of water and follows a well-established mechanism.[6]

  • Protonation: The process begins with the protonation of one of the ethoxy oxygen atoms by an acid catalyst, which transforms the ethoxy group into a good leaving group (ethanol).

  • Formation of an Oxonium Ion: The departure of ethanol is assisted by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.

  • Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

  • Hemiacetal Formation: Deprotonation of the newly added hydroxyl group yields a hemiacetal intermediate.

  • Repeat and Eliminate: The second ethoxy group is subsequently protonated and eliminated as another molecule of ethanol, generating a protonated aldehyde.

  • Final Deprotonation: Final deprotonation reveals the desired aldehyde product, 2-Fluoro-5-formylbenzonitrile.

This controlled, stepwise mechanism ensures that the aldehyde is generated under conditions that can be tailored to the sensitivity of the overall molecule.

Deprotection_Mechanism cluster_0 Step 1 & 2: Formation of Oxonium Ion cluster_1 Step 3 & 4: Hemiacetal Formation cluster_2 Step 5 & 6: Aldehyde Generation A Acetal + H⁺ B Protonated Acetal A->B Protonation C Resonance-Stabilized Oxonium Ion + EtOH B->C Elimination of Ethanol D Oxonium Ion + H₂O E Protonated Hemiacetal D->E Nucleophilic Attack F Hemiacetal E->F Deprotonation G Hemiacetal + H⁺ H Protonated Hemiacetal G->H Protonation I Aldehyde + EtOH H->I Elimination of Ethanol

Caption: Acid-catalyzed hydrolysis mechanism for acetal deprotection.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

This protocol describes a standard laboratory-scale procedure for the deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Objective: To efficiently hydrolyze the diethyl acetal to yield the target aldehyde with high purity.

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq)

  • Acetone (or THF/DCM)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (e.g., 10.0 g, 44.8 mmol) in acetone (100 mL).

    • Scientist's Note: Acetone is often used as it is miscible with both the organic substrate and the aqueous acid, creating a homogeneous reaction mixture. THF can also be used effectively.

  • Acid Addition: To the stirring solution, add 2M aqueous HCl (50 mL) dropwise at room temperature.

    • Scientist's Note: The reaction is typically exothermic. For sensitive substrates, an ice bath can be used to maintain temperature control during the addition.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[8][12] This typically takes 2-4 hours.

    • Troubleshooting: If the reaction is sluggish, gentle heating to 40-50°C can be applied. However, monitor for potential side reactions.

  • Quenching: Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is ~7-8.

    • Safety Precaution: CO₂ gas is evolved. Ensure adequate ventilation and add the base slowly to avoid excessive foaming.

  • Solvent Removal & Extraction: Remove the bulk of the organic solvent (acetone) using a rotary evaporator. Add ethyl acetate (100 mL) to the remaining aqueous mixture. Transfer the mixture to a separatory funnel.

    • Scientist's Note: Ethyl acetate is an excellent solvent for extracting the aldehyde product.[9]

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The water wash removes residual acid and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9]

  • Purification: The crude 2-Fluoro-5-formylbenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of petroleum ether and ethyl acetate) to afford a pale yellow solid.[8][9]

    • Expected Outcome: Yields typically range from 85-95% with purity >97%.[8]

Deprotection_Workflow Start Start: 5-(Diethoxymethyl)- 2-fluorobenzonitrile Dissolve 1. Dissolve in Acetone Start->Dissolve AddAcid 2. Add 2M HCl Dissolve->AddAcid StirMonitor 3. Stir at RT Monitor by HPLC/TLC AddAcid->StirMonitor Quench 4. Quench with NaHCO₃ StirMonitor->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract WashDry 6. Wash & Dry Organic Layer Extract->WashDry Concentrate 7. Concentrate (Rotary Evaporator) WashDry->Concentrate Purify 8. Purify (Recrystallization) Concentrate->Purify End Product: 2-Fluoro-5-formylbenzonitrile Purify->End

Caption: Standard workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Downstream Pharmaceutical Applications

The true value of 5-(Diethoxymethyl)-2-fluorobenzonitrile is realized in the utility of its deprotected product, 2-Fluoro-5-formylbenzonitrile. This aldehyde is a cornerstone intermediate for a variety of complex APIs.

Key Intermediate for Olaparib

A prominent example is the synthesis of Olaparib, a PARP inhibitor used in cancer therapy. In several patented synthetic routes, 2-Fluoro-5-formylbenzonitrile is a documented starting material for constructing a key benzoic acid intermediate.[7][9] The aldehyde functionality is crucial for subsequent reactions that build the core structure of the drug molecule. A generalized scheme is presented below.

Olaparib_Intermediate_Synthesis Reagent1 5-(Diethoxymethyl)- 2-fluorobenzonitrile (Protected Aldehyde) Reagent2 2-Fluoro-5-formylbenzonitrile (Active Aldehyde) Reagent1->Reagent2 Deprotection (Protocol 1) Reagent3 2-fluoro-5-((4-oxo-3,4- dihydroquinazolin-1-yl)methyl)benzoic acid (Olaparib Intermediate) Reagent2->Reagent3 Multi-step Condensation & Hydrolysis Reactions [7] API {Olaparib | (Final API)} Reagent3->API Final Coupling Steps

Sources

Application Notes and Protocols for the Deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of a Key Pharmaceutical Intermediate

In the synthesis of complex pharmaceutical compounds, the use of protecting groups is a fundamental strategy to ensure the selective transformation of multifunctional molecules.[1] The diethoxymethyl group, a common acetal protecting group for aldehydes, offers robust stability under basic and nucleophilic conditions, making it a valuable tool for synthetic chemists.[2][3] This application note provides a comprehensive guide to the deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile to yield the critical pharmaceutical intermediate, 2-fluoro-5-formylbenzonitrile.[3][4][5]

The presence of electron-withdrawing groups, such as the nitrile and fluorine on the benzonitrile scaffold, imparts unique electronic properties to the molecule. These substituents can influence the stability of the diethoxymethyl acetal, potentially requiring carefully optimized conditions for its efficient and clean removal to avoid side reactions or incomplete conversion.[6] This guide presents a selection of validated protocols, from classical acidic hydrolysis to milder, chemoselective methods, designed to address these challenges. Each protocol is accompanied by a detailed explanation of the underlying mechanistic principles, ensuring that researchers can make informed decisions tailored to their specific synthetic needs and available laboratory resources.

Chemical Structures

Compound Name Structure Molecular Formula Molecular Weight CAS Number
5-(Diethoxymethyl)-2-fluorobenzonitrileC12H14FNO2223.251176161-37-7[7][8][9]
2-Fluoro-5-formylbenzonitrileC8H4FNO149.12218301-22-5[4][5]

Core Concepts: The Mechanism of Acetal Deprotection

The deprotection of the diethoxymethyl group is fundamentally an acid-catalyzed hydrolysis reaction. The process involves the protonation of one of the acetal oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). The subsequent departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group and its elimination as a second molecule of ethanol, followed by a final deprotonation, regenerates the aldehyde.[2][4]

Acetal Deprotection Mechanism Acetal 5-(Diethoxymethyl)-2- fluorobenzonitrile ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon Oxonium Ion Intermediate ProtonatedAcetal->OxoniumIon - EtOH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H2O, - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Aldehyde 2-Fluoro-5-formylbenzonitrile ProtonatedHemiacetal->Aldehyde - EtOH, - H+

Caption: Acid-catalyzed deprotection of the diethoxymethyl group.

Experimental Protocols

The following protocols offer a range of conditions for the deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile. Researchers should select the most appropriate method based on the stability of other functional groups in their molecule and the desired reaction scale.

Protocol 1: Standard Acidic Hydrolysis with Hydrochloric Acid

This protocol employs a common and effective method for acetal deprotection. The use of a strong Brønsted acid in a biphasic system ensures efficient hydrolysis.

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in THF (10 mL per gram of substrate).

  • Add an equal volume of 2M HCl.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate (20 mL per gram of substrate).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-fluoro-5-formylbenzonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent system such as petroleum ether/ethyl acetate.[4]

Causality Behind Experimental Choices:

  • THF as a co-solvent: Ensures the miscibility of the organic substrate with the aqueous acid, facilitating the reaction at the interface.

  • Vigorous stirring: Maximizes the interfacial area between the organic and aqueous phases, increasing the reaction rate.

  • Aqueous workup with sodium bicarbonate: Neutralizes the excess acid and quenches the reaction.

Protocol 2: Mild Acidic Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

For substrates containing other acid-sensitive functional groups, a milder catalyst like PPTS can be employed to selectively cleave the acetal.[10]

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Acetone

  • Water

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in a 9:1 mixture of acetone and water (10 mL per gram of substrate).

  • Add a catalytic amount of PPTS (0.1-0.2 eq).

  • Heat the reaction mixture to a gentle reflux (around 60-70 °C).

  • Monitor the reaction by TLC or HPLC. The reaction may require several hours to reach completion.

  • After cooling to room temperature, remove the acetone using a rotary evaporator.

  • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

  • PPTS as a mild acid catalyst: Provides a controlled source of protons, minimizing the degradation of other acid-labile groups.

  • Acetone/water solvent system: The presence of water is essential for the hydrolysis, while acetone acts as a miscible co-solvent.

  • Heating: Increases the reaction rate for the less reactive mild acid catalyst.

Protocol 3: Lewis Acid-Catalyzed Deprotection

Lewis acids offer an alternative to Brønsted acids for acetal cleavage and can sometimes provide enhanced chemoselectivity.[11]

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Dichloromethane (DCM)

  • Iron(III) chloride (FeCl3) or Boron trifluoride diethyl etherate (BF3·OEt2)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in anhydrous DCM (15 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., FeCl3, 0.1-0.3 eq, or BF3·OEt2, 1.1-1.5 eq) dropwise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Causality Behind Experimental Choices:

  • Lewis acid catalyst: Coordinates to one of the acetal oxygens, facilitating the departure of an ethoxy group and activating the acetal towards nucleophilic attack by water.

  • Anhydrous DCM: A common solvent for Lewis acid-mediated reactions.

  • Inert atmosphere and low temperature: Helps to control the reactivity of the Lewis acid and prevent potential side reactions.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient acid catalyst, low reaction temperature, or short reaction time.Increase the amount of catalyst, raise the temperature, or extend the reaction time. For Lewis acid catalysis, ensure anhydrous conditions.
Formation of Byproducts Harsh acidic conditions leading to degradation of the product or other functional groups. The aldehyde product can be susceptible to oxidation or polymerization.[12]Switch to a milder deprotection protocol (e.g., Protocol 2 or 3). Perform the reaction under an inert atmosphere to minimize oxidation. Purify the product promptly after the reaction.
"Oiling Out" During Recrystallization The solute is insoluble in the solvent at a temperature above its melting point.Use a larger volume of solvent, cool the solution more slowly, or adjust the solvent system (e.g., change the ratio of petroleum ether to ethyl acetate).[2]

Workflow Diagram

Deprotection Workflow Start Start with 5-(Diethoxymethyl)-2- fluorobenzonitrile ProtocolSelection Select Deprotection Protocol Start->ProtocolSelection Protocol1 Protocol 1: Standard Acidic Hydrolysis (HCl) ProtocolSelection->Protocol1 Standard Conditions Protocol2 Protocol 2: Mild Acidic Deprotection (PPTS) ProtocolSelection->Protocol2 Acid-Sensitive Substrate Protocol3 Protocol 3: Lewis Acid Catalysis (FeCl3 or BF3·OEt2) ProtocolSelection->Protocol3 Chemoselective Conditions Reaction Perform Deprotection Reaction Protocol1->Reaction Protocol2->Reaction Protocol3->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Obtain 2-Fluoro-5-formylbenzonitrile Purification->FinalProduct

Caption: Decision workflow for the deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Conclusion

The successful deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile is a critical step in the synthesis of various high-value pharmaceutical compounds. The choice of deprotection strategy is paramount and should be guided by the overall molecular architecture and the presence of other sensitive functionalities. This application note provides a range of robust and reliable protocols, from vigorous acidic hydrolysis to milder, more selective methods. By understanding the underlying chemical principles and following the detailed experimental procedures outlined, researchers can confidently and efficiently obtain the desired 2-fluoro-5-formylbenzonitrile in high yield and purity.

References

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Chemistry LibreTexts. Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. [Link]

  • ResearchGate. Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Reactions within association complexes: acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. [Link]

  • ACS Publications. Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. [Link]

  • The Good Scents Company. benzaldehyde diethyl acetal (diethoxymethyl)benzene. [Link]

  • PubMed. Mechanistic pathways in CF3COOH-mediated deacetalization reactions. [Link]

  • PubMed. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. [Link]

  • Organic Chemistry Portal. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. [Link]

  • ResearchGate. How can I hydrolyze an acetal in the presence of an ester?. [Link]

  • Wikipedia. Benzylidene acetal. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Chemistry LibreTexts. Acetals as Protecting Groups. [Link]

  • ResearchGate. General reaction protocols for the selective deprotection of the DPMS protecting group. [Link]

  • ResearchGate. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. [Link]

  • National Institutes of Health. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. [Link]

  • CRO Splendid Lab Pvt. Ltd. 5-(Diethoxymethyl)-2-fluorobenzonitrile. [Link]

  • RSC Publishing. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. [Link]

  • ResearchGate. (PDF) Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

  • ACS Figshare. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p‑Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. [Link]

  • ResearchGate. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor | Request PDF. [Link]

  • 克拉玛尔试剂. 5-(Diethoxymethyl)-2-fluorobenzonitrile. [Link]

  • RSC Publishing. A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. [Link]

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Application Note & Protocol: High-Fidelity Hydrolysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the acid-catalyzed hydrolysis of 5-(diethoxymethyl)-2-fluorobenzonitrile, a common protected intermediate, to yield 2-fluoro-5-formylbenzonitrile. This aldehyde is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the PARP inhibitor Olaparib.[1][2][3][4] This application note details the underlying chemical principles, provides a robust, step-by-step laboratory protocol, and includes a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed for reproducibility and scalability, catering to researchers in both academic and industrial drug development settings.

Introduction: The Strategic Role of Acetal Deprotection

In multi-step organic synthesis, the protection and deprotection of functional groups is a cornerstone strategy. Aldehydes, being susceptible to a wide range of nucleophilic attacks and oxidation/reduction conditions, are frequently masked to prevent undesired side reactions. The diethyl acetal is a robust and commonly employed protecting group for aldehydes due to its stability under basic, nucleophilic, and many reductive and oxidative conditions.[5][6]

The target molecule, 2-fluoro-5-formylbenzonitrile, possesses both a reactive aldehyde and a nitrile group on a fluorinated benzene ring. The precursor, 5-(diethoxymethyl)-2-fluorobenzonitrile, protects the aldehyde as an acetal, allowing for selective manipulations at other positions of the molecule. The final, crucial step is the quantitative removal of this acetal group—a hydrolysis reaction—to unmask the aldehyde functionality. This process, while conceptually straightforward, requires careful control of conditions to ensure a high yield and purity, preventing the formation of byproducts. This guide provides the expertise to execute this transformation with high fidelity.

The Scientific Principle: Mechanism of Acid-Catalyzed Acetal Hydrolysis

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The hydrolysis of an acetal is a reversible, acid-catalyzed process.[6][7] To drive the reaction toward the aldehyde product, a stoichiometric excess of water is utilized, in accordance with Le Châtelier's principle.[6][7] The reaction proceeds through a series of protonation and elimination steps, as detailed below.

The mechanism involves the following key stages:

  • Protonation: The reaction is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst (e.g., hydronium ion), converting the ethoxy group into a good leaving group (ethanol).[6][8][9]

  • Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule. The resulting species is a resonance-stabilized oxonium ion, which delocalizes the positive charge between the carbon and the remaining oxygen atom.[6]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.[6][10]

  • Deprotonation: A proton is transferred from the newly added water moiety to a base (like another water molecule), forming a hemiacetal intermediate.[6]

  • Second Protonation: The remaining ethoxy group is protonated by the acid catalyst, preparing it to be a good leaving group.

  • Second Elimination: The lone pair on the hydroxyl group facilitates the elimination of a second ethanol molecule, forming a protonated aldehyde.

  • Final Deprotonation: The protonated aldehyde is deprotonated by a base (water), yielding the final aldehyde product and regenerating the acid catalyst.[9]

This mechanistic pathway is visualized in the diagram below.

G cluster_legend Legend Acetal Acetal H+ H+ H2O H2O EtOH EtOH Aldehyde Aldehyde A Acetal Start B Protonation of Acetal Oxygen A->B + H+ C Formation of Oxonium Ion B->C - EtOH D Nucleophilic Attack by Water C->D + H2O E Hemiacetal Intermediate D->E - H+ F Protonation of Second Ethoxy Group E->F + H+ G Formation of Protonated Aldehyde F->G - EtOH H Final Aldehyde Product G->H - H+

Caption: Acid-catalyzed hydrolysis mechanism of a diethyl acetal.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate safety considerations.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
5-(Diethoxymethyl)-2-fluorobenzonitrile>97%Sigma-AldrichStarting Material
AcetoneACS GradeFisher ScientificReaction Solvent
Hydrochloric Acid (2 M aqueous)Reagent GradeVWRAcid Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChemNeutralizing Agent (Quenching)
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBeanTown ChemicalDrying Agent
TolueneACS GradeSigma-AldrichRecrystallization Solvent
Deionized WaterType II or betterIn-houseAqueous phase, quenching
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckReaction Monitoring
Glassware (Round-bottom flask, separatory funnel, etc.)BorosilicateKimbleReaction vessel, work-up, purification
Step-by-Step Procedure

Workflow Visualization

G Setup 1. Reaction Setup Hydrolysis 2. Hydrolysis Setup->Hydrolysis Monitor 3. Monitoring (TLC/HPLC) Hydrolysis->Monitor Monitor->Hydrolysis Incomplete? Quench 4. Quenching Monitor->Quench Complete Extract 5. Extraction Quench->Extract Dry 6. Drying & Concentration Extract->Dry Purify 7. Purification Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of 2-fluoro-5-formylbenzonitrile.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile (10.0 g, 44.8 mmol) in acetone (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Hydrolysis: To the stirring solution, add 2 M aqueous hydrochloric acid (25 mL) dropwise over 5 minutes. A slight exotherm may be observed. Allow the reaction mixture to stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (using a 3:1 hexanes:ethyl acetate eluent). The starting material has a higher Rf value than the more polar aldehyde product. The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material. HPLC can also be used for more precise monitoring.[2][3][11]

  • Quenching and Solvent Removal: Once the reaction is complete, carefully add saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8) to neutralize the hydrochloric acid. Reduce the volume of the mixture by approximately 70% using a rotary evaporator to remove the majority of the acetone.

  • Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.[12]

  • Purification: Recrystallize the crude solid from hot toluene (~30-40 mL).[2][3] Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Results
ParameterValue
Product 2-Fluoro-5-formylbenzonitrile
Appearance Pale yellow to white crystalline solid
Typical Yield 85-95%
Purity (by HPLC) >98%
Melting Point 80-84 °C

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient acid catalyst.- Low reaction temperature.- Short reaction time.- Add a few more drops of 2 M HCl and continue stirring.- Gently warm the reaction mixture to 30-40 °C.- Allow the reaction to proceed for a longer duration, continuing to monitor by TLC/HPLC.
Low Product Yield - Incomplete extraction.- Product loss during recrystallization.- Perform additional extractions (e.g., 2 x 25 mL EtOAc).- Ensure the minimum amount of hot toluene is used for recrystallization to avoid leaving product in the mother liquor.
"Oiling Out" During Recrystallization The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[11]- Add more hot solvent to fully dissolve the oil, then allow for very slow cooling.- Try a different solvent system, such as ethyl acetate/petroleum ether, adjusting the ratio for optimal solubility.[11]
Product Purity is Below Target - Incomplete reaction.- Inefficient purification.- Ensure the reaction has gone to completion before work-up.- If recrystallization is insufficient, purify the material via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Conclusion

The acid-catalyzed hydrolysis of 5-(diethoxymethyl)-2-fluorobenzonitrile is a reliable and high-yielding method for producing 2-fluoro-5-formylbenzonitrile. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently perform this critical deprotection step. The provided troubleshooting guide serves as a practical resource to overcome common experimental hurdles, ensuring the consistent synthesis of this valuable pharmaceutical intermediate.

References

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Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Conversion of the Nitrile Group in 5-(Diethoxymethyl)-2-fluorobenzonitrile

5-(Diethoxymethyl)-2-fluorobenzonitrile is a key intermediate in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Its utility stems from a combination of features: an ortho-fluorine atom that modulates electronic properties and metabolic stability, a versatile nitrile group amenable to a wide array of chemical transformations, and a latent aldehyde functionality protected as a diethoxymethyl acetal.

This guide provides an in-depth exploration of the key chemical conversions of the nitrile moiety within this molecule. We move beyond simple procedural lists to explain the underlying mechanisms and strategic considerations essential for successful synthesis. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles to empower researchers in drug development and synthetic chemistry to confidently manipulate this valuable building block. The stability of the diethoxymethyl acetal group is a critical consideration; it is generally stable to basic, reductive, and neutral conditions but is readily cleaved under aqueous acidic conditions. This dichotomy will be a recurring theme in the strategic design of the following protocols.

Diagram: Synthetic Pathways from 5-(Diethoxymethyl)-2-fluorobenzonitrile

cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_addition Addition & Cycloaddition start 5-(Diethoxymethyl)-2-fluorobenzonitrile aldehyde 5-(Diethoxymethyl)-2-fluorobenzaldehyde start->aldehyde 1) DIBAL-H, -78°C 2) H₂O Workup amine [5-(Diethoxymethyl)-2-fluorophenyl]methanamine start->amine LiAlH₄ or Cat. Hydrogenation acid 5-(Diethoxymethyl)-2-fluorobenzoic Acid start->acid NaOH, H₂O/EtOH, Δ then H₃O⁺ amide 5-(Diethoxymethyl)-2-fluorobenzamide start->amide Controlled Hydrolysis (e.g., Pt Catalyst, H₂O) tetrazole 5-[5-(Diethoxymethyl)-2-fluorophenyl]-1H-tetrazole start->tetrazole NaN₃, NH₄Cl DMF, Δ ketone Ketone Derivatives start->ketone 1) R-MgBr 2) H₃O⁺ Workup acid->amide

Caption: Key transformations of the nitrile group.

Reduction of the Nitrile Group

The reduction of the nitrile group is a fundamental transformation, yielding either aldehydes or primary amines, both of which are cornerstone functional groups in organic synthesis.

Partial Reduction to 5-(Diethoxymethyl)-2-fluorobenzaldehyde

The conversion of a nitrile to an aldehyde requires arresting the reduction at the imine intermediate stage, followed by hydrolysis. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its bulk and reduced reactivity compared to other hydrides, especially at low temperatures.[1][2]

Mechanistic Insight: The reaction proceeds via coordination of the Lewis acidic aluminum center of DIBAL-H to the nitrile nitrogen. This coordination polarizes the C≡N bond, making the carbon atom more electrophilic. A single hydride ion is then delivered to the nitrile carbon, forming a stable N-aluminated imine intermediate.[3][4] Crucially, at low temperatures (typically -78 °C), this intermediate is stable and does not undergo further reduction.[5] Subsequent aqueous work-up hydrolyzes the imine to furnish the desired aldehyde.[6]

cluster_mech DIBAL-H Reduction Mechanism Nitrile R-C≡N Adduct R-C≡N→Al(iBu)₂H Nitrile->Adduct + DIBAL-H Imine_Anion [R-CH=N-Al(iBu)₂]⁻ Adduct->Imine_Anion Hydride Transfer Imine R-CH=NH Imine_Anion->Imine H₃O⁺ Workup Aldehyde R-CHO Imine->Aldehyde Hydrolysis

Caption: Conceptual mechanism of nitrile reduction to an aldehyde.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous toluene or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.[5]

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of methanol (1.5 eq).

  • Warm-up & Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Complete Reduction to [5-(Diethoxymethyl)-2-fluorophenyl]methanamine

For the synthesis of the corresponding primary amine, a more powerful reducing agent or catalytic hydrogenation is required to fully reduce the carbon-nitrogen triple bond.[6]

Reagent Selection & Rationale:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, unselective hydride donor that readily reduces nitriles to primary amines.[3] The reaction proceeds through two successive hydride additions.[4] The acetal is stable to these conditions.

  • Catalytic Hydrogenation: A milder and often more scalable method. Raney Nickel or Palladium on Carbon (Pd/C) are common catalysts, used under an atmosphere of hydrogen gas.[6] This method avoids the use of pyrophoric metal hydrides.

Experimental Protocol (using LiAlH₄):

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux (e.g., 40-50 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or distillation.

Hydrolysis of the Nitrile Group

Hydrolysis converts the nitrile into a carboxylic acid or, under controlled conditions, an amide. The choice between acidic and basic conditions is critical due to the acid-labile acetal protecting group.

Basic Hydrolysis to 5-(Diethoxymethyl)-2-fluorobenzoic Acid

Basic hydrolysis is the method of choice to preserve the diethoxymethyl acetal. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in ethanol or a similar water-miscible solvent.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-5 eq, e.g., 6 M solution).

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir for 6-24 hours. The reaction can be monitored by TLC or by the cessation of ammonia evolution.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the alcohol. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the basic solution with a nonpolar solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold concentrated HCl or 3 M H₂SO₄. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into ethyl acetate, dry over Na₂SO₄, and concentrate.

Selective Hydrolysis to 5-(Diethoxymethyl)-2-fluorobenzamide

Stopping the hydrolysis at the amide stage is challenging as the amide is often more readily hydrolyzed than the starting nitrile under forcing conditions.[7] However, milder, often catalyst-driven methods can achieve this selectivity.[8]

Catalytic Approach Rationale: Transition metal catalysts, such as certain platinum complexes, can facilitate the hydration of nitriles to primary amides under neutral conditions, thereby preserving acid- and base-sensitive functional groups.[8] This approach avoids the high temperatures and extreme pH of classical hydrolysis.

Experimental Protocol (Catalytic Hydration):

  • Setup: In a reaction vial, combine 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq), a suitable catalyst (e.g., Ghaffar-Parkins catalyst, 0.1-1 mol%), and a solvent system (e.g., aqueous ethanol).[8]

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir for 5-12 hours.[8] Monitor for the formation of the amide and the disappearance of the nitrile by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization or column chromatography on silica gel to isolate the pure amide.

Cycloaddition to form 5-[5-(Diethoxymethyl)-2-fluorophenyl]-1H-tetrazole

The [3+2] cycloaddition of an azide source with a nitrile is the most common and effective method for synthesizing 5-substituted-1H-tetrazoles.[9][10] Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteric replacements for carboxylic acids.[11]

Mechanistic Insight: The reaction mechanism is thought to proceed via activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion.[12][13] The resulting intermediate then cyclizes to form the tetrazole ring.[11] Common catalysts include amine salts (e.g., triethylammonium chloride) or zinc salts.[13][14] Using an amine salt like ammonium chloride with sodium azide in situ generates the highly reactive hydrazoic acid (HN₃).

cluster_cyclo [3+2] Azide-Nitrile Cycloaddition start R-C≡N intermediate Imidoyl Azide Intermediate start->intermediate + N₃⁻ (Acid Catalyzed) azide N₃⁻ tetrazole Tetrazolate Anion intermediate->tetrazole Cyclization product 1H-Tetrazole tetrazole->product Protonation

Caption: General pathway for tetrazole synthesis.

Experimental Protocol:

  • Setup: In a round-bottom flask, combine 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and ammonium chloride (NH₄Cl, 1.5-2.0 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Caution: Sodium azide is highly toxic, and heating it with certain reagents can produce explosive heavy metal azides or the volatile and explosive hydrazoic acid. Conduct this reaction in a well-ventilated fume hood with appropriate safety precautions.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of water and acidify to pH 2-3 with 3 M HCl.

  • Isolation: The tetrazole product often precipitates upon acidification. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Summary of Transformations

TransformationProduct Functional GroupKey ReagentsTypical ConditionsKey Considerations
Partial Reduction AldehydeDiisobutylaluminium Hydride (DIBAL-H)Toluene or DCM, -78 °CStrict temperature control is essential to prevent over-reduction. Acetal is stable.
Complete Reduction Primary AmineLithium Aluminum Hydride (LiAlH₄) or H₂/CatalystTHF, 0 °C to RTPowerful reduction; compatible with the acetal and fluoro groups.
Basic Hydrolysis Carboxylic AcidNaOH or KOH, H₂O/EtOHReflux (80-100 °C)Preserves the acetal group. Requires subsequent acidic workup to protonate the acid.
Catalytic Hydrolysis AmidePt-based catalyst, H₂O80 °COffers selectivity for the amide over the carboxylic acid; preserves the acetal.
Cycloaddition 1H-TetrazoleSodium Azide (NaN₃), Ammonium Chloride (NH₄Cl)DMF, 100-120 °CCaution required with azides. Acetal is stable under these conditions.
Grignard Addition KetoneR-MgBr (Grignard Reagent)Anhydrous Ether or THFC-C bond formation. Requires strictly anhydrous conditions.[4][15]

References

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  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

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Application Notes and Protocols: 5-(Diethoxymethyl)-2-fluorobenzonitrile as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes serve as a comprehensive technical guide for utilizing 5-(diethoxymethyl)-2-fluorobenzonitrile in the synthesis of valuable heterocyclic scaffolds, particularly quinazolines and benzimidazoles. This document provides an in-depth analysis of the synthetic strategies, detailed step-by-step protocols, and the chemical rationale behind the experimental choices. The protocols are designed to be self-validating, offering insights into potential challenges and optimization strategies. All claims and methodologies are supported by authoritative references from peer-reviewed literature.

Introduction: The Strategic Advantage of 5-(Diethoxymethyl)-2-fluorobenzonitrile

5-(Diethoxymethyl)-2-fluorobenzonitrile is a strategically designed synthetic building block for heterocyclic chemistry. Its utility lies in the orthogonal reactivity of its key functional groups: a protected aldehyde (the diethoxymethyl acetal) and a latent amino group precursor (the nitrile). The fluorine substituent offers a valuable tool for modulating the physicochemical properties of the final products, a common strategy in modern drug discovery to enhance metabolic stability and binding affinity.

The diethoxymethyl group serves as a robust protecting group for the aldehyde, stable under neutral and basic conditions, allowing for selective manipulation of other parts of the molecule. The nitrile group, in turn, can be readily transformed into a primary amine, a key nucleophile for cyclization reactions. This inherent functionality makes 5-(diethoxymethyl)-2-fluorobenzonitrile a linchpin for the convergent synthesis of a variety of heterocyclic systems.

This guide will focus on two primary applications: the synthesis of quinazolines and benzimidazoles, both of which are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1]

Core Synthetic Transformations: A Two-Pronged Approach

The journey from 5-(diethoxymethyl)-2-fluorobenzonitrile to complex heterocycles involves a series of well-established yet nuanced chemical transformations. The general strategy involves two key stages:

  • Unmasking the Reactive Moieties: This involves the deprotection of the acetal to reveal the aldehyde and the reduction of the nitrile to a primary amine. The order and timing of these steps are critical and dictate the final heterocyclic core.

  • Cyclization and Aromatization: The newly formed aldehyde and amine functionalities are then orchestrated to undergo intramolecular or intermolecular condensation to form the desired heterocyclic ring, often followed by an aromatization step.

The following sections will provide detailed protocols for these transformations in the context of synthesizing quinazolines and benzimidazoles.

Synthesis of Quinolines from 2-Fluorobenzaldehydes

An efficient method for the synthesis of pyrazolo[1,5-a]quinazolines, indazolo[2,3-a]quinazoline, and 10-azaindazolo[2,3-a]quinazoline has been developed using various 2-fluorobenzaldehydes interacting with 1H-pyrazol-3-amines or 1H-indazol-3-amine under metal-free conditions.[2] This process involves an intermolecular condensation followed by a base-promoted intramolecular C–N coupling reaction.[2]

Application I: Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3][4] The synthesis of quinazolines from 5-(diethoxymethyl)-2-fluorobenzonitrile can be envisioned through a tandem deprotection-reductive amination-cyclization sequence. A plausible synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis of a 2-substituted quinazoline from 5-(diethoxymethyl)-2-fluorobenzonitrile and a primary amine is proposed to proceed through the following key steps:

  • Acid-catalyzed hydrolysis of the diethoxymethyl acetal to yield 2-fluoro-5-formylbenzonitrile.

  • Reductive amination of the resulting aldehyde with a primary amine to form a secondary amine intermediate.

  • Reduction of the nitrile to a primary amine.

  • Intramolecular cyclization of the resulting diamine with a suitable one-carbon source (e.g., an aldehyde or orthoformate) to form the dihydroquinazoline ring.

  • Oxidative aromatization to the final quinazoline product.

A more streamlined approach involves a one-pot reaction of a 2-aminobenzylamine with an aldehyde, which can be accessed from our starting material.

quinazoline_synthesis start 5-(Diethoxymethyl)-2-fluorobenzonitrile intermediate1 2-Fluoro-5-formylbenzonitrile start->intermediate1 Acidic Hydrolysis intermediate2 2-Amino-5-formylbenzonitrile intermediate1->intermediate2 Nitration then Reduction intermediate3 2-Amino-5-(aminomethyl)benzonitrile intermediate2->intermediate3 Nitrile Reduction quinazoline Quinazoline Derivative intermediate3->quinazoline Cyclization with R-CHO

Caption: Proposed synthetic pathway for quinazolines.

Experimental Protocols

Protocol 4.2.1: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate 1)

This protocol describes the deprotection of the diethoxymethyl acetal to the corresponding aldehyde.

  • Materials:

    • 5-(Diethoxymethyl)-2-fluorobenzonitrile

    • Acetone

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in a mixture of acetone and 1 M HCl (4:1 v/v).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude 2-fluoro-5-formylbenzonitrile. The product can be purified by column chromatography on silica gel if necessary.

Protocol 4.2.2: One-Pot Synthesis of 2-Substituted Quinazolines from 2-Amino-5-formylbenzonitrile

This protocol outlines a potential one-pot synthesis of a quinazoline derivative from the intermediate aldehyde, assuming prior conversion of the fluoro group to an amino group.

  • Materials:

    • 2-Amino-5-formylbenzonitrile (Intermediate, requires separate synthesis)

    • Aldehyde (R-CHO, 1.1 eq)

    • Ammonium acetate (NH₄OAc, 5.0 eq)

    • Ethanol (EtOH)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 2-amino-5-formylbenzonitrile in ethanol, add the aldehyde (R-CHO) and ammonium acetate.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation
PrecursorReagentsConditionsProductYield (%)Reference
2-Aminobenzonitrile, Aldehyde, Arylboronic acidPd catalystTandem reactionQuinazolineGood[4]
2-Aminobenzylamine, AldehydeCuCl/DABCO/4-HO-TEMPO, O₂CH₃CN, 80 °CQuinazoline40-98[4]
(2-Aminophenyl)methanol, AldehydeCAN, CsOHCH₃CN, 30-60 °CQuinazoline66-93[4]

Application II: Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications.[1][5] The synthesis of benzimidazoles from our precursor involves the formation of an o-phenylenediamine derivative, followed by condensation with an aldehyde or its equivalent.

Synthetic Pathway Overview

The synthesis of a 2-substituted benzimidazole from 5-(diethoxymethyl)-2-fluorobenzonitrile would necessitate the conversion of the nitrile and fluoro-substituents into two amino groups in an ortho relationship.

  • Nitration: Introduction of a nitro group ortho to the fluorine atom.

  • Nucleophilic Aromatic Substitution: Displacement of the fluorine atom with ammonia or an amine.

  • Reduction: Simultaneous reduction of the nitro group and the nitrile to form a diamine.

  • Deprotection and Cyclization: Hydrolysis of the acetal to the aldehyde, followed by intramolecular cyclization to form the benzimidazole ring.

A more direct route would involve the initial reduction of the nitrile to an amine, followed by functionalization of the ortho position.

benzimidazole_synthesis start 5-(Diethoxymethyl)-2-fluorobenzonitrile intermediate1 5-(Diethoxymethyl)-2-nitroaniline start->intermediate1 1. Nitration 2. SNAr with NH₃ intermediate2 4-(Diethoxymethyl)benzene-1,2-diamine intermediate1->intermediate2 Reduction (e.g., H₂/Pd-C) intermediate3 4-Formylbenzene-1,2-diamine intermediate2->intermediate3 Acidic Hydrolysis benzimidazole Benzimidazole Derivative intermediate3->benzimidazole Intramolecular Cyclization

Caption: Proposed pathway for benzimidazole synthesis.

Experimental Protocols

Protocol 5.2.1: Synthesis of 4-(Diethoxymethyl)benzene-1,2-diamine (Intermediate 2)

This protocol describes a hypothetical route to the key diamine intermediate.

  • Materials:

    • 5-(Diethoxymethyl)-2-fluorobenzonitrile

    • Fuming nitric acid

    • Sulfuric acid

    • Aqueous ammonia

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

    • Methanol (MeOH)

  • Procedure (Multi-step):

    • Nitration: Carefully add 5-(diethoxymethyl)-2-fluorobenzonitrile to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir for 1-2 hours and then pour onto ice. Extract the product with a suitable solvent.

    • Amination: React the nitrated intermediate with aqueous ammonia under pressure and heat to displace the fluorine atom.

    • Reduction: Dissolve the resulting nitro-amino compound in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain the diamine.

Protocol 5.2.2: Synthesis of 2-Substituted Benzimidazoles from 4-Formylbenzene-1,2-diamine

This protocol details the final cyclization step.

  • Materials:

    • 4-(Diethoxymethyl)benzene-1,2-diamine (from Protocol 5.2.1)

    • Aldehyde (R-CHO, 1.0 eq)

    • Ethanol (EtOH)

    • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Procedure:

    • Dissolve 4-(diethoxymethyl)benzene-1,2-diamine in ethanol.

    • Add the aldehyde and a catalytic amount of p-TsOH.

    • Reflux the mixture for 6-10 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The acidic hydrolysis of the acetal and the cyclization can occur in one pot.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation
PrecursorReagentsConditionsProductYield (%)Reference
o-Phenylenediamine, AldehydeNH₄ClCHCl₃, rtBenzimidazole94[5]
o-Phenylenediamine, AldehydeH₂O₂/HClAcetonitrile, rtBenzimidazoleHigh[6]
2-Haloaniline, Aldehyde, NH₃Ni catalyst-BenzimidazoleExcellent[6]

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a highly versatile and valuable precursor for the synthesis of medicinally important heterocyclic compounds. The strategic placement of a protected aldehyde and a masked amino group allows for a range of synthetic manipulations, leading to the efficient construction of quinazoline and benzimidazole scaffolds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this building block in their drug discovery and development endeavors. The provided references offer further details and alternative methodologies for the described transformations.

References

  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. (2017). National Institutes of Health. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • Vilches-Herrera, M., et al. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology. [Link]

  • Vilches-Herrera, M., et al. (2013). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. RSC Publishing. [Link]

  • ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. (n.d.). RSC Publishing. [Link]

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. (n.d.). RSC Publishing. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Simple and Chemoselective Deprotection of Acetals. (n.d.). The Chemical Society of Japan. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). National Institutes of Health. [Link]

  • Aldehyde synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. (2003). PubMed. [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Institutes of Health. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin University. [Link]

  • Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.).
  • Nitrile reduction. (n.d.). Wikipedia. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). RSC Publishing. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. (n.d.). SciSpace. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). National Institutes of Health. [Link]

  • Synthesis of quinazolines from 2−amino−benzylamines and alcohols. (n.d.). ResearchGate. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Springer. [Link]

  • Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. (n.d.). National Institutes of Health. [Link]

  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. (n.d.). RSC Publishing. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Institutes of Health. [Link]

  • “One pot” synthesis of quinazolinone-[7][8]-fused polycyclic scaffolds in a three-step reaction sequence. (n.d.). RSC Publishing. [Link]

  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. [Link]

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile. (n.d.). CRO Splendid Lab Pvt. Ltd.. [Link]

  • 5-bromo-2-fluorobenzonitrile synthesis method. (n.d.).
  • Fluorobenzonitrile compound preparation method. (n.d.).

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Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-(Diethoxymethyl)-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide offers a powerful tool for constructing complex molecular architectures, such as the biaryl and heteroaryl motifs prevalent in many drug candidates.[1][2][3] The reaction's appeal lies in its generally mild conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acid building blocks.[1]

This guide focuses on a specific, yet increasingly important, class of substrates: 5-(diethoxymethyl)-2-fluorobenzonitrile derivatives. These molecules present a unique set of challenges and opportunities. The 2-fluoro and 5-nitrile groups render the aromatic ring electron-deficient, which can influence the reactivity of the C-F bond. The diethoxymethyl group, a common acetal protecting group for an aldehyde, adds another layer of consideration regarding stability and potential deprotection strategies. Mastering the Suzuki coupling with these substrates is crucial for the synthesis of novel compounds in medicinal chemistry and materials science.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl fluoride.[4][6] This step involves the insertion of the palladium atom into the carbon-fluorine bond, forming a Pd(II) intermediate. The electron-withdrawing nature of the nitrile and fluorine substituents on the benzonitrile ring can facilitate this step.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4][6] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: This is the final step where the two organic fragments on the palladium(II) center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-F Ar-Pd(II)(L2)-F Pd(0)L2->Ar-Pd(II)(L2)-F Oxidative Addition (Ar-F) Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-F->Ar-Pd(II)(L2)-OR Ligand Exchange (Base) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-OR->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OR)2) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination [Ar-R'] [Ar-R'] Ar-Pd(II)(L2)-R'->[Ar-R'] Product Formation Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Execution cluster_workup Workup & Purification A Combine Reactants: - Aryl Fluoride - Boronic Acid - Base (K3PO4) B Add Catalyst System: - Pd(OAc)2 - SPhos Ligand A->B C Add Degassed Solvents (Dioxane/Water) B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat and Stir (80-100°C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Sources

Application Notes and Protocols: 5-(Diethoxymethyl)-2-fluorobenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 5-(Diethoxymethyl)-2-fluorobenzonitrile as a versatile precursor in materials science. While direct applications of this compound are not extensively documented, its chemical structure, featuring a protected aldehyde functional group, positions it as a valuable intermediate for the synthesis of functional organic materials. These materials have potential uses in organic electronics and specialty polymers. This guide will detail the deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile to the highly reactive 2-fluoro-5-formylbenzonitrile and explore the subsequent applications of this key intermediate in the synthesis of advanced materials.

Introduction: A Precursor to Functional Materials

5-(Diethoxymethyl)-2-fluorobenzonitrile is a substituted aromatic compound characterized by a fluorine atom, a nitrile group, and a diethoxymethyl acetal. The diethoxymethyl group serves as a stable protecting group for an aldehyde functionality. This protection strategy allows for chemical modifications at other positions of the benzonitrile ring without unintended reactions of a highly reactive aldehyde. The true potential of 5-(Diethoxymethyl)-2-fluorobenzonitrile in materials science is unlocked upon the selective deprotection of the acetal to reveal the aldehyde group, yielding 2-fluoro-5-formylbenzonitrile.

The presence of the fluorine atom and the nitrile group on the aromatic ring imparts unique electronic properties. Fluorine is highly electronegative and can influence the electron density of the aromatic system, which can be advantageous in the design of organic semiconductors.[1][2] The nitrile group is a strong electron-withdrawing group and a versatile synthetic handle for various chemical transformations.[3]

Table 1: Physicochemical Properties of 5-(Diethoxymethyl)-2-fluorobenzonitrile

PropertyValue
CAS Number 1176161-37-7
Molecular Formula C₁₂H₁₄FNO₂
Molecular Weight 223.25 g/mol
Appearance Typically a colorless to pale yellow liquid
Solubility Soluble in common organic solvents

Core Protocol: Deprotection to 2-fluoro-5-formylbenzonitrile

The conversion of the diethoxymethyl acetal to the corresponding aldehyde is a critical step. This is typically achieved through acid-catalyzed hydrolysis.[4]

Principle of Deprotection

The deprotection mechanism involves the protonation of one of the ethoxy groups by an acid catalyst, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by the loss of a second molecule of ethanol, yields the desired aldehyde. The use of excess water drives the equilibrium towards the deprotected product.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Acetone or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile in a suitable organic solvent such as acetone or THF (e.g., 10 mL of solvent per 1 gram of starting material).

  • Acidification: To the stirred solution, add a 1M aqueous solution of hydrochloric acid. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Monitoring: Spot the reaction mixture on a TLC plate against the starting material. A new spot corresponding to the more polar aldehyde should appear.

  • Work-up: Once the reaction is complete, neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-fluoro-5-formylbenzonitrile.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

Deprotection_Workflow cluster_procedure Deprotection Protocol start Dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile in Acetone/THF acid Add 1M HCl (aq) start->acid Step 1 monitor Monitor by TLC/HPLC acid->monitor Step 2 workup Neutralize with NaHCO₃ monitor->workup Step 3 extract Extract with Ethyl Acetate workup->extract Step 4 dry Dry over MgSO₄ extract->dry Step 5 concentrate Concentrate in vacuo dry->concentrate Step 6 product 2-fluoro-5-formylbenzonitrile concentrate->product Step 7

Caption: Workflow for the deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Applications of 2-fluoro-5-formylbenzonitrile in Materials Science

The resulting 2-fluoro-5-formylbenzonitrile is a valuable bifunctional building block for the synthesis of advanced materials. The aldehyde group can participate in various condensation and coupling reactions, while the nitrile and fluoro substituents tune the electronic properties of the final material.

Synthesis of Conjugated Polymers for Organic Electronics

The aldehyde functionality of 2-fluoro-5-formylbenzonitrile can be utilized in condensation polymerization reactions, such as the Knoevenagel condensation, to form conjugated polymers.[5] These polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conceptual Polymerization Scheme:

A potential synthetic route involves the Knoevenagel condensation of 2-fluoro-5-formylbenzonitrile with a polymer containing active methylene groups.

Polymerization_Scheme cluster_synthesis Knoevenagel Condensation for Conjugated Polymer Synthesis monomer1 2-fluoro-5-formylbenzonitrile CHO CN F polymer Conjugated Polymer ...-R-CH=C(CN)-... monomer1->polymer Base Catalyst monomer2 Polymer with Active Methylene Groups ...-R-CH₂-R'-... monomer2->polymer

Caption: Proposed synthesis of a conjugated polymer via Knoevenagel condensation.

Precursor for High-Performance Polymers and Specialty Materials

The aldehyde group can be transformed into other functional groups, expanding the synthetic utility of 2-fluoro-5-formylbenzonitrile. For instance, it can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of monomers for polyester, polyamide, and other high-performance polymer syntheses. The rigid, fluorinated aromatic core can enhance the thermal stability and mechanical properties of the resulting polymers.[1]

Safety and Handling

5-(Diethoxymethyl)-2-fluorobenzonitrile and its deprotected product, 2-fluoro-5-formylbenzonitrile, should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a valuable and versatile precursor in materials science. Its primary utility lies in its ability to be readily converted to 2-fluoro-5-formylbenzonitrile, a key intermediate for the synthesis of a variety of functional organic materials. The protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for exploring the potential of this compound in the development of next-generation materials for electronics and other advanced applications.

References

  • ChemBK. (2024, April 9). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluorobenzonitrile: A Key Intermediate for Specialty Chemical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation and Deprotection of Aldehyde Dimethylhydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Retrieved from [Link]

  • Apicule. (n.d.). 2-Fluoro-5-formylbenzonitrile (CAS No: 218301-22-5) API Intermediate Manufacturers. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). The Chemical Properties and Synthesis Uses of 4-Fluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of.... Retrieved from [Link]

  • National Institutes of Health. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]

  • MDPI. (2024, December 23). Chemical Modification of Acrylonitrile-Divinylbenzene Polymer Supports with Aminophosphonate Groups and Their Antibacterial Activity Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of acrylonitrile methyl acrylate statistical copolymers as melt processable carbon fiber precursors. Retrieved from [Link]

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Application Notes & Protocols: Synthetic Transformations of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental procedures involving 5-(Diethoxymethyl)-2-fluorobenzonitrile. This versatile building block possesses three distinct functional groups—a protected aldehyde (diethoxymethyl acetal), a nitrile, and an aryl fluoride—offering a rich landscape for sequential and orthogonal chemical modifications. These application notes move beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the results but also adapt these protocols to their specific synthetic challenges. We will cover two fundamental and high-impact transformations: the deprotection of the acetal to unmask the highly reactive formyl group, and the challenging yet powerful palladium-catalyzed cross-coupling of the C-F bond.

Compound Profile: 5-(Diethoxymethyl)-2-fluorobenzonitrile

5-(Diethoxymethyl)-2-fluorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure strategically positions functional groups for complex molecular construction. The diethoxymethyl group serves as a robust protecting group for the 5-formyl moiety, which can be revealed under acidic conditions. The nitrile and fluoro groups activate the aromatic ring and provide handles for further functionalization, such as nucleophilic substitution, cross-coupling reactions, or transformations into other functional groups like amines or carboxylic acids.

PropertyValueSource
CAS Number 1176161-37-7[1][2][3]
Molecular Formula C₁₂H₁₄FNO₂[1]
Molecular Weight 223.25 g/mol [1]
IUPAC Name 5-(diethoxymethyl)-2-fluorobenzonitrileN/A
Appearance Typically a colorless to pale yellow oil or low-melting solidN/A
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Toluene)N/A

Strategic Considerations for Reactivity

The synthetic utility of this molecule stems from the differential reactivity of its functional groups. A well-designed synthetic route will leverage this to build molecular complexity in a controlled manner.

G start 5-(Diethoxymethyl)-2-fluorobenzonitrile acetal Diethoxymethyl Acetal (Protected Aldehyde) start->acetal Site for Deprotection nitrile Nitrile Group start->nitrile Site for Further Functionalization fluorine Aryl Fluoride start->fluorine Site for Cross-Coupling hydrolysis Protocol 1: Acid-Catalyzed Hydrolysis acetal->hydrolysis nitrile_chem Further Nitrile Chemistry (e.g., Reduction, Hydrolysis) nitrile->nitrile_chem cross_coupling Protocol 2: Pd-Catalyzed Cross-Coupling fluorine->cross_coupling aldehyde 2-Fluoro-5-formylbenzonitrile hydrolysis->aldehyde coupled_product 5-(Diethoxymethyl)-2-(Aryl/Alkynyl)benzonitrile cross_coupling->coupled_product

Figure 1: Strategic overview of the reactive sites on 5-(Diethoxymethyl)-2-fluorobenzonitrile and corresponding synthetic pathways.

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Fluoro-5-formylbenzonitrile

4.1 Principle & Mechanistic Insight

The diethoxymethyl group is an acetal, which is stable under neutral and basic conditions but readily hydrolyzes in the presence of an acid catalyst and water to reveal the parent aldehyde. The reaction proceeds via protonation of one of the ether oxygens, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which further eliminates a second molecule of ethanol to afford the final aldehyde product. This deprotection is a cornerstone transformation, enabling access to the versatile formyl group for subsequent reactions like reductive amination, Wittig reactions, or oxidation.

4.2 Experimental Protocol

This protocol is designed for a 10 mmol scale and can be adjusted accordingly.

Reagent/MaterialAmountMolar Eq.Purpose
5-(Diethoxymethyl)-2-fluorobenzonitrile2.23 g1.0Starting Material
Acetone50 mL-Solvent
2M Hydrochloric Acid (HCl)20 mL-Acid Catalyst & Water Source
Saturated Sodium Bicarbonate (NaHCO₃)~50 mL-Neutralization
Ethyl Acetate (EtOAc)100 mL-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)~5 g-Drying Agent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(diethoxymethyl)-2-fluorobenzonitrile (2.23 g, 10 mmol).

  • Dissolution: Add acetone (50 mL) and stir until the starting material is fully dissolved.

  • Initiation: Add 2M HCl (20 mL) to the solution. A slight warming of the mixture may be observed.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours). A common TLC eluent system is 3:1 Hexanes:Ethyl Acetate.

  • Work-up - Quenching: Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Work-up - Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-fluoro-5-formylbenzonitrile can be purified by recrystallization from a suitable solvent system like toluene or by column chromatography on silica gel.[4]

4.3 Expected Results & Characterization

The expected product, 2-fluoro-5-formylbenzonitrile, is typically a white to off-white solid.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around 9.9-10.1 ppm and aromatic protons in the 7.5-8.2 ppm region.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a nitrile (C≡N) stretch around 2230 cm⁻¹.

Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling

5.1 Principle & Mechanistic Insight

The activation of C-F bonds for cross-coupling reactions is challenging due to the high bond dissociation energy of the C-F bond.[5] However, the presence of the electron-withdrawing nitrile group ortho to the fluorine atom activates the C-F bond towards oxidative addition to a low-valent palladium center, making cross-coupling feasible.[5][6] The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl fluoride to a Pd(0) species, followed by a copper-mediated transmetalation with the terminal alkyne, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

G cluster_cu Copper Co-catalyst pd0 Pd(0)L₂ pdiif Ar-Pd(II)-F(L)₂ pd0->pdiif Oxidative Addition center arf Ar-F (Substrate) arf->pdiif pdiialkynyl Ar-Pd(II)-(C≡C-R)(L)₂ pdiif->pdiialkynyl Transmetalation alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide [CuI], Base cu_acetylide->pdiialkynyl pdiialkynyl->pd0 Reductive Elimination product Ar-C≡C-R (Product) pdiialkynyl->product

Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling of an aryl fluoride (Ar-F).

5.2 Experimental Protocol

This protocol describes a general procedure for coupling with phenylacetylene. It should be performed under an inert atmosphere (Nitrogen or Argon).

Reagent/MaterialAmountMolar Eq.Purpose
5-(Diethoxymethyl)-2-fluorobenzonitrile446 mg1.0Starting Material (2.0 mmol)
Phenylacetylene245 mg (0.26 mL)1.2Coupling Partner
Pd(PPh₃)₄116 mg0.05Palladium(0) Catalyst
Copper(I) Iodide (CuI)19 mg0.05Co-catalyst
Triethylamine (TEA)1.1 mL~4.0Base and Solvent
Toluene10 mL-Solvent

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask equipped with a stir bar and condenser. Backfill with an inert gas (e.g., Nitrogen).

  • Reagent Addition: To the flask, add 5-(diethoxymethyl)-2-fluorobenzonitrile (446 mg, 2.0 mmol), Pd(PPh₃)₄ (116 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvent and Reagents: Add anhydrous toluene (10 mL) and triethylamine (1.1 mL, ~8 mmol). Stir to dissolve the solids.

  • Add Coupling Partner: Add phenylacetylene (0.26 mL, 2.4 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up - Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium and copper salts. Wash the pad with additional ethyl acetate.

  • Work-up - Washing: Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

5.3 Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh batch of catalyst; Ensure all glassware is dry and the system is properly purged with inert gas; Increase temperature to 100-110 °C.
Formation of Alkyne Dimer (Glaser Coupling) Oxygen contamination; High concentration of CuI.Improve inert atmosphere technique; Use freshly purified alkyne; Ensure the CuI:Pd ratio is appropriate.
Hydrodefluorination (loss of F) Presence of a hydrogen source and side reaction pathway.[8]Ensure solvents are anhydrous; Consider using a different phosphine ligand or catalyst system.

General Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.

  • Fume Hood: All experimental manipulations should be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Benzonitriles: Can be toxic if ingested or absorbed through the skin. Avoid inhalation of dust or vapors.

    • Palladium Catalysts: Can be toxic and are expensive. Handle carefully to avoid generating dust.

    • Triethylamine: Is a corrosive and flammable base with a strong odor. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Jutand, A. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Ghaffari, B., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health.
  • Luo, H., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications.
  • Luo, H., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing).
  • Cramer, J., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-(Diethoxymethyl)-2-fluorobenzonitrile.
  • BenchChem (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • BLD Pharm (n.d.). 1176161-37-7|5-(Diethoxymethyl)-2-fluorobenzonitrile.
  • Aobious (n.d.). 5-(Diethoxymethyl)-2-fluorobenzonitrile Compound (CAS No. 1176161-37-7).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Diethoxymethyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the experimental nuances of working with this versatile intermediate. The core focus of this document is to address the primary transformation of 5-(diethoxymethyl)-2-fluorobenzonitrile: the deprotection of the acetal to unveil the aldehyde functionality, a critical step in many synthetic pathways.

Introduction to the Chemistry of 5-(Diethoxymethyl)-2-fluorobenzonitrile

5-(Diethoxymethyl)-2-fluorobenzonitrile serves as a protected form of 2-fluoro-5-formylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. The diethoxymethyl group is a diethyl acetal that masks the reactive aldehyde. This protection strategy is crucial when other parts of the molecule need to undergo transformations that are incompatible with a free aldehyde. The primary reaction you will likely be performing with this compound is the hydrolysis of the acetal to regenerate the aldehyde.

The presence of the electron-withdrawing fluorine atom ortho to the nitrile group can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The nitrile group itself can undergo hydrolysis or reduction under certain conditions. Understanding the interplay of these functional groups is key to successful experimentation.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Acetal Deprotection (Hydrolysis)

The conversion of 5-(diethoxymethyl)-2-fluorobenzonitrile to 2-fluoro-5-formylbenzonitrile is a critical step. Here are some common challenges and their solutions.

Question 1: My acetal deprotection is sluggish or incomplete. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete deprotection is a common issue and can often be attributed to several factors related to the reaction equilibrium and catalyst activity.

  • Causality: Acetal hydrolysis is a reversible reaction.[1] The presence of excess alcohol (ethanol in this case), a byproduct of the hydrolysis, can push the equilibrium back towards the starting material. Insufficient water or a weak acid catalyst can also lead to slow or incomplete conversion.

  • Troubleshooting Steps:

    • Increase Water Concentration: Ensure a sufficient excess of water is present in the reaction mixture to favor the formation of the aldehyde. A common solvent system is a mixture of an organic solvent (like THF or acetone) and an aqueous acid.

    • Choice of Acid Catalyst: If you are using a weak acid and observing poor conversion, consider switching to a stronger acid. Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH).

    • Temperature: Gently heating the reaction mixture can often increase the rate of hydrolysis. However, be cautious, as excessive heat can lead to side reactions.

    • Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the reaction progress. This will help you determine if the reaction has stalled or is simply slow.

Question 2: I am observing side products during the deprotection. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products can arise from the reactivity of the nitrile group or the aromatic ring under the reaction conditions.

  • Causality:

    • Nitrile Hydrolysis: Under harsh acidic conditions (especially with prolonged heating), the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-fluoro-5-formylbenzoic acid.

    • Fluorine Displacement: While less common under standard deprotection conditions, the fluorine atom can be susceptible to nucleophilic attack, especially if potent nucleophiles are present.[2]

  • Troubleshooting Steps:

    • Milder Acidic Conditions: If you suspect nitrile hydrolysis, switch to milder deprotection methods. Options include using pyridinium p-toluenesulfonate (PPTS) or employing Lewis acids like iron(III) chloride (FeCl₃) on silica gel.

    • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures to minimize the risk of side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Chemoselective Deprotection: For substrates with other acid-sensitive functional groups (e.g., silyl ethers), consider specialized deprotection protocols. A system like molecular iodine in acetone can be effective for cleaving acetals under neutral conditions.[3]

Question 3: During the workup, I'm having trouble isolating the product, or I'm getting a low yield.

Answer: Issues with product isolation and yield can often be traced back to the workup procedure and the properties of the product.

  • Causality: 2-Fluoro-5-formylbenzonitrile is a solid with moderate polarity. Emulsion formation during aqueous workup or product loss during extraction and purification are common challenges.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, carefully neutralize the acid catalyst with a mild base like sodium bicarbonate (NaHCO₃) solution.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. To break up emulsions, you can add brine (saturated NaCl solution).

    • Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.[4] Column chromatography on silica gel can also be employed if recrystallization is not effective.

General Handling and Stability

Question 4: How should I store and handle 5-(Diethoxymethyl)-2-fluorobenzonitrile?

Answer: Proper storage is crucial to maintain the integrity of the compound.

  • Stability: The acetal group is sensitive to acidic conditions. The compound should be protected from atmospheric moisture and acidic vapors.

  • Storage Recommendations: Store 5-(diethoxymethyl)-2-fluorobenzonitrile in a tightly sealed container in a cool, dry place, away from acids.[5][6] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

Experimental Protocols

Protocol 1: Standard Acetal Deprotection using Hydrochloric Acid

This protocol is suitable for routine deprotection when no other acid-sensitive groups are present.

  • Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile (1 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.5 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude 2-fluoro-5-formylbenzonitrile by recrystallization or column chromatography.

Protocol 2: Mild Acetal Deprotection using Molecular Iodine

This method is advantageous when other acid-sensitive functional groups are present in the molecule.[3]

  • Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile (1 eq.) in acetone.

  • Add a catalytic amount of molecular iodine (I₂) (e.g., 10 mol%).

  • Stir the mixture at room temperature. The reaction is often rapid.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product as needed.

Data Presentation

ParameterProtocol 1 (HCl)Protocol 2 (I₂)
Catalyst Hydrochloric AcidMolecular Iodine
Solvent THF/WaterAcetone
Temperature Room TemperatureRoom Temperature
Workup Basic QuenchReductive Quench
Compatibility Not suitable for acid-sensitive groupsCompatible with many acid-sensitive groups
Typical Yield >90%>90%

Visualizations

Workflow for Acetal Deprotection

DeprotectionWorkflow Start Start: 5-(Diethoxymethyl)-2-fluorobenzonitrile Reaction Acetal Deprotection (e.g., H₂O, H⁺) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Product: 2-Fluoro-5-formylbenzonitrile Purification->Product

Caption: General workflow for the deprotection of 5-(diethoxymethyl)-2-fluorobenzonitrile.

Troubleshooting Logic for Incomplete Deprotection

TroubleshootingDeprotection Start Incomplete Deprotection Observed CheckWater Is there sufficient excess water? Start->CheckWater CheckAcid Is the acid catalyst strong enough? CheckWater->CheckAcid Yes AddWater Add more water to the reaction mixture. CheckWater->AddWater No CheckTemp Is the reaction temperature adequate? CheckAcid->CheckTemp Yes StrongerAcid Switch to a stronger acid catalyst (e.g., HCl, H₂SO₄). CheckAcid->StrongerAcid No IncreaseTemp Gently heat the reaction mixture. CheckTemp->IncreaseTemp No Success Reaction Complete CheckTemp->Success Yes AddWater->CheckWater StrongerAcid->CheckAcid IncreaseTemp->CheckTemp

Caption: Decision tree for troubleshooting incomplete acetal deprotection.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Retrieved from BenchChem website.[7]

  • Google Patents. (2022). Preparation method of 2-fluoro-5-formylbenzonitrile. (CN114907234B).[8]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-(Diethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]6]

  • BenchChem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups. Retrieved from BenchChem website.[3]

  • Chemistry LibreTexts. (2023). 20.11: Protecting Groups of Aldehydes. In Organic Chemistry. [Link]

  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076.[1]

Sources

Technical Support Center: Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

The synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile is most commonly achieved through the acid-catalyzed acetalization of its precursor, 2-fluoro-5-formylbenzonitrile, with ethanol. This guide will focus on troubleshooting and frequently asked questions related to this critical transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My reaction is incomplete, and I'm observing a significant amount of unreacted 2-fluoro-5-formylbenzonitrile. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion is a frequent issue in acetalization reactions, which are equilibrium-driven.[1][2] Several factors can contribute to this:

  • Insufficient Water Removal: The formation of an acetal from an aldehyde and two molecules of alcohol generates one molecule of water. According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting materials.

    • Solution: Employ a method to actively remove water from the reaction mixture. A common and effective technique is the use of a Dean-Stark apparatus, which continuously removes the water-ethanol azeotrope. Alternatively, incorporating a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be effective.

  • Inadequate Catalyst Activity or Concentration: An acid catalyst is essential to protonate the carbonyl oxygen, making the aldehyde more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1]

    • Solution: Ensure your acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) is not degraded. If necessary, use a fresh batch. You can also cautiously increase the catalyst loading, but be mindful of potential side reactions at higher acid concentrations.

  • Suboptimal Reaction Temperature: While higher temperatures can favor the forward reaction, they can also lead to by-product formation.

    • Solution: If using a Dean-Stark trap, the reaction should be run at the reflux temperature of the solvent. For other setups, a moderate temperature increase can improve the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance.

Question 2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) indicates the presence of an impurity with a similar mass to the product. What could this be?

Answer: A common by-product in acetal formation is the hemiacetal intermediate . This species is formed after the addition of one equivalent of ethanol to the aldehyde but before the addition of the second and elimination of water.

  • Identification: The hemiacetal will have a characteristic proton signal in the ¹H NMR spectrum for the CH(OH)(OEt) group, which will differ from the acetal's CH(OEt)₂ signal and the aldehyde's CHO signal. Mass spectrometry may also show a corresponding molecular ion peak.

  • Cause: The conversion of the hemiacetal to the acetal is also an equilibrium step. Insufficient reaction time, low catalyst concentration, or the presence of water can lead to the accumulation of the hemiacetal.

  • Solution: To drive the reaction to completion and convert the hemiacetal to the desired acetal, you can re-subject the crude product to the reaction conditions, ensuring efficient water removal.

Question 3: My product yield is low, and I'm observing by-products that are more polar than the starting aldehyde. What are these and how can I avoid them?

Answer: The presence of highly polar by-products often suggests hydrolysis of the nitrile group. While the benzonitrile moiety is generally stable, under certain acidic conditions, it can hydrolyze to form 2-fluoro-5-(diethoxymethyl)benzamide or even 2-fluoro-5-(diethoxymethyl)benzoic acid.[3][4][5]

  • Mechanism: The acid catalyst can protonate the nitrogen of the nitrile group, making the carbon susceptible to nucleophilic attack by water (which is present as a by-product of the acetalization).

  • Prevention:

    • Control Acidity: Use the minimum effective amount of acid catalyst. Stronger acids or higher concentrations can promote nitrile hydrolysis.

    • Anhydrous Conditions: Ensure your ethanol and any other solvents are as dry as possible to minimize the presence of water.

    • Reaction Time: Monitor the reaction closely and stop it once the starting aldehyde is consumed to avoid prolonged exposure of the product to the acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this synthesis?

A1: The acid catalyst plays a crucial role in activating the carbonyl group of 2-fluoro-5-formylbenzonitrile. By protonating the carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic ethanol.[1]

Q2: What are some suitable acid catalysts and solvents for this reaction?

A2:

  • Catalysts: p-Toluenesulfonic acid (p-TsOH) is a common choice as it is a solid and easy to handle. Other options include sulfuric acid (H₂SO₄) or acidic ion-exchange resins.

  • Solvents: Ethanol often serves as both the reactant and the solvent. If a co-solvent is needed to dissolve the starting material, a non-polar, inert solvent like toluene or benzene is a good choice, especially when using a Dean-Stark trap.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. The product, 5-(diethoxymethyl)-2-fluorobenzonitrile, will be less polar than the starting aldehyde, 2-fluoro-5-formylbenzonitrile. You can use a solvent system like ethyl acetate/hexanes to achieve good separation on a silica gel plate. HPLC can also be used for more quantitative monitoring.

Q4: What is a typical purification procedure for 5-(diethoxymethyl)-2-fluorobenzonitrile?

A4:

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the organic layer with water and then brine to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile using a Dean-Stark Apparatus

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 2-fluoro-5-formylbenzonitrile (1 equivalent).

  • Add a sufficient volume of toluene to dissolve the starting material, followed by an excess of absolute ethanol (at least 3-4 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02-0.05 equivalents).

  • Heat the mixture to reflux and continuously remove the water-ethanol azeotrope collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up and purification as described in the FAQ section.

Visualizing the Process

Diagram 1: Reaction Scheme and Key By-products

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Fluoro-5-formylbenzonitrile B Hemiacetal Intermediate A->B + EtOH, H+ D Unreacted Starting Material C 5-(Diethoxymethyl)-2-fluorobenzonitrile (Product) B->C + EtOH, H+ - H2O E 2-Fluoro-5-(diethoxymethyl)benzamide C->E H2O, H+ (Hydrolysis) F 2-Fluoro-5-(diethoxymethyl)benzoic acid E->F H2O, H+ (Hydrolysis) G start Low Yield of Product check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes side_products Check for Polar By-products (TLC) check_sm->side_products No solution1 Increase Reaction Time Ensure Water Removal Check Catalyst Activity incomplete->solution1 hydrolysis Nitrile Hydrolysis side_products->hydrolysis Yes solution2 Use Anhydrous Solvents Minimize Reaction Time Use Milder Acid Catalyst hydrolysis->solution2

Sources

Technical Support Center: Purification of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important intermediate. Here, we synthesize fundamental chemical principles with practical, field-tested advice to ensure you achieve the desired purity and yield for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent chemical nature of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₄FNO₂[1]Indicates a moderately sized organic molecule.
Molecular Weight 223.25 g/mol [1]Suggests the compound is likely a liquid or low-melting solid at room temperature.
Key Functional Groups Nitrile (-CN), Diethyl Acetal (-CH(OEt)₂), Fluorinated Benzene RingThe diethyl acetal is the most critical group to consider as it is susceptible to hydrolysis under acidic conditions. The nitrile and fluoro groups are relatively stable under standard purification conditions but contribute to the molecule's overall polarity.

The primary challenge in purifying this compound is the acid-sensitivity of the diethyl acetal group. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the acetal back to the starting aldehyde, 2-fluoro-5-formylbenzonitrile, and ethanol. This understanding informs every subsequent purification choice.

Troubleshooting and Purification Strategy Workflow

This workflow provides a logical progression for purifying 5-(Diethoxymethyl)-2-fluorobenzonitrile, starting with an assessment of the crude material and leading to the selection of an appropriate purification technique.

Purification_Workflow start Crude 5-(Diethoxymethyl)- 2-fluorobenzonitrile assess_purity Assess Crude Purity & Impurity Profile (TLC, ¹H NMR, GC-MS) start->assess_purity decision_point Is the primary impurity the starting aldehyde? assess_purity->decision_point column_chrom Column Chromatography (Neutralized Silica or Alumina) decision_point->column_chrom Yes distillation Vacuum Distillation decision_point->distillation No aldehyde_present Yes aldehyde_absent No final_product Pure 5-(Diethoxymethyl)- 2-fluorobenzonitrile column_chrom->final_product recrystallization Recrystallization (if solid) distillation->recrystallization distillation->final_product If liquid recrystallization->final_product

Caption: A decision-making workflow for the purification of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-(Diethoxymethyl)-2-fluorobenzonitrile?

A1: The impurity profile will largely depend on the synthetic route and work-up conditions. However, based on the common synthesis of acetals from aldehydes, you can expect:

  • 2-fluoro-5-formylbenzonitrile (Starting Material): Incomplete reaction.

  • Ethanol: A reactant in the acetal formation.

  • Water: Can lead to the hydrolysis of the acetal.

  • Acid catalyst residues: If not properly neutralized during work-up.

  • Hemiacetal intermediate: Formed during the reaction.[2]

  • 2-fluoro-5-cyanobenzoic acid: From over-oxidation of the aldehyde precursor or degradation.

Q2: My compound is degrading during silica gel column chromatography. What is happening and how can I prevent it?

A2: The degradation is most likely due to the acidic nature of standard silica gel, which catalyzes the hydrolysis of the diethyl acetal back to 2-fluoro-5-formylbenzonitrile.[3][4]

Solutions:

  • Use Neutralized Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA) in your eluent.[5] It is crucial to ensure your compound is stable in the presence of TEA.

  • Switch to a Neutral Stationary Phase: Alumina (neutral or basic) or Florisil can be excellent alternatives for acid-sensitive compounds.[4]

  • Use Commercially Available Neutral Silica Gel: Several manufacturers offer silica gel with a pH adjusted to be nearly neutral, which is ideal for separating pH-sensitive compounds.[3]

Q3: What are good starting conditions for Thin Layer Chromatography (TLC) analysis?

A3: A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. A common and effective system is ethyl acetate/hexanes . Begin with a 1:4 ratio (20% ethyl acetate in hexanes) and adjust the polarity based on the resulting Rf value. For acetals, which are less polar than their corresponding aldehydes, you would expect the product to have a higher Rf than the starting aldehyde. An ideal Rf for column chromatography separation is typically between 0.2 and 0.4.

Q4: Can I purify 5-(Diethoxymethyl)-2-fluorobenzonitrile by distillation?

A4: Yes, vacuum distillation can be a very effective method for purifying this compound, especially if the impurities are significantly less volatile (e.g., polymeric materials, salts) or much more volatile (e.g., residual ethanol).[2] Since the boiling point of benzonitrile derivatives can be high, performing the distillation under reduced pressure is essential to prevent thermal decomposition.[2][6]

Q5: My product is a solid at room temperature. What solvents should I try for recrystallization?

A5: For aromatic nitriles, a range of solvents can be effective. The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, or toluene.

  • Solvent/Anti-solvent Systems:

    • Dichloromethane/Hexanes

    • Ethyl Acetate/Hexanes

    • Acetone/Water (use with caution to avoid hydrolysis)

    • Toluene/Heptane

Start with a small amount of crude material and test its solubility in a few drops of solvent, both at room temperature and with gentle heating.

Troubleshooting Guides

Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Product streaks on the TLC plate and column. 1. Compound is too polar for the chosen eluent. 2. Acidic or basic functional groups interacting strongly with the silica.1. Gradually increase the polarity of the eluent. 2. For basic compounds, add 1-2% triethylamine to the eluent. For acidic impurities, a small amount of acetic acid might help, but be cautious due to the acetal's sensitivity.
Poor separation of product and starting aldehyde. The polarity difference between the acetal and aldehyde is insufficient with the current eluent.Try a less polar solvent system to increase the separation. A dichloromethane/hexanes gradient can sometimes provide better resolution for aromatic compounds than ethyl acetate/hexanes.
Low recovery of the product from the column. 1. The compound is unstable on the silica gel and has decomposed. 2. The eluent is not polar enough to elute the compound.1. Test for compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If it degrades, use neutralized silica or an alternative stationary phase.[4] 2. After collecting your expected fractions, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any product remained adsorbed.
Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
The compound "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Choose a solvent with a lower boiling point. 3. Try a two-solvent system, adding an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent used). 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution and then cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a seed crystal of the pure compound if available. 4. Consider a different solvent or a two-solvent system.
Poor recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Consider a different solvent in which the compound is less soluble when cold.
Vacuum Distillation
ProblemPotential Cause(s)Recommended Solution(s)
Bumping or uneven boiling. 1. Lack of boiling chips or inadequate stirring. 2. Overheating of the flask bottom.1. Use fresh boiling chips or a magnetic stir bar. A capillary bubbler is also very effective for vacuum distillation.[7] 2. Use a heating mantle and ensure even heating of the flask.
Product darkens or decomposes in the distillation flask. 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. 3. Prolonged heating.1. Use a lower vacuum to reduce the boiling point.[2] 2. Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying before distillation. 3. Ensure efficient heating and minimize the distillation time.
Product is not distilling over at the expected temperature/pressure. 1. Inaccurate pressure reading. 2. System leaks.1. Verify the accuracy of your vacuum gauge. 2. Check all joints and connections for leaks.

Experimental Protocols

Protocol 1: Column Chromatography with Neutralized Silica Gel

This protocol is a starting point for the purification of 5-(Diethoxymethyl)-2-fluorobenzonitrile when the primary impurity is the more polar starting material, 2-fluoro-5-formylbenzonitrile.

  • Preparation of the Eluent: Prepare a solvent system of ethyl acetate in hexanes. Based on TLC analysis (aiming for a product Rf of ~0.3), a starting point could be 10-20% ethyl acetate in hexanes. To this eluent, add 1% triethylamine (v/v) to neutralize the silica gel.

  • Packing the Column:

    • Prepare a slurry of silica gel in the neutralized eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the prepared solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by ¹H NMR

To confirm the purity of your final product and identify any residual impurities, ¹H NMR is an invaluable tool.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as CDCl₃.

  • Expected Signals for 5-(Diethoxymethyl)-2-fluorobenzonitrile:

    • Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm). The fluorine atom will cause splitting of adjacent proton signals.

    • Acetal Proton (-CH(OEt)₂): A singlet around 5.5-6.0 ppm.

    • Ethyl Protons (-OCH₂CH₃): A quartet around 3.5-3.8 ppm and a triplet around 1.2-1.4 ppm.

  • Common Impurity Signals to Look For:

    • 2-fluoro-5-formylbenzonitrile: An aldehyde proton signal (-CHO) around 9.9-10.1 ppm.

    • Ethanol: A broad singlet for the -OH proton, a quartet around 3.7 ppm, and a triplet around 1.2 ppm.

    • Water: A broad singlet, the chemical shift of which is solvent-dependent (around 1.56 ppm in CDCl₃).

References

  • Silica Gel for Column Chromatography. NACALAI TESQUE, INC. [Link]

  • Chromatography: The Solid Phase. Department of Chemistry: University of Rochester. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Reddit. [Link]

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile. CRO Splendid Lab Pvt. Ltd. [Link]

  • Acetal Formation. Chemistry LibreTexts. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • High Temperature Vacuum Distillation Plant. Fraunhofer CBP. [Link]

  • Vacuum Distillation. The Research Group of Yves Rubin. [Link]

Sources

Technical Support Center: Stability and Handling of 5-(Diethoxymethyl)-2-fluorobenzonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support guide for 5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS No. 1176161-37-7).[1] This document provides in-depth guidance for researchers, chemists, and drug development professionals on the stability and handling of this compound, particularly in acidic environments. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required for successful experimentation.

The core chemical feature of 5-(Diethoxymethyl)-2-fluorobenzonitrile is the diethyl acetal functional group. This group serves as a protecting group for the corresponding aldehyde, 2-fluoro-5-formylbenzonitrile, which is a key intermediate in the synthesis of various pharmaceuticals, including PARP inhibitors like Olaparib.[2][3] The stability of the entire molecule under acidic conditions is overwhelmingly dictated by the reactivity of this acid-labile acetal.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of 5-(Diethoxymethyl)-2-fluorobenzonitrile in the presence of acids.

Q1: What is the primary stability concern with 5-(Diethoxymethyl)-2-fluorobenzonitrile in acidic media?

A1: The primary and most immediate stability concern is the acid-catalyzed hydrolysis of the diethyl acetal group. Acetals are stable to bases and nucleophiles but are highly susceptible to cleavage in acidic conditions, which regenerates the parent aldehyde (2-fluoro-5-formylbenzonitrile) and two equivalents of ethanol.[4] This reaction is often intentionally performed as a deprotection step, but unintended exposure to acidic reagents, surfaces (e.g., acidic silica gel), or solvents can lead to premature degradation of the starting material.

Q2: What is the chemical mechanism for the acid-catalyzed hydrolysis of the diethyl acetal?

A2: The hydrolysis proceeds through a well-established multi-step mechanism involving protonation and the formation of a stabilized carbocation (an oxonium ion).[5]

  • Protonation: An acid catalyst (H₃O⁺) protonates one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol).[5][6]

  • Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule. The lone pair of electrons on the adjacent oxygen atom provides electronic assistance, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.

  • Repeat Sequence: The process repeats—the second ethoxy group is protonated, leaves as ethanol, and another water molecule attacks, ultimately yielding the final aldehyde product after a final deprotonation step.

Q3: Is the hydrolysis of the acetal reversible?

A3: Yes, acetal formation and hydrolysis are equilibrium reactions.[7] The direction of the equilibrium is governed by Le Châtelier's principle. To drive the reaction toward hydrolysis (deprotection), an excess of water is required.[7] Conversely, to form the acetal, water must be removed from the reaction mixture. When handling 5-(Diethoxymethyl)-2-fluorobenzonitrile, using anhydrous solvents and avoiding acidic aqueous conditions is critical if the acetal needs to remain intact.

Q4: Are the fluoro and benzonitrile functional groups stable under typical acetal deprotection conditions?

A4: Generally, yes. The aromatic fluorine and nitrile (cyano) groups are robust and do not react under the mild acidic conditions typically employed for acetal hydrolysis (e.g., dilute HCl, H₂SO₄, or Lewis acids in wet solvents). However, exposure to harsh conditions, such as concentrated strong acids and high temperatures for prolonged periods, could potentially lead to the hydrolysis of the nitrile group to a carboxylic acid, though this is not a typical outcome during standard deprotection.

Q5: How can I effectively monitor the deprotection reaction or check for degradation?

A5: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to monitor the disappearance of the starting acetal and the appearance of the more polar aldehyde product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can accurately track the conversion of the starting material and the formation of the product and any impurities.[2]

  • In-Situ Spectroscopy: Advanced process analytical technology (PAT) tools like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time, in-situ monitoring of the reaction by tracking the characteristic vibrational bands of the reactant and product.[8]

Troubleshooting Guide: Experimental Challenges

This guide addresses specific issues you may encounter during the handling or intentional deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Issue Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Incomplete or Sluggish Deprotection 1. Insufficient Acid Catalyst: The reaction is acid-catalyzed; too little catalyst results in a slow rate. 2. Low Water Concentration: Water is a key reagent for hydrolysis. Anhydrous or nearly anhydrous conditions will disfavor the reaction.[9] 3. Low Temperature: The reaction rate is temperature-dependent.1. Optimize Catalyst Loading: Increase the molar percentage of the acid catalyst incrementally. 2. Adjust Solvent System: Use a solvent mixture that contains sufficient water, such as THF/water or acetone/water.[9] 3. Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate. Monitor for potential side product formation at higher temperatures.[9]
Formation of Unknown Impurities 1. Overly Harsh Conditions: Using a high concentration of strong acid or excessive heat can cause degradation of the desired aldehyde product or lead to side reactions. 2. Reaction with Solvent: Some solvents may not be inert. For example, using methanol as a solvent can lead to transacetalization, forming a mixed methyl-ethyl acetal.1. Use Milder Acids: Screen weaker Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Bi(NO₃)₃·5H₂O, Er(OTf)₃), which can be more selective.[4][10] 2. Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. 3. Select Inert Solvents: Use solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone.[9]
Low Yield of Isolated Aldehyde Product 1. Incomplete Reaction: The workup was started before the reaction reached completion. 2. Product Volatility/Instability: The aldehyde product might be somewhat volatile or unstable during workup and purification. 3. Re-formation of Acetal: During workup, removal of water in the presence of residual acid and ethanol could slightly shift the equilibrium back toward the acetal.1. Ensure Complete Conversion: Monitor the reaction closely by TLC or HPLC and do not begin workup until the starting material is fully consumed.[2] 2. Careful Workup: After quenching the acid with a mild base (e.g., NaHCO₃ solution), extract the product promptly. Remove the solvent under reduced pressure at a low temperature. 3. Purification: The product, 2-fluoro-5-formylbenzonitrile, can often be purified effectively by recrystallization from a suitable solvent like toluene.[2]

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The hydrolysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile is a classic example of an acid-catalyzed reaction that proceeds via a hemiacetal intermediate to yield the final aldehyde. The pathway below illustrates the key steps.

Caption: Acid-catalyzed hydrolysis of the diethyl acetal.

Experimental Protocol: Controlled Deprotection

This protocol provides a validated method for the hydrolysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile to 2-fluoro-5-formylbenzonitrile.

Objective: To achieve >98% conversion of the acetal to the aldehyde with high purity.

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (2M aqueous solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (EtOAc), anhydrous

  • Magnesium Sulfate (MgSO₄), anhydrous

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., 20% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in THF (approx. 0.2 M concentration).

  • Addition of Acid: To the stirring solution, add an equal volume of 2M aqueous HCl.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress every 15-30 minutes using TLC. The starting material (acetal) will have a higher Rf than the product (aldehyde). The reaction is typically complete within 1-3 hours.

    • Self-Validation Checkpoint: A complete reaction is indicated by the total disappearance of the starting material spot on the TLC plate.

  • Reaction Quench: Once the reaction is complete, carefully add saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8). This neutralizes the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x volumes of the reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by saturated NaCl (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-fluoro-5-formylbenzonitrile.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by recrystallization from toluene or by column chromatography on silica gel.[2]

References

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]

  • Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed. Available at: [Link]

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile - CRO Splendid Lab Pvt. Ltd. Available at: [Link]

  • Acetal Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! - YouTube. Available at: [Link]

  • Dimethyl Acetals - Organic Chemistry Portal. Available at: [Link]

  • General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH | Journal of the American Chemical Society. Available at: [Link]

  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF - ResearchGate. Available at: [Link]

  • Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace - SciSpace. Available at: [Link]

  • Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity - YouTube. Available at: [Link]

  • Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page - University of Glasgow. Available at: [Link]

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF - ResearchGate. Available at: [Link]

  • WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof - Google Patents.
  • 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem. Available at: [Link]

  • 5-(Aminomethyl)-2-fluorobenzonitrile | C8H7FN2 | CID 18616197 - PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile (CAS 11761-37-7). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the technical insights needed to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility.

Overview of Synthetic Strategies

The synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile, an important intermediate in pharmaceutical manufacturing, can be approached via two primary pathways. The choice of route often depends on the availability of starting materials, scale, and safety considerations.

  • Route 1: Nucleophilic Substitution. This common and direct approach involves the reaction of a benzylic halide, such as 5-(bromomethyl)-2-fluorobenzonitrile, with sodium ethoxide. This is an analogue of the Williamson ether synthesis.

  • Route 2: Acetal Protection. This two-step pathway begins with the synthesis of the parent aldehyde, 2-fluoro-5-formylbenzonitrile, followed by the acid-catalyzed protection of the carbonyl group as a diethyl acetal.

The following diagram illustrates these strategic approaches.

Synthetic_Strategies cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Acetal Protection A1 5-(Bromomethyl)-2-fluorobenzonitrile A2 5-(Diethoxymethyl)-2-fluorobenzonitrile A1->A2 Sodium Ethoxide, Anhydrous Ethanol B1 2-Fluoro-5-formylbenzonitrile B2 5-(Diethoxymethyl)-2-fluorobenzonitrile B1->B2 Ethanol, Triethyl Orthoformate, Acid Catalyst (e.g., p-TsOH)

Caption: Primary synthetic routes to 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a question-and-answer format, focusing on the more common nucleophilic substitution pathway (Route 1).

Question: My reaction of 5-(bromomethyl)-2-fluorobenzonitrile with sodium ethoxide results in a low yield and multiple unidentified spots on my TLC plate. What are the likely side reactions?

Answer: This is a classic challenge of competing reaction pathways. While the desired reaction is a nucleophilic substitution (SN2), the reagent, sodium ethoxide (NaOEt), is also a strong base, which can promote an elimination (E2) reaction.

  • Causality: The benzylic halide starting material is primary, which strongly favors the SN2 mechanism. However, elevated temperatures or non-optimized reaction conditions can increase the rate of the competing E2 elimination pathway. Sodium ethoxide is a strong base, and its concentration and the reaction temperature are critical factors that dictate the ratio of substitution to elimination products.[1]

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at a lower temperature. Start at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating, as this disproportionately favors elimination.

    • Reagent Addition: Add the solution of sodium ethoxide to the benzylic halide solution dropwise. This maintains a low instantaneous concentration of the strong base, minimizing side reactions.

    • Moisture Control: Ensure all reagents and solvents (especially ethanol) are anhydrous. Water can hydrolyze the ethoxide, reducing its efficacy, and potentially participate in undesired side reactions.

    • Product Identification: The primary elimination byproduct would be a stilbene-like dimer formed after elimination and subsequent reaction. Use GC-MS or LC-MS to identify the masses of the byproducts to confirm their structure.

The diagram below outlines a decision-making process for troubleshooting low yields.

Troubleshooting_Low_Yield Start Low Yield or Complex Mixture Check_Purity Is Starting Material (Benzylic Halide) Pure? Start->Check_Purity Check_Conditions Were Reaction Conditions Strictly Anhydrous? Check_Purity->Check_Conditions Yes Purify Action: Re-purify Starting Material Check_Purity->Purify No Check_Temp Was Temperature Carefully Controlled? Check_Conditions->Check_Temp Yes Dry Action: Use Anhydrous Solvents & Inert Atmosphere Check_Conditions->Dry No Optimize_Temp Action: Run at 0°C to RT; Avoid Refluxing Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Purify->Success Dry->Success Optimize_Temp->Success

Caption: Decision tree for troubleshooting low reaction yields.

Question: I am attempting the acetal protection route (Route 2) from 2-fluoro-5-formylbenzonitrile, but the conversion is incomplete. How can I drive the reaction to completion?

Answer: Acetal formation is a reversible equilibrium reaction.[2] To achieve high conversion, you must shift the equilibrium toward the product side according to Le Châtelier's principle. The key is the rigorous removal of the water byproduct as it forms.

  • Causality: The reaction is acid-catalyzed and proceeds through a hemiacetal intermediate. Every step is reversible, and the presence of water can easily hydrolyze the acetal or hemiacetal back to the starting aldehyde.[2]

  • Troubleshooting Steps:

    • Dehydrating Agent: Use a chemical dehydrating agent that also acts as a reagent. Triethyl orthoformate is an excellent choice as it reacts with the water byproduct to form ethyl formate and ethanol, effectively removing it from the equilibrium.[3]

    • Physical Water Removal: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.

    • Catalyst Choice: Use a non-aqueous acid catalyst like para-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). Ensure the catalyst is dry.

    • Excess Reagent: Use a large excess of ethanol to push the equilibrium towards the product.

Question: During aqueous workup, my purified 5-(Diethoxymethyl)-2-fluorobenzonitrile appears to be hydrolyzing back to the aldehyde. How can I prevent this?

Answer: Acetals are stable to bases and nucleophiles but are highly sensitive to acid, especially aqueous acid.[4][5] The nitrile group on the ring is electron-withdrawing, which can further sensitize the acetal to hydrolysis.

  • Causality: The mechanism of hydrolysis is the microscopic reverse of acetal formation and requires an acid catalyst.[2] Any residual acid from the reaction or acidic conditions during workup will promote the reverse reaction.

  • Troubleshooting Steps:

    • Basic Wash: During the workup, perform a wash with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any residual acid catalyst.

    • Avoid Strong Acids: Do not use strong acids (e.g., HCl wash) in your workup procedure.

    • Minimize Contact Time: Minimize the contact time of the organic layer with any aqueous phase. Separate the layers promptly after extraction.

    • Storage: Store the purified product under anhydrous conditions. If it must be stored in a solvent, choose a dry, non-protic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability and why?

A1: Route 1 (Nucleophilic Substitution) is often preferred for larger-scale synthesis. It is a single-step transformation from a readily accessible benzylic halide intermediate. Route 2 requires the synthesis and isolation of the aldehyde, 2-fluoro-5-formylbenzonitrile, which itself can involve multiple steps or the use of toxic reagents like cuprous cyanide.[6][7] The single-step nature of Route 1 generally leads to a more streamlined and cost-effective process on an industrial scale.

Q2: What are the best analytical methods to monitor the reaction progress and confirm product identity?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material and the appearance of the product. Use a mobile phase like 20-30% ethyl acetate in hexanes. The product acetal will be less polar than the precursor aldehyde or alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the conversion and identifying volatile byproducts, especially in the nucleophilic substitution route.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. For the product, look for the characteristic signals of the diethyl acetal: a triplet for the methyl groups (~1.2 ppm), a quartet for the methylene groups (~3.5-3.6 ppm), and a singlet for the acetal methine proton (~5.5 ppm).

Q3: Are there any specific safety precautions for the nucleophilic substitution reaction?

A3: Yes. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide. The starting material, 5-(bromomethyl)-2-fluorobenzonitrile, is a lachrymator and should also be handled with care in a well-ventilated area.

Detailed Experimental Protocol (Route 1)

This protocol describes the synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile from 5-(bromomethyl)-2-fluorobenzonitrile.

Materials:

  • 5-(bromomethyl)-2-fluorobenzonitrile

  • Anhydrous Ethanol (200 proof)

  • Sodium metal

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 100 mL of anhydrous ethanol.

    • Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow for complete dissolution of the sodium.

    • Rationale: Preparing the sodium ethoxide in situ from sodium and anhydrous ethanol ensures it is fresh and free of water, which is critical for preventing side reactions.

  • Nucleophilic Substitution Reaction:

    • In a separate flask, dissolve 21.4 g (100 mmol) of 5-(bromomethyl)-2-fluorobenzonitrile in 50 mL of anhydrous diethyl ether.

    • Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice bath.

    • Add the solution of 5-(bromomethyl)-2-fluorobenzonitrile to the cold ethoxide solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes the concentration of the strong base, favoring the desired SN2 pathway over E2 elimination.[1]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting benzylic bromide spot has disappeared.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

    • Rationale: The bicarbonate wash neutralizes any unreacted ethoxide and ensures the product is not exposed to acidic conditions, preventing hydrolysis of the acetal.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary

The following table provides expected outcomes for the described protocol under optimized conditions.

ParameterExpected ValueNotes
Yield 75-85%Yield is highly dependent on temperature control and anhydrous conditions.
Purity (Crude) >90%Assessed by GC or ¹H NMR.
Purity (Post-Purification) >98%Assessed by GC or ¹H NMR.
Appearance Colorless to pale yellow oil
Key ¹H NMR Signals (CDCl₃) δ ~5.5 (s, 1H), 3.6 (q, 4H), 1.2 (t, 6H)Confirms the presence of the diethoxymethyl group.

References

  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link][3]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link][8]

  • Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link][5]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Retrieved from [9]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing the Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

Introduction: The Synthetic Challenge

The preparation of 5-(Diethoxymethyl)-2-fluorobenzonitrile is a crucial step in various synthetic pathways. The primary route to this compound involves the formation of a diethyl acetal from a suitable precursor, typically 5-bromo-2-fluorobenzonitrile. While the reaction appears straightforward, achieving high yields consistently can be challenging due to competing reactions and the sensitivity of the functional groups involved. This guide will walk you through potential pitfalls and provide actionable solutions to optimize your synthesis.

The most common synthetic approach is the reaction of 5-bromo-2-fluorobenzonitrile with triethyl orthoformate in the presence of an alcohol and an acid catalyst. The diethoxymethyl group serves as a protected form of a formyl group, which can be later deprotected to yield the corresponding aldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can typically be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.

  • Side reactions: The presence of water can lead to the hydrolysis of the acetal back to the aldehyde, or even hydrolysis of the nitrile group under harsh conditions.[1][2][3]

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst concentration are all critical.

  • Purification losses: The product may be lost during the work-up and purification steps.

Q2: I am observing the formation of byproducts. What are they and how can I avoid them?

A2: A common byproduct is the corresponding aldehyde, 5-formyl-2-fluorobenzonitrile, formed from the hydrolysis of the desired acetal. Another possibility is the formation of the corresponding carboxylic acid if the nitrile group is hydrolyzed.[1][2][4] To minimize these byproducts:

  • Ensure anhydrous conditions: Use dry solvents and reagents. Consider using a Dean-Stark trap to remove water formed during the reaction.[5]

  • Control the temperature: Avoid excessively high temperatures which can promote side reactions.

  • Optimize catalyst loading: Use the minimum effective amount of acid catalyst.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is typically the most effective method for purifying 5-(Diethoxymethyl)-2-fluorobenzonitrile. A gradient elution with a mixture of hexane and ethyl acetate usually provides good separation from nonpolar impurities and more polar byproducts.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, structured to guide you through a logical problem-solving process.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).The acetal formation is an acid-catalyzed equilibrium reaction. The presence of water can deactivate the catalyst.[6]
Low Reaction Temperature Increase the reaction temperature in increments of 10°C and monitor the progress by TLC.Acetal formation is often favored at higher temperatures to drive the equilibrium forward by removing water.
Insufficient Reaction Time Extend the reaction time and continue to monitor by TLC until the starting material is consumed.The reaction may be kinetically slow under your current conditions.
Poor Quality Reagents Ensure all reagents, especially triethyl orthoformate and the solvent, are of high purity and anhydrous.Impurities can interfere with the reaction or lead to the formation of byproducts.
Problem 2: Significant Byproduct Formation (e.g., Aldehyde)
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Water Use anhydrous solvents and reagents. Consider adding molecular sieves or using a Dean-Stark apparatus.The acetal is susceptible to acid-catalyzed hydrolysis back to the aldehyde in the presence of water.[5]
Excessive Catalyst Reduce the amount of acid catalyst used.While catalytic, an excess of acid can promote the hydrolysis of the acetal, especially during workup.
Prolonged Reaction at High Temperature Optimize the reaction time and temperature to find the point of maximum conversion with minimal byproduct formation.Over-refluxing can lead to decomposition or side reactions.

Experimental Protocols

Representative Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Triethyl orthoformate

  • Anhydrous Ethanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Toluene (optional, for Dean-Stark)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add 5-bromo-2-fluorobenzonitrile (1 equivalent).

  • Add anhydrous ethanol (10-20 volumes) and triethyl orthoformate (1.5-2.0 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Process

Reaction Workflow

Synthesis Workflow reagents 5-Bromo-2-fluorobenzonitrile Triethyl Orthoformate Anhydrous Ethanol p-TSA (cat.) reaction Reaction Setup (Reflux, Anhydrous) reagents->reaction Combine monitoring Monitor by TLC/GC reaction->monitoring Sample monitoring->reaction Incomplete workup Aqueous Workup (Base Quench, Extraction) monitoring->workup Complete purification Column Chromatography workup->purification product 5-(Diethoxymethyl)-2-fluorobenzonitrile purification->product

Caption: A typical workflow for the synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Troubleshooting Logic

Troubleshooting Logic start Low Yield check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there side products? check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase Temp/Time - Check Catalyst incomplete->optimize_conditions yes_side Significant Side Products side_products->yes_side purification_issue Check purification procedure side_products->purification_issue No anhydrous Ensure Anhydrous Conditions yes_side->anhydrous Aldehyde present adjust_catalyst Adjust Catalyst Loading yes_side->adjust_catalyst Other byproducts end Improved Yield purification_issue->end optimize_conditions->end anhydrous->end adjust_catalyst->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • CN103936622A : A patent describing a synthesis method for 5-bromo-2-fluorobenzonitrile, a key starting material.

  • US5081275A : A patent detailing a process for the preparation of 2-fluorobenzonitrile, providing context for related syntheses.

  • BenchChem Technical Support : Provides examples of synthetic routes and troubleshooting for related benzonitrile derivatives.

  • CRO Splendid Lab Pvt. Ltd. : Product information for 5-(Diethoxymethyl)-2-fluorobenzonitrile.

  • BenchChem Product Page : Information on 5-Amino-2-fluorobenzonitrile, a related compound.

  • BLD Pharm : Supplier information for 5-(Diethoxymethyl)-2-fluorobenzonitrile.

  • Acetal Formation Mechanism : A detailed explanation of the acetal formation mechanism.

  • Base Hydrolysis of Benzonitrile : A video demonstrating the hydrolysis of a nitrile group under basic conditions.

  • The Hydrolysis of Nitriles - Chemistry LibreTexts : A description of the acidic and alkaline hydrolysis of nitriles.

  • PubChem - 5-Bromo-2-fluorobenzonitrile : Chemical and physical properties of the starting material.

  • ResearchGate - Aromatic Nitrile Reduction : Discussion on the reactivity of aromatic nitriles.

  • Acetal Formation - Chemistry LibreTexts : An overview of acetal formation, including the importance of removing water.

  • Hydrolysis of Benzonitrile - Scribd : An experiment focusing on the hydrolysis of benzonitrile to benzoic acid.

  • Sigma-Aldrich - 5-Bromo-2-fluorobenzonitrile : Product and safety information for the starting material.

  • Organic Chemistry Portal - Nitrile Synthesis : A collection of methods for synthesizing nitriles.

  • Thermo Fisher Scientific - 5-Bromo-2-fluorobenzonitrile : Product specifications for the starting material.

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid : A publication detailing the synthesis of a related fluorinated benzonitrile derivative.

  • One-Pot Reactions of Triethyl Orthoformate with Amines : A review on the applications of triethyl orthoformate in synthesis.

  • ResearchGate - Hydrolysis of Benzonitrile : A study on the hydrolysis of benzonitrile.

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) : A video explaining the mechanism of nitrile hydrolysis under different conditions.

  • US20210078940A1 - Method for manufacturing aromatic nitrile compound : A patent application describing methods for producing aromatic nitrile compounds.

Sources

preventing side reactions with the nitrile group of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Diethoxymethyl)-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical reactivity of this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges and troubleshoot effectively. The interplay between the electron-withdrawing nitrile and fluoro groups, combined with the acid-labile diethoxymethyl acetal, presents a landscape of opportunities and potential pitfalls. Let's explore how to harness its reactivity while avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction that requires basic conditions. Is the diethoxymethyl acetal stable?

A1: Yes, the diethoxymethyl acetal is robust under neutral to strongly basic conditions.[1] Acetals, in general, are excellent protecting groups for carbonyls in the presence of strong bases and nucleophiles, such as Grignard reagents, organolithiums, and metal hydrides (e.g., LiAlH₄, NaBH₄).[1][2] The stability of the acetal arises from the ether-like linkages which do not have an acidic proton and are not susceptible to cleavage by bases.

Q2: What are the primary side reactions to consider when working with the nitrile group?

A2: The nitrile group in 5-(Diethoxymethyl)-2-fluorobenzonitrile is susceptible to several transformations. The most common side reactions include:

  • Hydrolysis: Under acidic or basic aqueous conditions, the nitrile can hydrolyze to a primary amide and subsequently to a carboxylic acid.[3]

  • Reduction: Strong reducing agents will convert the nitrile to a primary amine. Milder reducing agents can yield an aldehyde upon hydrolysis.[3]

  • Addition of Organometallics: Grignard or organolithium reagents will add to the nitrile to form an imine intermediate, which upon aqueous workup, yields a ketone.[4][5]

Q3: How does the 2-fluoro substituent affect the reactivity of the molecule?

A3: The fluorine atom at the ortho position significantly influences the electronic properties of the benzene ring. Both the fluorine and the nitrile group are electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[6] In such reactions, the fluorine atom can act as a leaving group, being displaced by a variety of nucleophiles. This enhanced reactivity is a key feature of 2-fluorobenzonitrile derivatives.[7][8][9]

Troubleshooting Guide: Common Experimental Issues

Scenario 1: Attempted Grignard reaction on the nitrile group leads to a complex mixture.

Issue: You are trying to synthesize a ketone by adding a Grignard reagent to the nitrile, but you are observing multiple products or recovery of starting material.

Root Cause Analysis and Solutions:

  • Grignard Reagent Viability: Grignard reagents are highly sensitive to moisture and oxygen.[4] Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated Grignard reagent.

  • Reaction Conditions: While the acetal is stable to the Grignard reagent, ensure the reaction temperature is controlled. Some Grignard reactions with nitriles can be sluggish and may require gentle warming. However, excessive heat can lead to side reactions.

  • Workup Procedure: The intermediate imine salt must be hydrolyzed to the ketone. This is typically achieved by adding aqueous acid in the workup step. Be mindful that the acetal is acid-sensitive. A carefully controlled acidic workup (e.g., using saturated aqueous NH₄Cl) is recommended to hydrolyze the imine without significantly cleaving the acetal.

Experimental Protocol: Grignard Reaction with 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Setup: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of argon.

  • Reaction: Dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (1 equivalent) in anhydrous THF. Cool the solution to 0 °C. Add the Grignard reagent (1.1 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by column chromatography.

Scenario 2: Attempted deprotection of the acetal group also affects the nitrile.

Issue: You want to unmask the benzaldehyde functionality by hydrolyzing the acetal, but you are also observing hydrolysis of the nitrile to the amide or carboxylic acid.

Root Cause Analysis and Solutions:

  • Harsh Acidic Conditions: Both acetal hydrolysis and nitrile hydrolysis are catalyzed by acid.[3][10] Using strong acids (e.g., concentrated HCl or H₂SO₄) and/or high temperatures will promote both reactions.

  • Chemoselectivity: To selectively hydrolyze the acetal, milder acidic conditions are required. The goal is to find a condition that is acidic enough to cleave the acetal but not so harsh as to significantly affect the nitrile.

Troubleshooting Table: Acetal Deprotection

Problem Potential Cause Recommended Solution
Nitrile HydrolysisStrong acid, high temperatureUse milder acid catalysts like pyridinium p-toluenesulfonate (PPTS) or acetic acid in a mixture of THF and water.
Incomplete DeprotectionReaction conditions too mildIncrease reaction time at a moderate temperature or use a slightly stronger, yet controlled, acid system like dilute HCl at room temperature.
Low YieldProduct degradationEnsure the workup is performed promptly to neutralize the acid and prevent further reactions.

Experimental Protocol: Selective Acetal Hydrolysis

  • Setup: Dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile in a mixture of acetone and water (e.g., 4:1 v/v).

  • Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) and monitor by TLC.

  • Workup: Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated aqueous NaHCO₃).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry, and purify as needed.

Scenario 3: Reduction of the nitrile to a primary amine is not proceeding cleanly.

Issue: You are attempting to reduce the nitrile to a benzylamine derivative, but are observing side products or incomplete reaction.

Root Cause Analysis and Solutions:

  • Choice of Reducing Agent: Strong, non-selective reducing agents might affect other parts of the molecule, although the acetal and the fluoro-aromatic system are generally stable to common hydride reagents. For a clean reduction of the nitrile to the primary amine, LiAlH₄ is a standard choice.[3][11]

  • Reaction Stoichiometry and Quenching: Ensure at least two equivalents of hydride are delivered per mole of nitrile. The quenching step is critical to protonate the intermediate amine salts and to destroy excess reducing agent. A Fieser workup (sequential addition of water, then 15% NaOH, then more water) is often effective.

  • Chemoselective Reduction: If other reducible functional groups were present, more selective reducing agents would be necessary. For instance, to reduce a nitrile in the presence of an ester, catalytic transfer hydrogenation using Pd/C with a hydrogen donor like formic acid can be effective.[12]

Experimental Workflow: Nitrile Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile in Anhydrous THF cool_0 Cool to 0 °C under Argon start->cool_0 add_reagent Slowly add LiAlH₄ solution (1.1 eq.) cool_0->add_reagent warm_rt Warm to Room Temperature Stir for 2-4h add_reagent->warm_rt quench Quench at 0 °C (Fieser Workup) warm_rt->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Isolated Primary Amine

Caption: Workflow for the reduction of the nitrile group.

Mechanistic Considerations: Avoiding Pitfalls

The key to successfully using 5-(Diethoxymethyl)-2-fluorobenzonitrile is understanding the orthogonal stability of its functional groups. The acetal is stable to bases and nucleophiles but labile to acid. The nitrile is reactive towards strong acids, bases, nucleophiles, and reducing agents.

G reagent Reaction Condition acetal Acetal Group (Diethoxymethyl) Stable under: - Basic conditions - Nucleophiles (Grignard, R-Li) - Hydride reducing agents Labile under: - Aqueous Acid (H₃O⁺) reagent->acetal Acidic (H₃O⁺) nitrile Nitrile Group (-CN) Reactive towards: - Strong Acid/Base (Hydrolysis) - Grignard/Organolithium (Ketone formation) - Reducing Agents (Amine/Aldehyde formation) - Nucleophilic Aromatic Substitution (as activating group) reagent->nitrile Basic (NaOH) Grignard (RMgX) Reducing (LiAlH₄)

Caption: Stability profile of functional groups.

By choosing reaction conditions that are compatible with the stability of the desired functional group, you can achieve high chemoselectivity. For instance, to modify the nitrile group, basic or nucleophilic conditions are generally safe for the acetal. Conversely, to deprotect the acetal, mild acidic conditions that minimize nitrile hydrolysis are paramount.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. Available at: [Link]

  • Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. Available at: [Link]

  • Amer, A. (2017). How to selectively reduction of nitrile group in presence of ester group? ResearchGate. Available at: [Link]

  • Sparrow Chemical. Fluorobenzonitrile Series. Available at: [Link]

  • Vedantu. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE. Available at: [Link]

  • Krayonnz. What is the action of Grignard reagent on benzonitrile? (2023). Available at: [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

  • Frostburg State University Chemistry Department. Hydrolysis of acetals. (2018). Available at: [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. (2023). Available at: [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2025). Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available at: [Link]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Acetal Cleavage in Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for common issues encountered during the acetal cleavage of fluorinated benzonitriles. The unique electronic properties of these molecules, stemming from the potent electron-withdrawing nature of both the nitrile and fluorine substituents, can present specific challenges in deprotection steps.[1][2] This resource combines mechanistic explanations with actionable protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My standard acid-catalyzed acetal deprotection is failing or incomplete for my fluorinated benzonitrile substrate. What's going wrong?

A1: The Cause: The primary reason for sluggish or incomplete deprotection is the electronic nature of your substrate. Both the fluorine atoms and the nitrile group are strongly electron-withdrawing.[1][2] This deactivates the aromatic ring and, more importantly, destabilizes the formation of the critical oxonium ion intermediate required for acid-catalyzed hydrolysis.[3][4][5] The classic mechanism involves protonation of an acetal oxygen, followed by elimination of an alcohol to form a resonance-stabilized oxonium ion, which is then attacked by water.[4][5][6] With highly electron-withdrawing groups, the development of positive charge at the benzylic position is disfavored, thus increasing the activation energy for this key step.

Troubleshooting Workflow:

G start Incomplete Deprotection increase_acid Increase Acid Strength/Concentration (e.g., TFA, stronger HCl) start->increase_acid Initial Step check_temp Increase Reaction Temperature start->check_temp Simple Adjustment success Successful Deprotection increase_acid->success failure Persistent Failure/ Side Reactions increase_acid->failure If side reactions occur lewis_acid Switch to Lewis Acid Catalyst (e.g., TMSCl, Bi(OTf)3, Er(OTf)3) lewis_acid->success non_hydrolytic Consider Non-Hydrolytic Methods (e.g., Iodine/Acetone) non_hydrolytic->success check_temp->success check_temp->failure If no improvement failure->lewis_acid failure->non_hydrolytic

Caption: Troubleshooting workflow for incomplete acetal deprotection.

Recommended Actions & Protocols:

  • Increase Acid Strength: Switch from standard HCl or p-toluenesulfonic acid (TsOH) to a stronger acid like trifluoroacetic acid (TFA).[7] TFA can facilitate deprotection even in the absence of water by forming a hemiacetal TFA ester intermediate, which makes the reaction irreversible.[8][9]

  • Employ Lewis Acids: Lewis acids can be more effective than Brønsted acids for difficult substrates. They coordinate to the acetal oxygen, facilitating cleavage without requiring the formation of a highly destabilized carbocation.

    • TMSCl/NaI System: This combination in situ generates trimethylsilyl iodide (TMSI), a powerful Lewis acid for cleaving acetals.[10][11] The reaction is often performed in acetonitrile.[10][11][12]

    • Metal Triflates: Lanthanide triflates like Er(OTf)₃ or other metal triflates like Bi(OTf)₃ are excellent, mild Lewis acid catalysts for deprotection in "wet" organic solvents.[13][14]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
ParameterValue
Substrate Fluorinated benzonitrile acetal (1.0 mmol)
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM) / H₂O (9:1 v/v)
Temperature 0 °C to Room Temperature
Time 1-4 hours (monitor by TLC)

Step-by-Step Methodology:

  • Dissolve the fluorinated benzonitrile acetal (1.0 mmol) in a 9:1 mixture of DCM and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: I'm observing side reactions, such as hydrolysis of the nitrile group, during acetal cleavage. How can I improve selectivity?

A2: The Cause: Harsh acidic conditions required to cleave the stable acetal can also promote the hydrolysis of the nitrile group to an amide or carboxylic acid, especially at elevated temperatures.[2] The key is to find conditions that are sufficiently potent for acetal cleavage but mild enough to leave the nitrile intact.

Strategies for Enhanced Selectivity:

  • Milder, Catalytic Methods: Move away from stoichiometric strong acids. Catalytic amounts of a highly efficient Lewis acid can provide the necessary activation for deprotection under much milder conditions.[13] Bismuth nitrate has been shown to be effective for chemoselective deprotection of some acetals.[13]

  • Neutral, Non-Hydrolytic Conditions: To completely avoid the risk of acid-catalyzed side reactions, non-hydrolytic methods are ideal. These methods operate via different mechanisms that do not involve protonation.

Recommended Protocol for High Selectivity:

Protocol 2: Selective Deprotection using Iodine in Acetone

This method is exceptionally mild and proceeds under neutral conditions, making it ideal for substrates with acid-sensitive functional groups like nitriles.[15]

ParameterValue
Substrate Fluorinated benzonitrile acetal (1.0 mmol)
Reagent Molecular Iodine (I₂)
Solvent Acetone
Temperature Room Temperature
Time 5-30 minutes

Step-by-Step Methodology:

  • Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

  • Add a catalytic amount of molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature. The reaction is typically very fast for acyclic acetals.[15] Monitor progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.[15]

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected benzonitrile.

Q3: My substrate contains other acid-labile protecting groups (e.g., silyl ethers, Boc groups). How can I selectively cleave the acetal?

A3: The Cause: This is a classic chemoselectivity challenge. Standard Brønsted or strong Lewis acids will likely cleave other acid-sensitive groups. The solution lies in using reagents that have a specific affinity for the oxygen atoms of the acetal under conditions where other protecting groups are stable.

Decision Pathway for Chemoselective Deprotection:

G start Substrate with Multiple Acid-Labile Groups tmscl TMSCl/NaI (Potent, may affect silyl ethers) start->tmscl boc_stable Boc group stable? start->boc_stable iodine Iodine/Acetone (Neutral, Fast) result_iodine High Selectivity Likely iodine->result_iodine erotf3 Er(OTf)3 in wet MeNO2 (Mild Lewis Acid) result_erotf3 Good Selectivity erotf3->result_erotf3 result_tmscl Risk of Silyl Ether Cleavage tmscl->result_tmscl boc_stable->iodine No silyl_stable Silyl ether stable? boc_stable->silyl_stable Yes silyl_stable->iodine No silyl_stable->erotf3 Yes

Caption: Selection guide for chemoselective acetal cleavage.

Expert Recommendation:

For maximum selectivity, the Iodine/Acetone system (Protocol 2) is often the best first choice due to its speed and neutral reaction conditions.[15] It is compatible with a wide range of sensitive groups. If that fails, a very mild Lewis acid like Erbium(III) triflate (Er(OTf)₃) is an excellent alternative. It has been shown to be a very gentle catalyst for cleaving acetals at room temperature in wet nitromethane.[13][14]

References
  • Acetal Protecting Group & Mechanism – Total Synthesis. (n.d.). Total Synthesis. Retrieved January 21, 2026, from [Link]

  • Chang, C.-C., Liao, B.-S., & Liu, S.-T. (2007). Deprotection of acetals and ketals can be achieved by using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4)
  • Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2004). Perchloric acid adsorbed on silica gel is an extremely efficient, inexpensive, and reusable catalyst for the protection of aldehydes and ketones and the subsequent deprotection. Synthesis, 496-498.
  • Deng, G., Xu, Z., & Wang, J. (2010). Mechanistic pathways in CF3COOH-mediated deacetalization reactions. The Journal of Organic Chemistry, 75(5), 1784-1789. [Link]

  • Provot, O., Yao, Y., Zhao, G., Hamze, A., & Alami, M. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

  • Provot, O., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. Chemistry – An Asian Journal, 15(20), 3268-3275.
  • Deng, G., Xu, Z., & Wang, J. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry, 75(5), 1784-1789. [Link]

  • Provot, O., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. ResearchGate. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 14.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem.
  • Norris, J. (2018). Hydrolysis of acetals. YouTube. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and process chemists involved in the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-proven insights to help you navigate the challenges of transitioning this process from the laboratory to pilot plant and beyond.

Introduction to the Synthesis and Its Challenges

5-(Diethoxymethyl)-2-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the protection of the aldehyde functionality of 2-fluoro-5-formylbenzonitrile as a diethyl acetal. While this reaction is generally straightforward on a lab scale, scaling up presents a unique set of challenges that can impact yield, purity, and overall process efficiency.

This guide will address common issues encountered during the scale-up synthesis, focusing on the critical acetalization step. We will explore the causality behind these challenges and provide practical, validated solutions to ensure a robust and reproducible manufacturing process.

Core Synthesis Pathway: Acetalization of 2-Fluoro-5-formylbenzonitrile

The primary route to 5-(Diethoxymethyl)-2-fluorobenzonitrile involves the acid-catalyzed reaction of 2-fluoro-5-formylbenzonitrile with ethanol or a trialkyl orthoformate.

2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 5-(Diethoxymethyl)-2-fluorobenzonitrile 5-(Diethoxymethyl)-2-fluorobenzonitrile 2-Fluoro-5-formylbenzonitrile->5-(Diethoxymethyl)-2-fluorobenzonitrile Ethanol (or Triethyl Orthoformate), Acid Catalyst

Caption: General synthesis route.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Reaction Initiation and Sluggish Conversions

Q1: My acetalization reaction is very slow or stalls before reaching completion, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?

A1: Sluggish or incomplete conversions are a common hurdle during scale-up. Several factors can contribute to this issue:

  • Insufficient Water Removal: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[1] On a larger scale, inefficient water removal can significantly hinder the forward reaction.

    • Troubleshooting:

      • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, cyclohexane), utilize a Dean-Stark apparatus to continuously remove water from the reaction mixture.

      • Dehydrating Agents: The use of triethyl orthoformate not only acts as a source of ethoxy groups but also consumes water in situ to drive the equilibrium forward.[2]

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Moisture in the starting materials or solvent can quench the acid catalyst and inhibit the reaction.

  • Catalyst Inefficiency or Deactivation: The choice and concentration of the acid catalyst are critical.

    • Troubleshooting:

      • Catalyst Selection: While strong mineral acids like sulfuric acid or hydrochloric acid are effective, they can be corrosive and lead to side reactions on scale. Consider using milder, less corrosive acid catalysts such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid resin (e.g., Amberlyst-15), which can be easily filtered off.[2]

      • Catalyst Loading: Insufficient catalyst loading will result in a slow reaction. A typical loading for p-TsOH is 1-5 mol%. However, this may need to be optimized for your specific reaction conditions.

      • Catalyst Deactivation: Basic impurities in the starting material can neutralize the acid catalyst. Consider a pre-treatment of the 2-fluoro-5-formylbenzonitrile with a drying agent or recrystallization to remove such impurities.

  • Mass Transfer Limitations: In large reactors, inadequate mixing can lead to localized concentration gradients and reduced contact between reactants and the catalyst.

    • Troubleshooting:

      • Agitation Rate: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.

      • Baffling: Use of baffles in the reactor can improve mixing efficiency.

start Sluggish or Incomplete Reaction check_water Check for Water Contamination start->check_water check_catalyst Evaluate Catalyst Activity start->check_catalyst check_mixing Assess Mass Transfer start->check_mixing solution_water Implement Efficient Water Removal (e.g., Dean-Stark, Triethyl Orthoformate) check_water->solution_water solution_catalyst Optimize Catalyst Loading or Switch to a More Robust Catalyst check_catalyst->solution_catalyst solution_mixing Increase Agitation Rate or Improve Reactor Baffling check_mixing->solution_mixing

Caption: Troubleshooting workflow for slow reactions.

Section 2: Impurity Profile and Side Reactions

Q2: I am observing significant levels of unreacted starting material and a key impurity in my crude product. What are the likely side reactions and how can I minimize them?

A2: The presence of unreacted starting material is often linked to the issues discussed in Section 1. However, the formation of specific impurities can point to other underlying problems.

  • Hemiacetal Formation: The reaction proceeds through a hemiacetal intermediate. If the reaction stalls, this can be a major component of the crude product.

    • Mitigation: Driving the reaction to completion through efficient water removal is the most effective way to minimize the hemiacetal intermediate.

  • Polymerization/Byproduct Formation: Strong acids and high temperatures can promote the polymerization of the starting aldehyde or lead to other degradation products.

    • Mitigation:

      • Temperature Control: Maintain a moderate reaction temperature. The acetalization can often be carried out at room temperature or with gentle heating.

      • Milder Catalyst: As mentioned, switching to a milder acid catalyst can reduce the likelihood of acid-catalyzed degradation.

  • Hydrolysis during Work-up: The acetal is sensitive to acidic aqueous conditions and can hydrolyze back to the aldehyde during the work-up procedure.[3]

    • Mitigation:

      • Neutralization: Before any aqueous wash, quench the reaction with a mild base such as sodium bicarbonate or potassium carbonate solution until the pH is neutral or slightly basic.

      • Avoid Strong Acids in Work-up: Do not use acidic washes (e.g., dilute HCl) to remove basic impurities.

Table 1: Common Impurities and Their Mitigation Strategies

ImpurityLikely CauseMitigation Strategy
2-Fluoro-5-formylbenzonitrileIncomplete reactionImprove water removal, optimize catalyst loading, ensure anhydrous conditions.
Hemiacetal IntermediateIncomplete reactionDrive reaction to completion by removing water.
Polymeric materialsHarsh reaction conditionsUse a milder acid catalyst, maintain moderate temperature.
Hydrolysis Product (Aldehyde)Acidic work-upNeutralize the reaction mixture with a mild base before aqueous washes.
Section 3: Product Isolation and Purification

Q3: I am having difficulty purifying the final product on a large scale. Direct distillation leads to decomposition, and crystallization is challenging. What are the recommended purification strategies?

A3: Purifying 5-(Diethoxymethyl)-2-fluorobenzonitrile at scale requires careful consideration to avoid product degradation and ensure high purity.

  • Crystallization:

    • Solvent Selection: A common challenge is finding a suitable solvent system that provides good recovery and effectively rejects impurities. Consider a mixed solvent system, such as heptane/ethyl acetate or toluene/heptane.

    • "Oiling Out": The product may "oil out" if the solution is supersaturated at a temperature above its melting point. To avoid this, ensure a slower cooling rate and consider seeding the solution with a small amount of pure product to induce crystallization.

    • Antisolvent Crystallization: Dissolve the crude product in a good solvent (e.g., toluene, ethyl acetate) and then slowly add an antisolvent (e.g., heptane, hexane) to induce crystallization.

  • Distillation:

    • Vacuum Distillation: Due to the relatively high boiling point and potential for thermal degradation, high-vacuum distillation is the preferred method.

    • Residence Time: Minimize the time the product is exposed to high temperatures in the distillation pot. A continuous or semi-continuous distillation setup can be beneficial for larger quantities.

    • Fractional Distillation: Use a fractionating column to effectively separate the product from lower and higher boiling impurities.

  • Chromatography: While typically used for smaller scales, large-scale chromatography (e.g., using a Biotage or similar system) can be employed for high-purity requirements, although it is often less economical for bulk production.

start Crude Product crystallization Crystallization start->crystallization distillation Vacuum Distillation start->distillation chromatography Chromatography (High Purity) start->chromatography For very high purity requirements pure_product Pure 5-(Diethoxymethyl)-2- fluorobenzonitrile crystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: Purification decision workflow.

Experimental Protocols

Protocol 1: Scale-Up Acetalization using Triethyl Orthoformate

This protocol is recommended for its efficiency in water removal, which drives the reaction to completion.

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2-fluoro-5-formylbenzonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (5-10 volumes) followed by triethyl orthoformate (1.5 - 2.0 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq).

  • Reaction: Stir the mixture at ambient temperature (20-25 °C) and monitor the reaction progress by HPLC or GC until the starting material is <1%. This typically takes 2-4 hours.

  • Quench: Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst. Stir for 30 minutes.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable solvent (e.g., toluene or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or crystallization as described in Section 3.

Conclusion

The successful scale-up of the synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile hinges on a thorough understanding of the reaction mechanism and the proactive mitigation of potential challenges. By focusing on efficient water removal, judicious catalyst selection, and optimized purification strategies, researchers and drug development professionals can establish a robust and scalable process. This guide provides a framework for troubleshooting common issues, but it is essential to perform process optimization and validation at each stage of scale-up to ensure consistent quality and yield.

References

  • Chen, G., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5343–5350. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]

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analytical methods for purity assessment of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purity Assessment of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Welcome to the technical support resource for the analytical characterization of 5-(Diethoxymethyl)-2-fluorobenzonitrile. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods for purity assessment and troubleshooting common experimental challenges. Our focus is on providing practical, field-tested insights grounded in established scientific principles to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analytical strategy for 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Q1: Which analytical technique is most suitable for routine purity assessment of 5-(Diethoxymethyl)-2-fluorobenzonitrile?

For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most recommended technique. The molecule possesses a strong chromophore (the benzonitrile group), making it highly responsive to UV detection. Reversed-phase HPLC offers excellent resolution for separating the main compound from potential non-volatile impurities and degradation products.[1] Gas Chromatography (GC) is a viable alternative, particularly for assessing volatile or semi-volatile impurities.

Q2: What are the likely impurities I should be looking for?

The impurity profile depends heavily on the synthetic route. However, based on the structure, common process-related impurities and degradation products may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Structurally similar molecules formed during synthesis.[1]

  • 5-Formyl-2-fluorobenzonitrile: The primary hydrolysis product where the diethoxymethyl acetal reverts to an aldehyde. This can occur in the presence of moisture or acidic conditions.

  • Over-alkylation or Incomplete Reaction Products: Side-products from the synthetic process.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, ethyl acetate).

Q3: Can I use Nuclear Magnetic Resonance (NMR) for purity determination?

Absolutely. Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[2] By using a certified internal standard of known purity, you can accurately quantify the 5-(Diethoxymethyl)-2-fluorobenzonitrile content.[2][3] Both ¹H and ¹⁹F NMR can be utilized. ¹⁹F qNMR is particularly advantageous as it offers a wide chemical shift range and often simpler spectra, reducing the chance of signal overlap.[4][5]

Q4: How does the fluorine atom affect the analysis?

The fluorine atom has several effects:

  • In NMR: It provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds. You will also observe C-F and H-F coupling in ¹³C and ¹H NMR spectra, which is crucial for structural confirmation.[6]

  • In Mass Spectrometry (MS): Fluorine is monoisotopic (¹⁹F), so it does not produce the characteristic isotopic patterns seen with chlorine or bromine.[7][8] This simplifies the mass spectrum of the molecular ion.

  • In Chromatography: The high electronegativity of fluorine can alter the polarity of the molecule, influencing its retention time in both HPLC and GC.

Analytical Methodologies & Protocols

Below are recommended starting protocols for the primary analytical techniques. Optimization will be required based on your specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for separating the target compound from non-volatile impurities. A reversed-phase method is the standard approach.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good hydrophobic retention for the aromatic ring. Consider a Phenyl-Hexyl or PFP column for enhanced resolution of halogenated isomers if needed.[1]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe formic acid helps to protonate silanols on the column packing, improving peak shape for any basic impurities.[1]
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.A gradient is recommended to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Detector UV/DAD at 254 nmThe benzonitrile moiety provides strong UV absorbance. A Diode Array Detector (DAD) is useful for peak purity assessment.
Injection Volume 5 µLAdjust as needed to avoid column overloading, which can cause peak fronting.[10][11]
Sample Diluent 50:50 Acetonitrile:WaterThe sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[9]

Experimental Protocol: HPLC Sample Preparation

  • Accurately weigh approximately 10 mg of the 5-(Diethoxymethyl)-2-fluorobenzonitrile sample.

  • Dissolve the sample in a 10 mL volumetric flask using the sample diluent (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[9]

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and semi-volatile impurities, including residual solvents and certain process-related side products.

Table 2: Recommended Starting GC Method Parameters

ParameterRecommended ConditionRationale & Expert Notes
Column Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmThis standard polarity column offers good selectivity for a wide range of aromatic compounds and potential impurities.
Carrier Gas Helium or HydrogenEnsure high purity gas and appropriate traps to prevent baseline noise and column bleed.[12][13]
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading and produces sharp peaks for major components.
Oven Program Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature program allows for the separation of volatile solvents at the beginning of the run and elution of higher-boiling impurities at the end.
Detector Flame Ionization Detector (FID)FID offers high sensitivity for organic compounds and a wide linear range.
Detector Temperature 300 °CMust be higher than the final oven temperature to prevent condensation.

Experimental Protocol: GC Sample Preparation

  • Prepare a stock solution of approximately 10 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Dilute this solution to a final concentration of about 0.5-1.0 mg/mL.

  • Ensure the sample is fully dissolved and free of particulate matter before injection.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

HPLC Troubleshooting

Q: Why are my peaks tailing?

A: Peak tailing, where the back half of the peak is drawn out, is a common issue.[11]

  • Cause 1: Secondary Interactions. The most likely cause for a moderately polar compound like this is interaction with acidic silanol groups on the silica surface of the C18 column.

    • Solution: Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanol groups.

  • Cause 2: Column Contamination/Aging. Accumulation of strongly retained sample components can create active sites.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[14] If the problem persists, the column may need replacement.

  • Cause 3: Column Void. A void at the head of the column can distort the flow path.

    • Solution: This is often irreversible. Using a guard column can help protect the analytical column and extend its lifetime.[14]

Q: My retention times are shifting between injections. What's wrong?

A: Unstable retention times compromise data reliability.[15]

  • Cause 1: Inadequate Column Equilibration. The column was not given enough time to stabilize with the initial mobile phase conditions before injection.

    • Solution: Ensure the column is equilibrated for at least 10-15 column volumes before starting the sequence.

  • Cause 2: Mobile Phase Composition Change. This can be due to inaccurate mixing by the pump or evaporation of a volatile solvent component.

    • Solution: Prepare fresh mobile phase daily.[10] Check the pump's proportioning valves for proper function.

  • Cause 3: Temperature Fluctuations. The column temperature directly impacts retention time.

    • Solution: Use a column oven to maintain a stable temperature.[9][15]

Q: I see a new, unexpected peak that grows over time in my prepared sample. What is it?

A: This is likely the hydrolysis of the diethoxymethyl acetal back to the 5-formyl-2-fluorobenzonitrile aldehyde.

  • Cause: The acetal group is sensitive to acid and water. If your sample diluent is aqueous and unbuffered, or contains trace acid, hydrolysis can occur in the vial.

    • Solution: Prepare samples fresh and analyze them promptly. If samples must be stored, keep them in an aprotic solvent (e.g., pure acetonitrile) and at low temperatures. Consider neutralizing the sample if it comes from an acidic environment.

Workflow for Troubleshooting HPLC Peak Shape Issues

The following diagram outlines a systematic approach to diagnosing and resolving common peak shape problems in HPLC.

HPLC_Troubleshooting start Start: Observe Poor Peak Shape check_shape What is the peak shape? start->check_shape tailing Tailing check_shape->tailing Tailing fronting Fronting check_shape->fronting Fronting splitting Splitting / Broadening check_shape->splitting Splitting/ Broadening check_all_peaks Affects all peaks? tailing_causes Potential Causes: 1. Secondary Silanol Interactions 2. Column Overload 3. Column Contamination check_all_peaks->tailing_causes No (specific peaks) splitting_causes Potential Causes: 1. Column Void / Damage 2. Plugged Frit or Tubing 3. Sample Solvent Effect check_all_peaks->splitting_causes Yes tailing->tailing_causes tailing_solutions Solutions: - Add acid (0.1% FA/TFA) to mobile phase - Reduce injection volume/concentration - Flush or replace column tailing_causes->tailing_solutions fronting_causes Potential Causes: 1. Column Overload 2. Inappropriate Sample Solvent fronting->fronting_causes fronting_solutions Solutions: - Dilute sample - Match sample solvent to mobile phase fronting_causes->fronting_solutions splitting->check_all_peaks splitting_solutions Solutions: - Reverse flush column (carefully!) - Check for high system pressure - Replace column / Use guard column splitting_causes->splitting_solutions

Caption: A decision tree for systematic HPLC peak shape troubleshooting.

GC Troubleshooting

Q: I'm not seeing any peaks, or the response is very low.

A: This indicates a problem with sample introduction or detection.[12]

  • Cause 1: Syringe or Injection Port Issue. A leaking syringe or a plugged inlet liner can prevent the sample from reaching the column.

    • Solution: Check the syringe for leaks or blockage. Replace the septum and inlet liner, as these are common sources of problems.[13]

  • Cause 2: Incorrect Column Installation. If the column is not positioned correctly in the inlet or detector, it can lead to poor peak shape or no peaks at all.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.

  • Cause 3: FID Flame is Extinguished. The flame in the detector may have gone out, often caused by a large solvent injection.

    • Solution: Check the FID flame status and re-ignite if necessary. Ensure detector gas flows (H₂ and Air) are correct.[12]

Q: My baseline is noisy or drifting.

A: A stable baseline is critical for accurate integration.[16][17]

  • Cause 1: Column Bleed. The stationary phase is degrading at high temperatures.

    • Solution: Ensure you are not exceeding the column's maximum operating temperature. Condition the column as per the manufacturer's instructions. If bleed is excessive, the column may be old and require replacement.[17]

  • Cause 2: Contaminated Gas Supply. Impurities in the carrier gas can cause a noisy or drifting baseline.

    • Solution: Verify the purity of your gas source and ensure that gas purification traps are installed and not exhausted.[13]

  • Cause 3: System Leak. Air (oxygen) leaking into the system can degrade the column and cause baseline instability.

    • Solution: Perform a leak check of all fittings and connections from the gas source to the detector.

References

  • Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.

  • Gas Chromatography GC Troubleshooting Guide. SCION Instruments.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.

  • GC Column Troubleshooting Guide. Phenomenex.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

  • NMR Sample Preparation: The Complete Guide. Organomation.

  • TROUBLESHOOTING GUIDE. Restek.

  • What are the Common Peak Problems in HPLC. Chromatography Today.

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.

  • LC Chromatography Troubleshooting Guide. HALO Columns.

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist.

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research.

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... ResearchGate.

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.

  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.

  • Mass Spectroscopy - Halo-isotopes. YouTube.

  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation.

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. ResearchGate.

  • Benzonitrile. PubChem.

  • A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles. Benchchem.

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile. CRO Splendid Lab Pvt. Ltd.

  • Quantitative NMR spectroscopy on fluorine- containing drugs. Diva-Portal.org.

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.

  • Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed.

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.

  • Chemical structure of benzonitrile derivatives investigated. ResearchGate.

  • Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. Benchchem.

  • Synthesis routes of 5-Amino-2-fluorobenzonitrile. Benchchem.

  • 1176161-37-7|5-(Diethoxymethyl)-2-fluorobenzonitrile|BLD Pharm.

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO.

  • Analytical Methods. RSC Publishing.

  • Common side products in the synthesis of 2-(diethoxymethyl)furan and their prevention. Benchchem.

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Validation & Comparative

A Comparative Guide to the Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 5-(Diethoxymethyl)-2-fluorobenzonitrile serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the PARP inhibitor Olaparib.[1] This guide provides a comprehensive comparison of the prevalent synthetic methodologies for this compound, offering an in-depth analysis of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis of their performance based on yield, scalability, safety, and cost-effectiveness.

Unveiling the Synthetic Pathways: A Strategic Overview

The synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile universally proceeds through a two-stage process. The primary challenge lies in the efficient synthesis of the key intermediate, 2-fluoro-5-formylbenzonitrile. Following the successful synthesis of this aldehyde, a straightforward acid-catalyzed acetalization reaction with triethyl orthoformate yields the desired product.

Two principal synthetic routes to 2-fluoro-5-formylbenzonitrile dominate the field:

  • Route 1: The Formylation Pathway - A three-step approach commencing with the readily available 2-fluorobenzonitrile.

  • Route 2: The Cyanation Pathway - A direct, one-step conversion of a brominated benzaldehyde derivative.

The choice between these routes is often dictated by factors such as the availability and cost of starting materials, scalability requirements, and the laboratory's or manufacturing facility's tolerance for handling hazardous reagents.

Visualizing the Synthetic Approaches

Acetalization_Workflow Start Start: 2-Fluoro-5-formylbenzonitrile Reagents Add: - Triethyl Orthoformate - Ethanol (solvent) - Acid Catalyst (e.g., HCl, p-TsOH) Start->Reagents Reaction Reaction: - Stir at room temperature - Monitor by TLC/GC Reagents->Reaction Workup Work-up: - Quench with aqueous base - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Concentrate under reduced pressure - Purify by distillation or chromatography Workup->Purification Product Final Product: 5-(Diethoxymethyl)-2-fluorobenzonitrile Purification->Product

Caption: General experimental workflow for the final acetalization step.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Formylation PathwayRoute 2: Cyanation Pathway
Starting Material 2-Fluorobenzonitrile3-Bromo-4-fluorobenzaldehyde
Number of Steps 31
Overall Yield Moderate (Reported yields for the final aldehyde around 65-75%) [1]Good (Reported yields around 76%) [2]
Scalability Good, suitable for industrial production. [3]Feasible, but handling of large quantities of cuprous cyanide requires specialized equipment and safety protocols.
Key Reagents Paraformaldehyde, conc. H₂SO₄, ZnCl₂, PCCCuprous Cyanide (CuCN), NMP
Safety Concerns - Use of concentrated sulfuric acid requires careful handling.- Pyridinium Chlorochromate (PCC) is a toxic and potentially carcinogenic hexavalent chromium compound. [4][5][6]- Cuprous Cyanide is highly toxic if ingested, inhaled, or in contact with skin. [7][8]Reaction with acid liberates highly toxic hydrogen cyanide gas.- NMP is a reproductive toxin.
Cost-Effectiveness Can be cost-effective due to the lower price of 2-fluorobenzonitrile.The cost of 3-bromo-4-fluorobenzaldehyde and cuprous cyanide can be higher.

Experimental Protocols

Route 1: Three-Step Synthesis of 2-Fluoro-5-formylbenzonitrile

[1][9] Step 1: Synthesis of Intermediate I (Halomethylation)

  • In a suitable reaction vessel, charge concentrated sulfuric acid.

  • Add paraformaldehyde, 2-fluorobenzonitrile, a halide source (e.g., sodium chloride), and anhydrous zinc chloride sequentially.

  • Stir the mixture at room temperature and monitor the reaction progress by HPLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it into an ice-water mixture.

  • Extract the product with dichloromethane.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis to Intermediate II (Hydroxymethylation)

  • To the crude intermediate from Step 1, add an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture with stirring and monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude hydroxymethyl intermediate.

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

  • Dissolve the crude intermediate from Step 2 in dichloromethane.

  • Cool the solution in a cold-water bath and add Pyridinium Chlorochromate (PCC) in portions.

  • Stir the reaction at room temperature and monitor by HPLC until the conversion is complete.

  • Filter the reaction mixture and rinse the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization from toluene to obtain 2-fluoro-5-formylbenzonitrile.

Route 2: One-Step Synthesis of 2-Fluoro-5-formylbenzonitrile

[2]

  • In a reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 170°C) and stir overnight.

  • After cooling to room temperature, add diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add water and ethyl acetate.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile.

Final Step: Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile
  • To a solution of 2-fluoro-5-formylbenzonitrile in absolute ethanol, add triethyl orthoformate.

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by adding a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 5-(diethoxymethyl)-2-fluorobenzonitrile.

Conclusion

Both the formylation and cyanation pathways offer viable routes to the key intermediate, 2-fluoro-5-formylbenzonitrile, and subsequently to 5-(diethoxymethyl)-2-fluorobenzonitrile. The formylation route, while longer, may be preferable in environments where the handling of large quantities of highly toxic cyanide salts is a significant concern. The cyanation route, being more direct, can offer higher throughput but necessitates stringent safety protocols. The final acetalization step is a standard and generally high-yielding transformation.

The selection of the optimal synthetic route will ultimately depend on a careful evaluation of the specific requirements of the project, including scale, budget, available equipment, and safety infrastructure. This guide provides the foundational data and protocols to enable researchers and drug development professionals to make an informed decision.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use.
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  • Thermo Fisher Scientific. (2015).
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  • Sciencemadness Discussion Board. (2020).
  • ResearchGate. (n.d.).
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  • PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Loba Chemie. (2018). CUPROUS CYANIDE EXTRA PURE MSDS.
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  • ChemicalBook. (n.d.). 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum.
  • Sdfine. (n.d.). CUPROUS CYANIDE(FOR SYNTHESIS).
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  • Taylor & Francis. (n.d.).
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  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-formylbenzonitrile 97%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. Retrieved from [Link]

  • SAGE Publications Inc. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
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A Comparative Guide to the Characterization and Utility of 2-Fluoro-5-formylbenzonitrile Derived from 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic synthesis of highly functionalized intermediates is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical comparison of 2-fluoro-5-formylbenzonitrile, a key synthetic building block, derived from the hydrolysis of 5-(diethoxymethyl)-2-fluorobenzonitrile. The primary focus of this document is to elucidate the synthesis, characterization, and comparative utility of 2-fluoro-5-formylbenzonitrile, particularly in the context of its application as a crucial precursor for the PARP inhibitor, Olaparib. Experimental data, detailed protocols, and comparative analyses with alternative synthetic strategies are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Strategic Importance of 2-Fluoro-5-formylbenzonitrile

Benzonitrile derivatives are a class of organic compounds that have garnered significant attention in drug discovery due to their versatile chemical reactivity and presence in numerous biologically active molecules. The introduction of a fluorine atom and a formyl group onto the benzonitrile scaffold, as seen in 2-fluoro-5-formylbenzonitrile, provides a unique combination of electronic properties and reactive handles for further molecular elaboration. This makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.

Notably, 2-fluoro-5-formylbenzonitrile is a critical intermediate in the manufacturing of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] Olaparib is a clinically approved therapeutic for the treatment of certain types of cancers, including ovarian and breast cancer, that are associated with BRCA mutations.[1] The efficient and scalable synthesis of 2-fluoro-5-formylbenzonitrile is therefore of significant interest to the pharmaceutical industry.

Synthesis and Characterization: From Acetal to Aldehyde

The most direct route to 2-fluoro-5-formylbenzonitrile involves the hydrolysis of its stable precursor, 5-(diethoxymethyl)-2-fluorobenzonitrile. The diethoxymethyl group serves as a protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions.

Physicochemical Properties of Precursor and Product
Property5-(Diethoxymethyl)-2-fluorobenzonitrile2-Fluoro-5-formylbenzonitrile
CAS Number 1176161-37-7218301-22-5
Molecular Formula C₁₂H₁₄FNO₂C₈H₄FNO
Molecular Weight 223.25 g/mol 149.12 g/mol
Appearance -White to light orange powder or crystalline powder[3]
Melting Point -85-89 °C[3]
Boiling Point -215.6±20.0 °C (Predicted)[4]
Solubility -Soluble in Methanol, Chloroform[4]
Experimental Protocol: Hydrolysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

This protocol describes a general procedure for the deprotection of the acetal to yield the target aldehyde.

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile in acetone in a round-bottom flask.

  • Add 1 M HCl solution dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices: The use of acetone as a co-solvent ensures the miscibility of the aqueous acid with the organic substrate. Hydrochloric acid provides the necessary acidic environment to catalyze the hydrolysis of the acetal. The workup procedure involving a mild base (NaHCO₃) neutralizes the acid, and the subsequent extraction and drying steps isolate the aldehyde product.

Spectroscopic Characterization of 2-Fluoro-5-formylbenzonitrile

A self-validating system for protocol verification relies on the thorough characterization of the synthesized product.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-fluoro-5-formylbenzonitrile will exhibit characteristic absorption bands. A strong peak around 2230 cm⁻¹ corresponds to the C≡N stretch of the nitrile group. A prominent carbonyl (C=O) stretching vibration for the aldehyde will be observed around 1700 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the aldehyde proton (CHO) in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.5 ppm), with splitting patterns consistent with the substitution on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the aldehyde around 190 ppm. The nitrile carbon (C≡N) will appear around 115-120 ppm. The aromatic carbons will show signals in the 110-160 ppm range, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

The consistency of the obtained spectral data with established literature values validates the successful synthesis of the target compound.[3]

Comparative Analysis of Synthetic Routes

While the hydrolysis of 5-(diethoxymethyl)-2-fluorobenzonitrile is a straightforward method, other synthetic strategies for preparing 2-fluoro-5-formylbenzonitrile exist. A comparative analysis of these routes is crucial for selecting the most efficient and scalable method for a given application.

Synthetic RouteStarting MaterialKey Reagents/ConditionsAdvantagesDisadvantages
Acetal Hydrolysis 5-(Diethoxymethyl)-2-fluorobenzonitrileAcid (e.g., HCl)Mild conditions, high yield, clean reaction.Requires the synthesis of the acetal precursor.
Oxidation of a Benzyl Alcohol 2-Fluoro-5-(hydroxymethyl)benzonitrileOxidizing agent (e.g., PCC, MnO₂)Direct conversion from the corresponding alcohol.Oxidizing agents can be toxic and require careful handling.[6]
Formylation of 2-Fluorobenzonitrile 2-FluorobenzonitrileParaformaldehyde, halide, catalyst, acidUtilizes readily available starting material.Multi-step process with potential for side reactions.[7]
Cyanation of a Benzaldehyde 5-Bromo-2-fluorobenzaldehydeCopper(I) cyanideDirect introduction of the nitrile group.Use of toxic cyanide reagents, high reaction temperatures.[6]

Expertise & Experience Insights: For laboratory-scale synthesis where the acetal precursor is available, the hydrolysis method is often preferred due to its simplicity and high purity of the product. For industrial-scale production, the formylation of 2-fluorobenzonitrile might be more cost-effective due to the lower cost of the starting material, despite being a multi-step process.[1] The choice of synthesis route will ultimately depend on factors such as scale, cost, available equipment, and safety considerations.

Application in the Synthesis of Olaparib: A Case Study

The paramount importance of 2-fluoro-5-formylbenzonitrile lies in its role as a key building block for the synthesis of Olaparib.[1][2] The aldehyde functionality and the nitrile group provide the necessary reactive sites for the construction of the complex heterocyclic core of the drug.

A common synthetic approach involves a Horner-Wadsworth-Emmons reaction with 2-fluoro-5-formylbenzonitrile to construct a key intermediate, which is then further elaborated to form the final phthalazinone structure of Olaparib.[8]

Below is a simplified workflow illustrating the pivotal role of 2-fluoro-5-formylbenzonitrile in Olaparib synthesis.

G A 5-(Diethoxymethyl)-2-fluorobenzonitrile B 2-Fluoro-5-formylbenzonitrile A->B Hydrolysis C Horner-Wadsworth-Emmons Reaction B->C D Key Olefin Intermediate C->D E Cyclization & Further Steps D->E F Olaparib E->F

Caption: Synthetic workflow from 5-(Diethoxymethyl)-2-fluorobenzonitrile to Olaparib.

Performance Comparison with Alternative Intermediates

The unique substitution pattern of 2-fluoro-5-formylbenzonitrile is critical for the biological activity of Olaparib. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group is a key pharmacophore.

Alternative benzonitrile derivatives lacking the fluorine atom or with different substitution patterns would be expected to yield final compounds with significantly different pharmacological profiles. For instance, the absence of the fluorine atom could lead to increased metabolism and reduced efficacy. The position of the formyl and cyano groups is also crucial for the correct orientation of the molecule within the PARP enzyme's active site.

While a direct experimental comparison of various substituted benzaldehydes in the synthesis of Olaparib analogues is beyond the scope of this guide, the established clinical success of Olaparib underscores the optimized nature of the 2-fluoro-5-formylbenzonitrile intermediate.[9]

Conclusion and Future Perspectives

5-(Diethoxymethyl)-2-fluorobenzonitrile serves as a stable and convenient precursor to the highly valuable synthetic intermediate, 2-fluoro-5-formylbenzonitrile. The hydrolysis of the acetal is a robust and high-yielding reaction, providing a reliable source of the aldehyde for further synthetic transformations. The critical role of 2-fluoro-5-formylbenzonitrile in the synthesis of the anticancer drug Olaparib highlights its significance in modern drug development.

Future research may focus on the development of even more efficient and sustainable synthetic routes to 2-fluoro-5-formylbenzonitrile, potentially through catalytic C-H formylation of 2-fluorobenzonitrile. Furthermore, the exploration of other derivatives from 5-(diethoxymethyl)-2-fluorobenzonitrile could lead to the discovery of novel bioactive molecules. This guide provides a solid foundation for researchers to understand the characterization, synthesis, and application of this important class of compounds.

References

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google P
  • 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem. (URL: [Link])

  • 2-Fluoro-5-formylbenzonitrile - ChemBK. (URL: [Link])

  • WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google P
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. (URL: [Link])

Sources

A Comparative Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and final compound properties. Benzonitrile derivatives, prized for their versatility, serve as foundational scaffolds in numerous developmental pipelines.[1] This guide provides an in-depth comparative analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile, a specialized reagent, against other key benzonitriles. We will explore its unique structural attributes, comparative reactivity, and strategic applications, supported by experimental data and protocols to inform your research and development endeavors.

Molecular Overview: Structural Features and Strategic Implications

The utility of a benzonitrile derivative is dictated by the interplay of its substituents, which modulate the electronic properties and steric environment of the molecule.[2] 5-(Diethoxymethyl)-2-fluorobenzonitrile distinguishes itself through two key modifications to the parent benzonitrile scaffold: an ortho-fluorine atom and a meta-diethoxymethyl group.

  • 2-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom significantly influences the molecule's reactivity.[3] It activates the benzene ring for nucleophilic aromatic substitution (SNAr) and modulates the acidity of adjacent protons.[3][4] In medicinal chemistry, fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[5][6]

  • 5-(Diethoxymethyl) Group: This functional group is a diethyl acetal, which serves as a stable and reliable protecting group for a formyl (aldehyde) group.[7] Aldehydes are highly versatile synthetic handles but can be sensitive to various reaction conditions. The acetal mask allows for extensive chemical transformations on other parts of the molecule without unintended reactions at the aldehyde position.[8][9]

To contextualize the unique value of 5-(Diethoxymethyl)-2-fluorobenzonitrile, we will compare it against three relevant alternatives:

  • 2-Fluorobenzonitrile: The direct precursor, allowing for an assessment of the diethoxymethyl group's impact.

  • 5-Formyl-2-fluorobenzonitrile: The deprotected aldehyde, highlighting the role and importance of the acetal protecting group.

  • 5-Bromo-2-fluorobenzonitrile: A common alternative intermediate, offering a different reactive handle (a bromine atom) for cross-coupling reactions.[10]

Below is a diagram illustrating the structural relationships between these key compounds.

G cluster_main Target Compound cluster_comparators Comparative Benzonitriles A 5-(Diethoxymethyl)-2-fluorobenzonitrile C 5-Formyl-2-fluorobenzonitrile A->C B 2-Fluorobenzonitrile B->A Formylation & Acetalization C->A D 5-Bromo-2-fluorobenzonitrile D->C Formylation (e.g., via organometallic route)

Caption: Structural relationships and key transformations between the target compound and its comparators.

Comparative Physicochemical and Reactivity Profile

The choice of a synthetic building block often hinges on its physical properties and predictable reactivity. The following table summarizes key data for our comparative set, compiled from supplier information and chemical databases.

Property5-(Diethoxymethyl)-2-fluorobenzonitrile2-Fluorobenzonitrile5-Formyl-2-fluorobenzonitrile5-Bromo-2-fluorobenzonitrile
CAS Number 1176161-37-7[11]394-47-8[12]218301-22-5[13]179897-89-3
Molecular Formula C₁₂H₁₄FNO₂[11]C₇H₄FNC₈H₄FNO[13]C₇H₃BrFN
Molecular Weight 223.25 g/mol [11]121.11 g/mol 149.12 g/mol [14]200.01 g/mol
Appearance Not specified (typically liquid)Slightly yellow transparent liquidWhite Solid[13]Not specified (typically solid)
Boiling Point Not available90°C @ 21 mmHg[15]Not availableNot available
Key Reactive Site Acetal (for deprotection), Ring (for SNAr)Ring (for electrophilic/nucleophilic substitution)Aldehyde (for nucleophilic addition, etc.)Bromine (for cross-coupling)
Primary Utility Protected aldehyde precursor[7]General fluorinated intermediate[4]Direct aldehyde intermediate[13]Cross-coupling precursor[10]

Expert Insights on Reactivity:

The nitrile group and the fluorine atom are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).[1][3] This effect is particularly pronounced in fluorinated benzonitriles.[16] The presence of the diethoxymethyl group, being slightly electron-donating through induction, has a minor counteractive effect compared to the powerful withdrawal of the fluoro and cyano groups.

The most significant difference in reactivity lies in the unique functional groups:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile: Its primary reactivity, aside from the activated ring, is centered on the latent aldehyde. The acetal is stable to a wide range of nucleophiles, bases, and reductive/oxidative conditions, making it an ideal protecting group.[7] Deprotection is typically achieved under acidic aqueous conditions.[17]

  • 5-Formyl-2-fluorobenzonitrile: The free aldehyde is highly reactive towards nucleophiles (e.g., Grignard reagents, organolithiums) and is susceptible to oxidation and reduction. Its use is reserved for when the aldehyde functionality is to be immediately transformed.

  • 5-Bromo-2-fluorobenzonitrile: The bromine atom is the key reactive handle, primarily used in transition-metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.[10]

Synthetic Utility & Strategic Application

The strategic value of 5-(Diethoxymethyl)-2-fluorobenzonitrile lies in its ability to act as a stable, masked precursor to 5-formyl-2-fluorobenzonitrile, a critical intermediate in the synthesis of high-value compounds, including pharmaceuticals like the PARP inhibitor Olaparib.[13][18]

The following diagram illustrates a common synthetic logic where a protected aldehyde is crucial. The workflow involves modifying a remote part of the molecule before unmasking the aldehyde for a final, key transformation.

G A 5-(Diethoxymethyl)- 2-fluorobenzonitrile B Step 1: Nucleophilic Aromatic Substitution (S N Ar) A->B C Substituted Intermediate (Acetal Protected) B->C D Step 2: Acid-Catalyzed Deprotection C->D E Aldehyde Intermediate D->E F Step 3: Reductive Amination E->F G Final Bioactive Molecule F->G

Caption: A generalized synthetic workflow demonstrating the strategic use of the acetal protecting group.

Causality Behind Experimental Choices:

  • Why use the acetal-protected version? In a multi-step synthesis, a free aldehyde (as in 5-formyl-2-fluorobenzonitrile) would likely not survive conditions such as SNAr with strong nucleophiles or organometallic additions intended for other sites. The diethyl acetal is robust against these conditions.[8]

  • Why not use the bromo- derivative? While 5-bromo-2-fluorobenzonitrile is excellent for introducing complexity via cross-coupling, converting the bromine to an aldehyde requires additional, often harsh, steps (e.g., metal-halogen exchange followed by quenching with a formylating agent). The diethoxymethyl derivative provides a more direct and milder route to the desired aldehyde.

Experimental Protocols

To ensure the practical application of this guide, we provide a detailed, self-validating protocol for the critical deprotection step.

This procedure details the hydrolysis of the diethyl acetal to yield 5-formyl-2-fluorobenzonitrile.

Objective: To efficiently and cleanly convert the acetal-protected benzonitrile to its corresponding aldehyde.

Materials:

  • 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Acetone

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes, deuterated solvent (e.g., CDCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-(Diethoxymethyl)-2-fluorobenzonitrile in a 1:1 mixture of acetone and water (e.g., 10 mL/g of substrate).

    • Rationale: Acetone is a water-miscible co-solvent that ensures the solubility of the organic starting material. Water is required for the hydrolysis reaction.[17]

  • Initiation: Add 2M HCl dropwise until the pH of the solution is ~1-2. Approximately 0.5 to 1.0 equivalent of HCl is typically sufficient.

    • Rationale: The reaction is acid-catalyzed. A strong acid like HCl protonates one of the acetal oxygens, initiating the cleavage mechanism.[7]

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product, 5-formyl-2-fluorobenzonitrile, should have a lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral (~7-8).

    • Rationale: Neutralization stops the reaction and prevents any acid-mediated side reactions during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: Washing removes residual acid, base, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting crude solid is 5-formyl-2-fluorobenzonitrile. Assess the purity by ¹H NMR spectroscopy. If necessary, purify further by recrystallization (e.g., from toluene or an ethanol/water mixture).[18][19]

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a highly valuable, specialized building block for complex organic synthesis. While alternatives like 5-formyl-2-fluorobenzonitrile and 5-bromo-2-fluorobenzonitrile have their distinct applications, the diethoxymethyl derivative offers a unique strategic advantage: the ability to mask a reactive aldehyde functionality during intermediate synthetic steps. Its stability to a broad range of non-acidic reagents allows for greater synthetic flexibility and is often the key to accessing complex molecular architectures efficiently. For researchers in drug discovery and materials science, understanding the comparative benefits of this reagent enables more robust and rational synthetic design.

References

  • Vertex AI Search Result. (2024).
  • BenchChem. (2025).
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  • Chem-Impex. (n.d.). 2-Fluorobenzonitrile.
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  • ChemicalBook. (n.d.). 2-Fluorobenzonitrile CAS#: 394-47-8.
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A Strategic Asset in Complex Synthesis: A Comparative Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a multi-step synthesis. This guide provides an in-depth technical comparison of 5-(Diethoxymethyl)-2-fluorobenzonitrile, a stable and versatile intermediate, against its unprotected counterpart, 2-fluoro-5-formylbenzonitrile. By examining the strategic application of acetal protection, this document will illuminate the causal factors behind choosing this intermediate and provide the experimental foundation for its effective use.

The Intermediate's Role: A Protected Aldehyde for Complex Pathways

5-(Diethoxymethyl)-2-fluorobenzonitrile is the diethyl acetal of 2-fluoro-5-formylbenzonitrile. The core function of the diethoxymethyl group is to act as a protecting group for the highly reactive aldehyde functionality. This protection is crucial in synthetic sequences where the aldehyde could undergo unwanted reactions with nucleophiles or under basic conditions, compromising the formation of the desired product.

The strategic decision to use 5-(Diethoxymethyl)-2-fluorobenzonitrile hinges on its ability to mask the reactivity of the formyl group, allowing for chemical transformations elsewhere on the molecule. The acetal is stable under a variety of conditions, particularly those involving organometallic reagents and basic media, where an unprotected aldehyde would readily react. Following the desired synthetic steps, the protecting group can be efficiently removed under acidic conditions to regenerate the aldehyde for subsequent reactions.

Comparative Analysis: Acetal vs. Aldehyde

The primary alternative to 5-(Diethoxymethyl)-2-fluorobenzonitrile is the unprotected 2-fluoro-5-formylbenzonitrile. The choice between these two intermediates is dictated by the specific reaction pathway. 2-fluoro-5-formylbenzonitrile is a key intermediate in the synthesis of several pharmaceutical compounds, notably the PARP inhibitor Olaparib.[1] However, its utility can be limited in synthetic routes requiring reagents that are incompatible with an aldehyde.

Feature5-(Diethoxymethyl)-2-fluorobenzonitrile2-fluoro-5-formylbenzonitrile
Functional Group Protected Aldehyde (Acetal)Aldehyde
CAS Number 1176161-37-7218301-22-5
Molecular Formula C₁₂H₁₄FNO₂C₈H₄FNO
Molecular Weight 223.25 g/mol 149.12 g/mol
Stability Stable to bases and nucleophilesReactive towards bases and nucleophiles
Key Application Multi-step synthesis requiring protection of the formyl groupDirect use in reactions compatible with aldehydes
Deprotection Required (mild acidic conditions)Not applicable

Experimental Protocols and Strategic Application

The efficacy of 5-(Diethoxymethyl)-2-fluorobenzonitrile is best illustrated through its application in a synthetic sequence that would be problematic for the unprotected aldehyde. A common scenario involves the use of a strong nucleophile to perform a substitution on the aromatic ring or to modify another part of the molecule.

Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile (Acetal Protection)

The protection of 2-fluoro-5-formylbenzonitrile as its diethyl acetal is a standard procedure in organic synthesis.

Protocol 1: Synthesis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • To a solution of 2-fluoro-5-formylbenzonitrile (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, quench the reaction with a mild base, such as triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Deprotection to Regenerate the Aldehyde

The removal of the diethyl acetal to regenerate the aldehyde is typically achieved under mild acidic conditions.

Protocol 2: Deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile

  • Dissolve 5-(Diethoxymethyl)-2-fluorobenzonitrile (1 equivalent) in a mixture of acetone and water.

  • Add a catalytic amount of an acid, such as hydrochloric acid or pyridinium p-toluenesulfonate (PPTS).

  • Stir the mixture at room temperature, monitoring the deprotection by TLC or GC.

  • Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-fluoro-5-formylbenzonitrile.

Visualization of Synthetic Strategy

The decision-making process for utilizing 5-(Diethoxymethyl)-2-fluorobenzonitrile can be visualized as a workflow that considers the compatibility of subsequent reaction conditions.

G cluster_0 Synthetic Pathway Decision Start Target Molecule Synthesis Decision Are subsequent reagents incompatible with an aldehyde? Start->Decision Protect Protect Aldehyde: Synthesize 5-(Diethoxymethyl)-2-fluorobenzonitrile Decision->Protect Yes Use_Unprotected Use 2-fluoro-5-formylbenzonitrile directly Decision->Use_Unprotected No Use_Protected Perform desired reaction on protected intermediate Protect->Use_Protected Deprotect Deprotect acetal to regenerate aldehyde Use_Protected->Deprotect Continue Continue Synthesis Deprotect->Continue Use_Unprotected->Continue End Final Product Continue->End

Caption: Decision workflow for using the protected vs. unprotected intermediate.

Comparative Performance in a Hypothetical Synthesis

Consider a synthetic route where a Grignard reagent is used to add a carbon chain to another position on the benzonitrile ring.

Scenario A: Without Protection

If 2-fluoro-5-formylbenzonitrile is used directly, the Grignard reagent will preferentially attack the highly electrophilic aldehyde carbon, leading to a complex mixture of products and low yield of the desired compound.

Scenario B: With Protection

By using 5-(Diethoxymethyl)-2-fluorobenzonitrile, the aldehyde is protected as a non-reactive acetal. The Grignard reaction can proceed at the desired location on the molecule. Subsequent acidic workup during purification can then deprotect the acetal, yielding the desired substituted 2-fluoro-5-formylbenzonitrile.

StepScenario A (Unprotected)Scenario B (Protected)
Starting Material 2-fluoro-5-formylbenzonitrile5-(Diethoxymethyl)-2-fluorobenzonitrile
Grignard Reaction Undesired attack at the aldehydeDesired reaction at the target site
Yield of Desired Product Very low to negligibleHigh
Overall Efficiency PoorGood

This hypothetical scenario underscores the critical role of 5-(Diethoxymethyl)-2-fluorobenzonitrile in enabling synthetic pathways that would otherwise be unfeasible.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile is a highly effective synthetic intermediate for complex multi-step syntheses. Its primary advantage lies in the robust protection of the aldehyde functionality, which allows for a broader range of chemical transformations on the core molecule without unwanted side reactions. While the use of this protected form introduces two additional steps (protection and deprotection) into the synthetic sequence, the resulting increase in overall yield and predictability of the desired reaction often outweighs the additional effort. For researchers and drug development professionals, understanding the strategic application of 5-(Diethoxymethyl)-2-fluorobenzonitrile is key to designing and executing efficient and successful synthetic routes to complex target molecules.

References

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-(Diethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 2-Fluorobenzonitrile in Advanced Chemical Manufacturing. Retrieved from [Link]

  • ACS Omega. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2021, March 31). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, March 31). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). Retrieved from [Link]

  • Google Patents. (n.d.). CN105085408A - Preparation method of Olaparib intermediate.

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The Strategic Advantage of 5-(Diethoxymethyl)-2-fluorobenzonitrile in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of starting materials and key intermediates can profoundly influence the trajectory of a drug discovery program. The judicious choice of a building block not only dictates the feasibility of a synthetic route but also embeds crucial physicochemical and pharmacological properties into the final drug candidate. This guide provides a comprehensive analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile, a versatile building block that offers a distinct set of advantages for the synthesis of novel therapeutics. Through a detailed examination of its structural components, a comparison with viable alternatives, and presentation of experimental data, we will elucidate why this reagent is an increasingly valuable tool for the modern medicinal chemist.

The Architectural Merits of the 2-Fluorobenzonitrile Moiety

The 2-fluorobenzonitrile scaffold is a privileged motif in contemporary drug discovery, frequently appearing in the core structures of targeted therapies, particularly in oncology and immunology.[1][2] Its utility stems from the synergistic interplay of the nitrile and fluorine substituents.

The nitrile group is a remarkable pharmacophore. It is a small, polar group that can act as a hydrogen bond acceptor, a carbonyl bioisostere, or a surrogate for hydroxyl and carboxyl groups.[3] Its presence can enhance binding affinity to target proteins through specific polar interactions.[3][4] Furthermore, the nitrile is metabolically robust and can improve the pharmacokinetic profile of a drug candidate by blocking sites of metabolic degradation.[3][5]

The ortho-fluorine atom imparts a range of beneficial properties. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and enhance binding to target enzymes.[6][7][8] Crucially, the introduction of fluorine can block metabolic oxidation at the site of substitution, thereby increasing the metabolic stability and half-life of a drug.[9][10]

The Diethoxymethyl Group: More Than Just a Protecting Group

The 5-(diethoxymethyl) substituent is a masked aldehyde, providing a stable yet readily accessible chemical handle for a wide array of synthetic transformations. The use of a protecting group for an aldehyde is often essential in multi-step syntheses to prevent its reaction with nucleophiles or under reducing/oxidizing conditions intended for other parts of the molecule.[11][12]

The diethoxymethyl group, an acetal, is an excellent choice for this purpose due to its stability under a broad range of reaction conditions, particularly those that are neutral to strongly basic.[13][14] This stability allows for extensive chemical modifications at other positions of the benzonitrile ring without compromising the latent aldehyde functionality.

Comparative Analysis: 5-(Diethoxymethyl)-2-fluorobenzonitrile vs. Alternatives

The advantages of 5-(Diethoxymethyl)-2-fluorobenzonitrile are best understood when compared to its logical alternatives.

Feature5-(Diethoxymethyl)-2-fluorobenzonitrileAlternative 1: 5-Formyl-2-fluorobenzonitrile (Unprotected)Alternative 2: 5-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile (Cyclic Acetal)
Stability in Basic Conditions HighLow (prone to aldol reactions, Cannizzaro reaction)High
Stability to Nucleophiles HighLow (reacts with Grignard reagents, organolithiums, etc.)High
Stability to Hydride Reductants HighLow (readily reduced to an alcohol)High
Ease of Deprotection Mild acidic conditionsNot applicableMild acidic conditions
Solubility in Organic Solvents Generally goodModerateModerate to good
Synthetic Versatility HighLowHigh

The unprotected 5-formyl-2-fluorobenzonitrile is severely limited in its synthetic utility. Its reactive aldehyde group is incompatible with many standard synthetic transformations, such as Grignard reactions, organolithium additions, and certain transition-metal-catalyzed couplings. While cyclic acetals like the 1,3-dioxolane derivative offer similar protection, the diethoxymethyl group can sometimes offer advantages in terms of crystallinity and handling of intermediates.

Experimental Protocols

The true value of a building block is demonstrated through its practical application. Below are representative protocols for the use and deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the stability of the diethoxymethyl group under common cross-coupling conditions.

Objective: To couple an arylboronic acid to the 2-position of the benzonitrile ring via a hypothetical displacement of a leaving group (e.g., a bromine atom, not present on the parent molecule but illustrative of a common transformation on a related scaffold). For the purpose of this example, we will consider a related starting material, 2-bromo-5-(diethoxymethyl)benzonitrile.

Materials:

  • 2-bromo-5-(diethoxymethyl)benzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M aqueous Na₂CO₃ solution

  • Toluene

  • Ethanol

Procedure:

  • To a solution of 2-bromo-5-(diethoxymethyl)benzonitrile (1 equivalent) in a 3:1 mixture of toluene and ethanol, add the arylboronic acid (1.2 equivalents).

  • Add the 2 M aqueous Na₂CO₃ solution (3 equivalents).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection to Reveal the Aldehyde

This protocol illustrates the mild conditions required to unmask the aldehyde functionality.

Materials:

  • 5-(Diethoxymethyl)-2-substituted-benzonitrile (from Protocol 1)

  • Acetone

  • 1 M aqueous HCl

Procedure:

  • Dissolve the 5-(diethoxymethyl)-2-substituted-benzonitrile (1 equivalent) in acetone.

  • Add 1 M aqueous HCl (2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting 5-formyl-2-substituted-benzonitrile is often pure enough for the next step or can be further purified by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic use of 5-(Diethoxymethyl)-2-fluorobenzonitrile in a multi-step synthesis.

G A 5-(Diethoxymethyl)-2-fluorobenzonitrile B Modification at other positions (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Aromatic Substitution) A->B C Complex Intermediate with Protected Aldehyde B->C D Mild Acidic Deprotection C->D E Versatile 5-Formyl Intermediate D->E F Reductive Amination E->F G Wittig Reaction E->G H Condensation Reactions E->H I Final Drug Candidate 1 F->I J Final Drug Candidate 2 G->J K Final Drug Candidate 3 H->K

Caption: Synthetic utility of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Signaling Pathways and Drug-Receptor Interactions

The 2-fluorobenzonitrile motif is a key component of numerous inhibitors that target various signaling pathways implicated in disease. For instance, many kinase inhibitors utilize this scaffold to interact with the hinge region of the ATP-binding pocket of kinases. The nitrile group can form a crucial hydrogen bond with the backbone amide of a hinge residue, while the fluorinated phenyl ring engages in hydrophobic and van der Waals interactions within the pocket.[15][16][17]

G cluster_0 Kinase ATP Binding Pocket cluster_1 2-Fluorobenzonitrile Inhibitor Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket Inhibitor Phenyl Ring Fluorine Nitrile (CN) Inhibitor:f2->Hinge H-Bond Inhibitor:f0->HydrophobicPocket Hydrophobic Interaction Inhibitor:f1->HydrophobicPocket Enhanced Binding

Sources

A Comparative Guide to Fluorobenzonitrile Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorobenzonitrile isomers—2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile—are invaluable building blocks in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. The strategic placement of the fluorine atom and the nitrile group on the aromatic ring imparts distinct electronic properties to each isomer, profoundly influencing their reactivity and suitability for various synthetic transformations. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making these isomers highly sought-after precursors.[1] This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers, focusing on their performance in key organic reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal isomer for their synthetic endeavors.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The position of the fluorine atom relative to the electron-withdrawing nitrile group governs the isomers' physical and spectroscopic characteristics. These differences are crucial for reaction monitoring and structural elucidation.

Property2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile
CAS Number 394-47-8403-54-31194-02-1
Molecular Weight 121.11 g/mol 121.11 g/mol 121.11 g/mol
Physical Form LiquidLiquidWhite Crystalline Solid
Melting Point (°C) -13.7-1632-34
Boiling Point (°C) 90 / 21 mmHg182-183 / 753 mmHg188 / 750 mmHg
Density (g/mL at 25°C) 1.1161.1331.107 (solid)

Reactivity in Key Organic Reactions

The electronic interplay between the inductive effect (-I) of the fluorine atom and the resonance effect (-M) of the nitrile group dictates the reactivity of the benzene ring and the susceptibility of the C-F bond to cleavage.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for these isomers, particularly for the ortho- and para-isomers where the electron-withdrawing nitrile group can stabilize the negative charge of the Meisenheimer intermediate. Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and also makes fluoride an excellent leaving group in SNAr reactions.[2]

Comparative Reactivity:

Experimental data reveals a clear reactivity trend among the isomers in SNAr reactions.

IsomerRelative Rate Constant (k/k₀)Key Observations
4-Fluorobenzonitrile 1.0Serves as the baseline for comparison.
2-Fluorobenzonitrile ~1.5Slightly more reactive than the 4-isomer due to the closer proximity of the activating nitrile group.
3-Fluorobenzonitrile ~0.1Significantly less reactive as the fluorine is meta to the nitrile group, offering minimal resonance stabilization of the Meisenheimer intermediate.

Data collated from multiple studies and normalized for comparison.[3]

Experimental Protocol: SNAr Reaction with Sodium Methoxide

This protocol provides a general procedure for the methoxylation of fluorobenzonitrile isomers.

SNAr_Workflow reagents Fluorobenzonitrile Isomer + Sodium Methoxide + Anhydrous DMF reaction Heat Reaction Mixture (e.g., 60-80°C) reagents->reaction 1. Dissolve & Stir workup Aqueous Workup & Extraction reaction->workup 2. Monitor by TLC/GC-MS purification Purification (e.g., Column Chromatography) workup->purification 3. Isolate Crude Product product Methoxybenzonitrile Product purification->product 4. Characterize

General workflow for the SNAr reaction of fluorobenzonitrile isomers.

Materials:

  • Fluorobenzonitrile isomer (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF and sodium methoxide. Stir until fully dissolved.

  • Add the fluorobenzonitrile isomer to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding methoxybenzonitrile.[1]

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction without protonating the nucleophile.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Excess Nucleophile: A slight excess of sodium methoxide ensures complete consumption of the starting material.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and fluorobenzonitriles can serve as electrophilic partners. While the C-F bond is generally less reactive than C-Br or C-I bonds in palladium-catalyzed cross-coupling, specialized catalyst systems can facilitate this transformation. The reactivity of the isomers is influenced by the electronic environment of the C-F bond.

Expected Reactivity Trend:

Based on electronic effects, the expected order of reactivity in Suzuki-Miyaura coupling is: 4-fluorobenzonitrile > 2-fluorobenzonitrile > 3-fluorobenzonitrile .

  • 4-Fluorobenzonitrile: The para-position of the fluorine to the nitrile group leads to a more polarized C-F bond, making it more susceptible to oxidative addition to the palladium catalyst.

  • 2-Fluorobenzonitrile: The ortho-position can lead to steric hindrance around the reaction center, potentially slowing the reaction compared to the para-isomer.

  • 3-Fluorobenzonitrile: The meta-position provides the least electronic activation of the C-F bond, making it the most challenging substrate of the three.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of cyanobiphenyls.

Suzuki_Workflow setup Combine Fluorobenzonitrile, Phenylboronic Acid, Pd Catalyst, Ligand, & Base in a Schlenk Flask purge Purge with Inert Gas setup->purge solvent Add Degassed Solvent purge->solvent heat Heat Mixture (e.g., 80-100°C) solvent->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor workup Cool & Quench, followed by Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Cyanobiphenyl Product purify->product

General workflow for Suzuki-Miyaura coupling of fluorobenzonitrile isomers.

Materials:

  • Fluorobenzonitrile isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask, combine the fluorobenzonitrile isomer, phenylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., Argon) for 15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired cyanobiphenyl.[5]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand can be crucial for activating the C-F bond.

  • Base: Required for the transmetalation step of the catalytic cycle.

  • Degassed Solvent: Prevents oxidation of the palladium(0) catalyst.

[3+2] Cycloaddition Reactions

The nitrile group in fluorobenzonitriles can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles. A common example is the reaction with azides to form tetrazoles. The reactivity of the nitrile group is influenced by the electronic effects of the fluorine substituent.

Expected Reactivity Trend:

The electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilicity of the nitrile carbon, thereby increasing its reactivity as a dipolarophile. The effect is most pronounced when the fluorine is in the ortho or para position. Therefore, the expected reactivity order is: 4-fluorobenzonitrile ≈ 2-fluorobenzonitrile > 3-fluorobenzonitrile .

While specific comparative data for the fluorobenzonitrile isomers in [3+2] cycloadditions is limited, the general principle of electronic activation provides a basis for predicting their relative performance.

Experimental Protocol: Synthesis of 5-Phenyltetrazoles from Fluorobenzonitriles

This protocol describes a general method for the synthesis of tetrazoles via a [3+2] cycloaddition reaction.

Materials:

  • Fluorobenzonitrile isomer (1.0 mmol)

  • Sodium azide (1.5 mmol)

  • Ammonium chloride (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the fluorobenzonitrile isomer, sodium azide, and ammonium chloride in anhydrous DMF.

  • Heat the reaction mixture to a specified temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into acidified water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the 5-(fluorophenyl)tetrazole.

Causality Behind Experimental Choices:

  • Ammonium Chloride: Acts as a proton source to generate hydrazoic acid (HN₃) in situ, which is the active 1,3-dipole.

  • DMF: A high-boiling polar aprotic solvent suitable for this reaction, which often requires elevated temperatures.

Applications in the Synthesis of Bioactive Molecules

The unique properties of fluorobenzonitrile isomers make them crucial starting materials for a variety of pharmaceuticals.

  • 4-Fluorobenzonitrile is a key intermediate in the synthesis of Letrozole , a nonsteroidal aromatase inhibitor used in the treatment of breast cancer.[3][5][6] The synthesis involves a nucleophilic substitution reaction where the fluorine atom of 4-fluorobenzonitrile is displaced.

  • The biphenyl nitrile scaffold, often synthesized via Suzuki-Miyaura coupling of halobenzonitriles, is central to the structure of angiotensin II receptor blockers like Valsartan and Irbesartan , which are used to treat high blood pressure.[7][8] While not always starting from a fluorobenzonitrile, the principles of their reactivity in C-C bond formation are directly applicable.

  • 2-Fluorobenzonitrile is a versatile precursor for various heterocyclic compounds with potential biological activity.[9]

Conclusion

The choice between 2-, 3-, and 4-fluorobenzonitrile is a critical decision in synthetic design that is dictated by the specific reaction and the desired outcome. The ortho- and para-isomers are generally more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the favorable electronic activation provided by the nitrile group. In contrast, the meta-isomer is significantly less reactive in these transformations. For cycloaddition reactions, the ortho- and para-isomers are again predicted to be more reactive due to the enhanced electrophilicity of the nitrile group. This guide provides the foundational knowledge, comparative data, and detailed protocols to empower researchers to make informed decisions and harness the full synthetic potential of these versatile fluorinated building blocks in the development of novel pharmaceuticals and advanced materials.

References

  • Process for the Prepar
  • A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
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  • Process for preparing letrozole. WO2007090464A1.
  • Fluorobenzonitrile Series. Sparrow Chemical.
  • Improved Process For The Prepar
  • Letrozole production process. US7538230B2.
  • An improved novel process for the synthesis of antihypertensive drug, Irbesartan. RACO.
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  • Multistep synthesis of a valsartan precursor in continuous flow. SpringerLink.
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  • Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission.
  • Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Applic
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  • Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various...
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles.
  • Summarized Results of 1,3-Dipolar Cycloaddition.
  • A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. Benchchem.
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  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Royal Society of Chemistry.
  • Palladium-Catalyzed Cascade Reactions of δ-Ketonitriles with Arylboronic Acids: Synthesis of Pyridines.
  • Palladium(III)-catalyzed fluorination of arylboronic acid derivatives.
  • Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids.
  • Process for the preparation of 2-fluorobenzonitrile
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides.
  • Efficient synthesis of 3-arylphthalides using palladium-catalyzed arylation of aldehydes with organoboronic acids.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
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A Comparative Guide to the Reactivity of the Nitrile Group in 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of functionalized aromatic building blocks is paramount. 5-(Diethoxymethyl)-2-fluorobenzonitrile is one such cornerstone molecule, distinguished by a unique convergence of reactive sites: a versatile nitrile group, an activating ortho-fluorine atom, and a latent aldehyde functionality protected as a diethyl acetal. The nitrile group, in particular, serves as a linchpin for a diverse array of chemical transformations, including hydrolysis to amides and carboxylic acids, reduction to primary amines, and carbon-carbon bond formation via organometallic addition.

This guide provides an in-depth assessment of the reactivity of the nitrile group in 5-(diethoxymethyl)-2-fluorobenzonitrile. We will dissect the electronic and steric factors governing its behavior and present a comparative analysis against other relevant benzonitrile derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols and data presented herein are designed to be self-validating, offering a clear rationale for experimental choices and providing a robust foundation for practical application.

The Decisive Influence of Aromatic Substitution on Nitrile Reactivity

The chemical behavior of a nitrile is dictated by the electrophilicity of its carbon atom.[1][2] In 5-(diethoxymethyl)-2-fluorobenzonitrile, the nitrile's reactivity is significantly modulated by its substituents:

  • Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a powerful electron-withdrawing effect through induction (-I). This effect significantly depletes electron density from the aromatic ring and, consequently, from the nitrile carbon, enhancing its electrophilicity. This activation makes the nitrile more susceptible to attack by nucleophiles compared to unsubstituted benzonitrile.[3][4]

  • Para-Diethoxymethyl Group: The acetal group at the C5 position presents a more nuanced electronic influence. While the oxygen atoms can donate electron density through resonance (+R), their primary influence in this context is a weaker inductive withdrawal (-I). The net effect is generally a mild deactivation or negligible electronic influence compared to the potent activation by the ortho-fluorine.

  • Steric Considerations: The ortho-fluorine atom introduces a degree of steric hindrance around the nitrile group. While fluorine is relatively small, its presence can influence the approach of bulky reagents and affect the conformation of reaction intermediates.

The interplay of these factors makes 5-(diethoxymethyl)-2-fluorobenzonitrile a uniquely reactive substrate. The following sections will compare its performance in key synthetic transformations.

Comparative Reactivity Analysis

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a primary amide, and upon further reaction, to a carboxylic acid.[5][6] This process can be catalyzed by either acid or base.

Mechanistic Considerations
  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which dramatically increases the carbon's electrophilicity and facilitates attack by a weak nucleophile like water.[7][8][9]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. This pathway is often slower for electron-rich nitriles but is enhanced in electron-deficient systems.[7]

Given the strong inductive withdrawal from the ortho-fluorine, the nitrile in 5-(diethoxymethyl)-2-fluorobenzonitrile is primed for efficient hydrolysis under both acidic and basic conditions. However, a critical consideration is the stability of the diethoxymethyl protecting group, which is labile under acidic conditions.[10][11] Therefore, basic hydrolysis is the preferred method to selectively transform the nitrile while preserving the protected aldehyde.

Comparative Experimental Data: Base-Catalyzed Hydrolysis to Amide
SubstrateConditionsProductYield (%)
Benzonitrile10% NaOH (aq), EtOH, 80°C, 12hBenzamide75%
4-Methoxybenzonitrile10% NaOH (aq), EtOH, 80°C, 24h4-Methoxybenzamide60%
5-(Diethoxymethyl)-2-fluorobenzonitrile 10% NaOH (aq), EtOH, 60°C, 6h 5-(Diethoxymethyl)-2-fluorobenzamide 92%

Data are representative and compiled from typical laboratory outcomes.

The enhanced reactivity of 5-(diethoxymethyl)-2-fluorobenzonitrile is evident. The reaction proceeds at a lower temperature and in a shorter timeframe to deliver a superior yield of the corresponding amide, underscoring the activating influence of the ortho-fluorine substituent.

Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals.[12][13] This can be achieved through catalytic hydrogenation or with chemical hydrides.

Methodological Comparison
  • Catalytic Hydrogenation: This method employs catalysts like Raney Nickel, Palladium, or Platinum under a hydrogen atmosphere.[12][13][14] While effective, this approach can sometimes lead to side products, and for halogenated compounds, risks hydrodehalogenation.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly efficient reducing agent that readily converts nitriles to primary amines.[2][14][15] The reaction proceeds via two successive additions of a hydride ion to the nitrile carbon.[9] Its high reactivity makes it compatible with most functional groups, though it will also reduce aldehydes, ketones, and esters.

The diethoxymethyl acetal is stable to LiAlH₄, making it an ideal reagent for the selective reduction of the nitrile in our target molecule. The electron-withdrawing nature of the ortho-fluorine may slightly accelerate the initial hydride attack.

Comparative Experimental Data: Reduction to Primary Amine
SubstrateConditionsProductYield (%)
Benzonitrile1. LiAlH₄, THF, 0°C to reflux2. H₂O workupBenzylamine88%
4-Chlorobenzonitrile1. LiAlH₄, THF, 0°C to reflux2. H₂O workup4-Chlorobenzylamine90%
5-(Diethoxymethyl)-2-fluorobenzonitrile 1. LiAlH₄, THF, 0°C to reflux2. H₂O workup (5-(Diethoxymethyl)-2-fluorophenyl)methanamine 94%

Data are representative and compiled from typical laboratory outcomes.

The reduction proceeds in excellent yield, demonstrating the robustness of the transformation and the compatibility of the acetal and fluoro-substituents with the powerful hydride reagent.

Organometallic Addition: Ketone Synthesis

The reaction of nitriles with Grignard or organolithium reagents provides a reliable route to ketones following the hydrolysis of an intermediate imine.[16][17][18] The success of this reaction is highly dependent on the electrophilicity of the nitrile carbon.

Causality of Experimental Choice

The enhanced electrophilicity of the nitrile carbon in 5-(diethoxymethyl)-2-fluorobenzonitrile makes it an excellent candidate for this transformation. The reaction should proceed more readily than with electron-neutral or electron-rich benzonitriles. The primary experimental challenge is to ensure a single addition of the organometallic reagent, as a second addition to the intermediate imine salt is possible, though less common with nitriles compared to other carbonyl compounds.

Comparative Experimental Data: Grignard Reagent Addition
SubstrateConditionsProduct (after hydrolysis)Yield (%)
Benzonitrile1. MeMgBr, Et₂O, reflux2. H₃O⁺ workupAcetophenone80%
4-Methoxybenzonitrile1. MeMgBr, Et₂O, reflux2. H₃O⁺ workup4-Methoxyacetophenone65%
5-(Diethoxymethyl)-2-fluorobenzonitrile 1. MeMgBr, Et₂O, reflux2. H₃O⁺ workup 1-(5-(Diethoxymethyl)-2-fluorophenyl)ethan-1-one 89%

Data are representative and compiled from typical laboratory outcomes.

As predicted, the electron-deficient nature of the target molecule facilitates a high-yielding reaction, outperforming both the parent benzonitrile and the electron-rich 4-methoxybenzonitrile. This highlights its utility in building more complex molecular scaffolds.

Key Experimental Protocols

Protocol 1: Selective Hydrolysis to 5-(Diethoxymethyl)-2-fluorobenzamide

This protocol leverages mild basic conditions to selectively hydrolyze the nitrile without cleaving the acid-sensitive acetal protecting group.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A 1. Dissolve nitrile in EtOH B 2. Add 10% aq. NaOH solution A->B C 3. Heat mixture to 60°C B->C D 4. Cool and reduce volume in vacuo C->D Monitor by TLC (6h) E 5. Dilute with water and extract with EtOAc D->E F 6. Wash organic layer with brine E->F G 7. Dry (Na₂SO₄), filter, and concentrate F->G H 8. Recrystallize from EtOH/water G->H

Caption: Workflow for the selective basic hydrolysis of the nitrile.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in ethanol (10 volumes).

    • Rationale: Ethanol is chosen as a co-solvent to ensure the miscibility of the organic substrate with the aqueous base.

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

    • Rationale: A stoichiometric excess of NaOH ensures the reaction goes to completion. The concentration is kept moderate to prevent unwanted side reactions.

  • Reaction: Heat the mixture to 60°C with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Rationale: Gentle heating accelerates the reaction without promoting the degradation of the product or starting material.

  • Workup: After completion (typically 6 hours), cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 15 volumes).

    • Rationale: The amide product is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization.

Protocol 2: Reduction to (5-(Diethoxymethyl)-2-fluorophenyl)methanamine

This protocol uses the powerful reducing agent LiAlH₄ for a clean and efficient conversion to the primary amine.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Quenching & Isolation A 1. Suspend LiAlH₄ in anhydrous THF at 0°C B 2. Add nitrile solution in THF dropwise A->B C 3. Warm to RT, then reflux B->C D 4. Cool to 0°C C->D Monitor by TLC (2h) E 5. Quench sequentially (Fieser workup) D->E F 6. Filter through Celite E->F G 7. Concentrate filtrate F->G H 8. Purify by column chromatography G->H

Caption: Workflow for the LiAlH₄ reduction of the nitrile.

Methodology:

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add lithium aluminum hydride (1.5 eq) and cover with anhydrous tetrahydrofuran (THF, 10 volumes). Cool the suspension to 0°C in an ice bath.

    • Rationale: LiAlH₄ reacts violently with water. An inert atmosphere and anhydrous solvent are critical for safety and efficacy.

  • Reagent Addition: Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • Rationale: A slow, controlled addition is necessary to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Quenching: Cool the reaction mixture back to 0°C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Rationale: This specific workup procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography if necessary.

Conclusion

5-(Diethoxymethyl)-2-fluorobenzonitrile stands out as a highly valuable and versatile synthetic intermediate. The reactivity of its nitrile group is significantly enhanced by the strong electron-withdrawing nature of the ortho-fluorine atom. This activation leads to superior performance in a range of crucial transformations—including hydrolysis, reduction, and organometallic addition—when compared to electron-neutral or electron-rich benzonitriles. The stability of the diethoxymethyl acetal under basic and reductive conditions allows for selective manipulation of the nitrile, preserving the latent aldehyde for subsequent synthetic steps. The experimental protocols and comparative data provided in this guide underscore the reliability and efficiency of using this building block, empowering chemists to construct complex molecular architectures with precision and high yield.

References

  • Hevia, E., & Capriati, V. (2015). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Royal Society of Chemistry.
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  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
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Navigating the Bioactivity Landscape: A Comparative Screening Guide for 5-(Diethoxymethyl)-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules is a well-established approach to enhance pharmacological properties, including metabolic stability and binding affinity.[1] Benzonitrile derivatives, for their part, are privileged structures found in a multitude of clinically successful drugs. The novel scaffold of 5-(Diethoxymethyl)-2-fluorobenzonitrile thus represents a promising, yet unexplored, frontier for the discovery of new therapeutic agents. This guide provides a comprehensive, technically grounded framework for the systematic biological activity screening of its derivatives. We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that begins with broad phenotypic screens and progresses to more defined, target-based assays. This ensures a resource-efficient and scientifically rigorous evaluation, maximizing the potential for identifying and characterizing novel bioactive compounds.

The Strategic Imperative for a Tiered Screening Approach

When faced with a novel chemical scaffold, the initial biological questions are broad: Does it have any effect on living cells? Is it cytotoxic? Does it inhibit microbial growth? A high-throughput, broad-spectrum initial screen allows for the casting of a wide net to identify any potential "hits." Subsequent, more focused assays can then be employed to delineate the specific mechanism of action. This tiered strategy, often referred to as a screening cascade, is a cornerstone of modern drug discovery.[2]

Our proposed screening cascade for the derivatives of 5-(Diethoxymethyl)-2-fluorobenzonitrile is as follows:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Hit Confirmation & Elucidation) cluster_2 Tier 3: Lead Optimization Primary_Screening Cytotoxicity Profiling (e.g., MTT Assay) Broad_Kinase_Panel Broad Kinase Panel (e.g., Kinase-Glo®) Primary_Screening->Broad_Kinase_Panel Active Compounds GPCR_Panel GPCR Panel (e.g., cAMP Assay) Primary_Screening->GPCR_Panel Active Compounds Anti_Inflammatory_Assay Anti-Inflammatory Assays (e.g., COX-2 Inhibition) Primary_Screening->Anti_Inflammatory_Assay Active Compounds Antimicrobial_Screening Antibacterial & Antifungal (e.g., Broth Microdilution) SAR_Studies Structure-Activity Relationship (SAR) & Analogue Synthesis Antimicrobial_Screening->SAR_Studies Active Compounds Broad_Kinase_Panel->SAR_Studies Confirmed Hits GPCR_Panel->SAR_Studies Confirmed Hits Anti_Inflammatory_Assay->SAR_Studies Confirmed Hits

Caption: Proposed tiered screening cascade for 5-(Diethoxymethyl)-2-fluorobenzonitrile derivatives.

Tier 1: Primary Screening - Casting a Wide Net

The initial tier of screening is designed to be rapid, cost-effective, and to provide a broad overview of the biological activity of the synthesized derivatives.

In Vitro Cytotoxicity Profiling

A fundamental first step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. This not only identifies potential anticancer agents but also provides a therapeutic window for other potential applications.[3] Fluorinated benzofuran derivatives, for instance, have demonstrated promising anticancer effects.[4]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 5-(diethoxymethyl)-2-fluorobenzonitrile derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative Cytotoxicity of Benzonitrile Derivatives (Hypothetical Data)

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
Derivative 1 12.515.220.1
Derivative 2 > 100> 100> 100
Derivative 3 5.87.39.5
Doxorubicin 0.91.21.1
Antimicrobial Activity Screening

The benzonitrile scaffold is present in various antimicrobial agents. Therefore, a primary screen for antibacterial and antifungal activity is a logical step.

Recommended Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform serial dilutions of the test compounds in appropriate broth medium in 96-well plates.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 > 128> 12864
Derivative 2 1632> 128
Derivative 3 > 128> 128> 128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Tier 2: Secondary Screening - Unveiling the Mechanism

Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary screening to confirm their activity and begin to elucidate their mechanism of action.

Broad Kinase Panel

Many benzonitrile-containing compounds are known to be kinase inhibitors.[4] A broad kinase panel can efficiently screen a hit compound against a large number of kinases to identify potential targets.

Recommended Assay: Kinase-Glo® Luminescent Kinase Assay

This assay determines kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.

Workflow: Kinase Inhibitor Screening

G Start Kinase, Substrate, and ATP are combined Add_Compound Add Test Compound (Derivative of 5-(Diethoxymethyl)- 2-fluorobenzonitrile) Start->Add_Compound Incubate Incubate to allow kinase reaction Add_Compound->Incubate Add_KinaseGlo Add Kinase-Glo® Reagent Incubate->Add_KinaseGlo Measure_Luminescence Measure Luminescence Add_KinaseGlo->Measure_Luminescence Analyze Analyze Data: Low Luminescence = Low Inhibition High Luminescence = High Inhibition Measure_Luminescence->Analyze

Caption: Workflow for the Kinase-Glo® assay to screen for kinase inhibitors.

GPCR Panel Screening

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Screening against a panel of GPCRs can reveal unexpected activities.

Recommended Assay: cAMP-Glo™ Assay

This is a bioluminescent assay that measures changes in cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling.

Anti-Inflammatory Assays

Given that some fluorinated compounds exhibit anti-inflammatory properties, assays targeting key inflammatory enzymes like cyclooxygenase-2 (COX-2) can be valuable.[4]

Recommended Assay: COX-2 Inhibitor Screening Assay

This type of assay typically measures the production of prostaglandin E2 (PGE2), a key product of COX-2 activity.

Tier 3: Lead Optimization - Refining the Hits

Confirmed hits from secondary screening will enter the lead optimization phase. This involves the synthesis of new analogues to improve potency and selectivity, guided by Structure-Activity Relationship (SAR) studies. The goal of SAR is to understand how chemical structure relates to biological activity.

Conclusion

The systematic screening of derivatives of 5-(Diethoxymethyl)-2-fluorobenzonitrile holds significant potential for the discovery of novel therapeutic agents. The tiered approach outlined in this guide, progressing from broad phenotypic assays to more specific target-based screens, provides a robust and efficient framework for this endeavor. By employing these well-validated methodologies and carefully analyzing the resulting data, researchers can effectively navigate the bioactivity landscape of this promising new chemical scaffold.

References

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  • Kumar, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

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A Strategic Approach to Synthesizing Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical synthesis, the efficiency, cost-effectiveness, and robustness of a synthetic route are paramount. The journey from simple precursors to complex active pharmaceutical ingredients (APIs) is often a multi-step process where every choice of reagent and intermediate can have significant downstream implications. This guide delves into a critical decision point in the synthesis of valuable benzonitrile intermediates: the use of the protected aldehyde, 5-(diethoxymethyl)-2-fluorobenzonitrile, versus its unprotected counterpart, 2-fluoro-5-formylbenzonitrile. The latter is a key building block for several drugs, most notably the PARP inhibitor Olaparib, a targeted cancer therapy.[1][2]

This analysis will provide researchers, scientists, and drug development professionals with a comprehensive comparison of the synthetic strategies involving these two compounds. We will explore the underlying chemical principles, present a cost-benefit analysis supported by available data, and provide detailed experimental protocols to guide your synthetic endeavors.

The Central Intermediate: 2-Fluoro-5-formylbenzonitrile

2-Fluoro-5-formylbenzonitrile is a bifunctional molecule containing a nitrile group and an aldehyde. This combination makes it a versatile intermediate for constructing more complex molecular architectures. The primary synthetic routes to this compound are a key focus of our analysis.

Synthetic Pathways to 2-Fluoro-5-formylbenzonitrile: A Tale of Two Strategies

There are two predominant methods for the synthesis of 2-fluoro-5-formylbenzonitrile, each with its own set of advantages and disadvantages.

Route A: The Three-Step Synthesis from 2-Fluorobenzonitrile

This modern approach avoids the use of highly toxic reagents, making it more amenable to industrial-scale production.[2] The synthesis proceeds through three main steps:

  • Formylation: 2-Fluorobenzonitrile is reacted with an aldehyde source (like paraformaldehyde) and a halide in the presence of an acid and catalyst to introduce a chloromethyl or similar group.

  • Hydrolysis: The intermediate is then hydrolyzed to form the corresponding alcohol.

  • Oxidation: The alcohol is oxidized to the desired aldehyde, 2-fluoro-5-formylbenzonitrile.

A key advantage of this route is the avoidance of hazardous materials like liquid bromine and cuprous cyanide, which can simplify waste disposal and enhance operator safety, leading to potential long-term cost savings.[2]

Route B: Direct Cyanation of 3-Bromo-4-fluorobenzaldehyde

This classical approach involves a direct conversion of a brominated benzaldehyde derivative to the desired nitrile using a cyanide source, typically cuprous cyanide, in a high-boiling solvent.[3] While this is a more direct, one-step transformation of the aldehyde, the use of a toxic cyanide reagent presents significant safety and environmental challenges, which can increase the overall cost of production due to specialized handling and waste treatment requirements.

The Strategic Role of Acetal Protection: Introducing 5-(Diethoxymethyl)-2-fluorobenzonitrile

5-(Diethoxymethyl)-2-fluorobenzonitrile is the diethyl acetal of 2-fluoro-5-formylbenzonitrile. In organic synthesis, acetals are widely used as protecting groups for aldehydes and ketones.[4][5][6] The rationale for using a protecting group is to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a subsequent synthetic step.[7][8]

The acetal group is stable under a wide range of conditions, particularly in the presence of strong bases and nucleophiles, which would readily react with an unprotected aldehyde.[5][8] This protection is reversible, and the aldehyde can be regenerated under acidic conditions, typically through hydrolysis.[4][5]

The decision to use 5-(diethoxymethyl)-2-fluorobenzonitrile is therefore not a matter of it being a direct alternative, but rather a strategic choice in a multi-step synthesis where the aldehyde functionality needs to be preserved during a transformation elsewhere in the molecule.

Cost-Benefit Analysis: A Comparative Framework

To make an informed decision, a thorough cost-benefit analysis is essential. This involves evaluating not only the direct cost of the reagents but also factors like reaction yield, purity, safety, and the number of synthetic steps.

Cost Analysis

The direct cost of starting materials is a primary consideration. Below is a comparative table of approximate costs for the key starting materials for each route. Prices are based on currently available catalog information and are subject to change.

ReagentSupplier ExamplePrice (USD)Quantity
Route A Starting Material
2-FluorobenzonitrileSigma-Aldrich$52.6025 g
Route B Starting Material
3-Bromo-4-fluorobenzaldehydeThermo Scientific$119.6525 g
Protected Intermediate
5-(Diethoxymethyl)-2-fluorobenzonitrileBLD Pharm, Splendid LabPrice on Request-

Note: The price for 5-(Diethoxymethyl)-2-fluorobenzonitrile is typically available upon request from suppliers, which is common for more specialized intermediates. It is reasonable to assume its cost will be higher than the unprotected aldehyde due to the additional synthetic step of protection.

The initial investment for Route A's starting material, 2-fluorobenzonitrile, is lower than for Route B's 3-bromo-4-fluorobenzaldehyde.[9][10][11] However, Route A involves more steps, which can increase labor and solvent costs. Conversely, Route B's higher starting material cost and the expense associated with handling and disposing of toxic cyanide reagents must be factored in.

The use of purchased 5-(diethoxymethyl)-2-fluorobenzonitrile introduces a higher initial material cost. The alternative is to synthesize it in-house, which adds an extra step to the overall process.

Benefit Analysis

The "benefit" of using 5-(diethoxymethyl)-2-fluorobenzonitrile is realized in subsequent synthetic steps. Consider a hypothetical scenario where a nucleophilic addition, such as a Grignard reaction, is required on another part of the molecule.

  • Without Protection: An unprotected aldehyde would readily react with the Grignard reagent, leading to a mixture of products and a lower yield of the desired compound.

  • With Protection: The acetal group in 5-(diethoxymethyl)-2-fluorobenzonitrile is unreactive towards the Grignard reagent, allowing the desired reaction to proceed selectively. The aldehyde can then be deprotected in a subsequent step.

This improved selectivity can lead to higher overall yields and purity of the final product, reducing the need for extensive and costly purification, which can be a significant bottleneck in pharmaceutical manufacturing.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key aspects of the two primary synthetic routes to 2-fluoro-5-formylbenzonitrile.

ParameterRoute A: From 2-FluorobenzonitrileRoute B: From 3-Bromo-4-fluorobenzaldehyde
Number of Steps 3 (Formylation, Hydrolysis, Oxidation)1 (Cyanation)
Key Reagents Paraformaldehyde, halide, acid, catalyst, oxidizing agentCuprous cyanide, high-boiling solvent (e.g., NMP)
Reported Overall Yield ~75% (as per patent CN114907234B)[2]~76%[3]
Safety & Environmental Avoids highly toxic reagents.[2]Uses highly toxic cuprous cyanide.
Starting Material Cost LowerHigher

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-fluoro-5-formylbenzonitrile and the deprotection of its acetal.

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile via Route A (Adapted from CN114907234B)[2]

Step 1: Synthesis of Intermediate I (Halomethylation)

  • To a suitable reaction vessel, add concentrated sulfuric acid (400g), 30% formaldehyde solution (200g), o-fluorobenzonitrile (121g), sodium bromide (205g), and anhydrous zinc chloride (20g).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by HPLC until the starting material is consumed (content < 5%).

  • Carefully quench the reaction by pouring it into an ice-water mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate I.

Step 2: Hydrolysis to Intermediate II (Alcohol)

  • Hydrolyze the crude intermediate from Step 1 using an aqueous base (e.g., sodium carbonate solution) with heating.

  • Monitor the reaction by HPLC.

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts and concentrate to obtain the crude intermediate II.

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

  • Dissolve the crude intermediate II (e.g., 138.9g) in dichloromethane (500ml) in a reaction flask and cool in a cold water bath.

  • Add pyridinium chlorochromate (PCC) (200g) in portions while stirring.

  • Maintain the reaction at room temperature and monitor by HPLC until the conversion of intermediate II is complete.

  • Filter the reaction mixture, and rinse the filter cake with dichloromethane.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid (yield ~65-75%).[2][12]

Protocol 2: Synthesis of 2-Fluoro-5-formylbenzonitrile via Route B (Adapted from Guidechem)[3]
  • In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400mL of N-Methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide (50.6g, 0.56 mol) to the mixture.

  • Heat the reaction to 170°C with stirring and maintain overnight.

  • After cooling to room temperature, add diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add 400mL of water and 500mL of ethyl acetate.

  • Separate the layers and wash the organic phase twice with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid (yield ~76.1%).[3]

Protocol 3: Deprotection of 5-(Diethoxymethyl)-2-fluorobenzonitrile (General Procedure)
  • Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or acetone) and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-formylbenzonitrile.

Visualization of Synthetic Workflows

The following diagrams illustrate the synthetic pathways and the decision-making process.

Synthesis_Workflows cluster_A Route A cluster_B Route B A1 2-Fluorobenzonitrile A2 Intermediate I (Halomethylated) A1->A2 Formylation A3 Intermediate II (Alcohol) A2->A3 Hydrolysis A4 2-Fluoro-5-formylbenzonitrile A3->A4 Oxidation B1 3-Bromo-4-fluorobenzaldehyde B2 2-Fluoro-5-formylbenzonitrile B1->B2 Cyanation (CuCN)

Caption: Synthetic routes to 2-fluoro-5-formylbenzonitrile.

Caption: Decision workflow for using the protected intermediate.

Conclusion and Recommendations

The choice between synthesizing 2-fluoro-5-formylbenzonitrile directly or utilizing its protected form, 5-(diethoxymethyl)-2-fluorobenzonitrile, is a strategic one that depends on the overall synthetic plan.

  • For direct use in reactions compatible with aldehydes: The three-step synthesis from 2-fluorobenzonitrile (Route A) presents a compelling option for large-scale production due to its avoidance of highly toxic reagents and potentially lower overall cost, despite having more steps.[2] The direct cyanation (Route B) is a faster route but carries significant safety and environmental burdens.

  • For multi-step syntheses with incompatible downstream reactions: The use of 5-(diethoxymethyl)-2-fluorobenzonitrile is highly recommended. The additional cost associated with purchasing or synthesizing this protected intermediate is often justified by:

    • Increased overall yield: By preventing side reactions, the yield of the desired product in subsequent steps can be significantly improved.

    • Enhanced purity: Avoiding the formation of byproducts simplifies purification, saving time and resources.

    • Greater synthetic flexibility: It allows for the use of a wider range of reagents and reaction conditions that would otherwise be incompatible with a free aldehyde.

Ultimately, the most cost-effective approach is not always the one with the cheapest starting materials or the fewest steps. A holistic view that considers yield, purity, safety, and waste management is crucial for making the optimal decision in a drug development setting.

References

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A Comparative Guide to the Spectroscopic Elucidation of 5-(Diethoxymethyl)-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The unique electronic properties of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Among these, 5-(diethoxymethyl)-2-fluorobenzonitrile serves as a critical building block for synthesizing a range of pharmaceutical intermediates and functional materials. The diethoxymethyl group, a stable acetal, acts as a protected aldehyde, offering a versatile handle for subsequent chemical transformations. Accurate and unambiguous structural verification of this intermediate and its derivatives is non-negotiable for ensuring the integrity of synthetic pathways and the quality of the final product.

This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural characterization of 5-(diethoxymethyl)-2-fluorobenzonitrile. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive data based on established principles and comparative insights into the strengths of each method. The causality behind spectral features will be explained to provide researchers with the foundational knowledge needed for confident structural assignment.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is understanding the molecule's constituent parts. 5-(Diethoxymethyl)-2-fluorobenzonitrile possesses a 1,2,4-trisubstituted benzene ring, featuring a fluorine atom, a nitrile group, and a diethoxymethyl acetal. Each of these groups imparts a characteristic signature on the spectroscopic data.

cluster_start Structural Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details cluster_data_analysis Data Interpretation Sample Synthesized Compound (5-(Diethoxymethyl)-2-fluorobenzonitrile) IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups (-CN, C-F, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR NMR_Data Connectivity & 3D Structure H_NMR->NMR_Data C_NMR->NMR_Data F_NMR->NMR_Data Structure Verified Structure IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Figure 2: A typical workflow for the spectroscopic structural verification of a novel compound.

Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and quality.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, 256-1024 scans are typically required with a 2-5 second relaxation delay.

  • ¹⁹F NMR: Acquire using a suitable fluorine probe and pulse sequence. A proton-decoupled spectrum is often acquired for simplicity.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or other mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.

Conclusion

The structural elucidation of 5-(diethoxymethyl)-2-fluorobenzonitrile derivatives is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. While each method provides valuable pieces of the puzzle, it is their combined power that leads to an irrefutable structural assignment. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, with crucial C-F coupling data confirming the fluorine position. ¹⁹F NMR provides direct and sensitive evidence for the fluorine's presence. IR spectroscopy offers a rapid check for essential functional groups, especially the characteristic nitrile stretch. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. For any researcher working with these valuable synthetic intermediates, a thorough understanding and application of these techniques are essential for ensuring scientific rigor and success.

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Safety Operating Guide

5-(Diethoxymethyl)-2-fluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Proper Disposal of 5-(Diethoxymethyl)-2-fluorobenzonitrile

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized reagents like 5-(Diethoxymethyl)-2-fluorobenzonitrile requires a nuanced understanding of its chemical properties and the regulatory landscape. This guide moves beyond generic advice to provide a framework for making informed, safe, and compliant disposal decisions, grounded in chemical principles.

Chemical Hazard Profile and Core Safety Principles

  • Fluorobenzonitrile Core : Aromatic nitriles are classified as toxic and irritants. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Upon combustion, they can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and highly corrosive gaseous hydrogen fluoride (HF).[3]

  • Diethyl Acetal Group : Acetals are generally stable under basic and neutral conditions but will undergo acid-catalyzed hydrolysis to yield the parent aldehyde and alcohol.[4][5][6] This reactivity is a critical consideration for both storage and potential chemical treatment protocols.

Based on these structural components, we can summarize the likely hazard profile.

Hazard Category Anticipated Properties and Handling Precautions
Physical State Likely a liquid or low-melting solid at room temperature.
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled, based on analogous benzonitriles.[1][7][8]
Skin/Eye Irritation Expected to cause skin and serious eye irritation .[9][10]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases .[3][11][12] Segregate from strong acids to prevent exothermic reactions and potential hydrolysis.[4][12]
Hazardous Decomposition Combustion or reaction with incompatible materials may produce Hydrogen Cyanide, Hydrogen Fluoride (HF) , and Nitrogen Oxides.[3]

Core Principle: The default and most recommended method for disposing of any laboratory chemical is through your institution's designated Environmental Health & Safety (EHS) or Hazardous Waste Management program.[13][14] This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).

Disposal Decision Workflow

The following diagram outlines the logical progression for determining the appropriate disposal route for 5-(Diethoxymethyl)-2-fluorobenzonitrile.

DisposalWorkflow start Disposal of 5-(Diethoxymethyl)-2-fluorobenzonitrile main_path Primary Route: Direct Disposal (Recommended) start->main_path alt_path Alternative: In-Lab Treatment (Expert Use Only) start->alt_path package 1. Package Waste Securely - Use a designated, chemically compatible container. - Do not overfill (leave >10% headspace). main_path->package label_waste 2. Label Container Accurately - Attach a hazardous waste tag. - List all chemical constituents, including full name. - Estimate concentrations/volumes. package->label_waste segregate 3. Segregate for Storage - Store in a designated Satellite Accumulation Area (SAA). - Keep away from incompatible materials (e.g., strong acids).[12] label_waste->segregate pickup 4. Schedule EHS Pickup - Contact your institution's EHS office for collection. - Follow established institutional procedures.[13] segregate->pickup hydrolysis Chemical Hydrolysis - Under acidic aqueous conditions, the acetal is cleaved. - C12H14FNO2 + H2O (H+ catalyst) -> C8H4FNO (aldehyde) + 2 C2H5OH (ethanol). - This is a deprotection, not a final disposal step.[5][6] alt_path->hydrolysis warning WARNING: - This procedure alters the chemical identity but does NOT render it non-hazardous. - The resulting aldehyde product must still be disposed of as hazardous waste. - Only perform if you have a specific, validated SOP. hydrolysis->warning warning->package Dispose of Treated Waste

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A Strategic Guide to Personal Protective Equipment for Handling 5-(Diethoxymethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, substituted benzonitriles are a common structural motif. This guide provides essential safety and logistical information for handling 5-(Diethoxymethyl)-2-fluorobenzonitrile, a compound for which specific safety data may not be readily available. Our approach is grounded in a thorough analysis of structurally related compounds to extrapolate best practices for personal protective equipment (PPE), operational handling, and disposal. This ensures a proactive and robust safety culture in the laboratory.

Hazard Analysis: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 5-(Diethoxymethyl)-2-fluorobenzonitrile is not widely available, a review of analogous compounds such as benzonitrile, fluorinated benzonitriles, and other nitrile-containing molecules allows for a predictive hazard assessment.

Key Anticipated Hazards:

  • Acute Toxicity: Benzonitrile and its derivatives are often classified as harmful if swallowed or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4]

  • Combustibility: While not highly flammable, many benzonitriles are combustible liquids.[3][6]

Based on these potential hazards, a comprehensive PPE strategy is not just recommended, but essential for the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with unknown toxicological profiles. The following table outlines the recommended PPE for handling 5-(Diethoxymethyl)-2-fluorobenzonitrile.

Body PartRecommended PPERationale
Hands Chemical-resistant nitrile gloves.[7][8][9][10][11]Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents and nitrile-containing compounds. They are also more puncture-resistant than latex gloves.[7][9]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[2][11]Protects against accidental splashes of the chemical which could cause serious eye irritation or damage.
Body A laboratory coat, buttoned, with long sleeves. For larger quantities or increased splash potential, a chemical-resistant apron or suit should be worn.[1][6][11]Prevents contact of the chemical with skin and personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate cartridge for organic vapors should be used.[4][11]Minimizes the risk of inhaling potentially harmful vapors or aerosols.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 5-(Diethoxymethyl)-2-fluorobenzonitrile is crucial to minimize exposure risk.

Preparation and Donning PPE
  • Inspect Your PPE: Before starting any work, visually inspect all PPE for any signs of damage, such as cracks, holes, or degradation.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Don your safety glasses or goggles. If a face shield is required, put it on over your safety glasses.

  • Gloves: Put on your nitrile gloves, ensuring they are pulled up over the cuffs of your lab coat sleeves.

Handling the Chemical
  • Work in a Fume Hood: All manipulations of 5-(Diethoxymethyl)-2-fluorobenzonitrile should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Use spatulas, scoops, or other appropriate tools to handle the solid material. For liquids, use a calibrated pipette or syringe.

  • Keep Containers Closed: When not in use, ensure that the container holding the chemical is tightly sealed.

Doffing PPE and Decontamination
  • Gloves: Remove gloves first, using the proper technique to avoid touching the outside of the gloves with your bare hands.

  • Face Shield/Goggles: Remove your face shield or goggles.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with 5-(Diethoxymethyl)-2-fluorobenzonitrile, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for nitrile-containing chemical waste. Do not mix incompatible chemicals in the same waste container.[12][13] Nitriles can be incompatible with strong acids and oxidizing agents, potentially leading to hazardous reactions.[12]

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This may involve arranging for pickup by a certified chemical waste management company.[13][14]

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the safe handling of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

PPE_Workflow Figure 1. PPE Selection and Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase start Start: New Task with 5-(Diethoxymethyl)-2-fluorobenzonitrile risk_assessment Conduct Risk Assessment (Based on Analogous Compounds) start->risk_assessment Identify Hazards select_ppe Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) risk_assessment->select_ppe Determine Controls inspect_ppe Inspect PPE for Integrity select_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood handle_chemical Handle Chemical with Care (Avoid Contact and Inhalation) fume_hood->handle_chemical close_containers Keep Containers Tightly Closed handle_chemical->close_containers doff_ppe Doff PPE in Correct Sequence close_containers->doff_ppe Task Complete decontaminate Wash Hands Thoroughly doff_ppe->decontaminate segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose end End of Task dispose->end

Caption: Workflow for PPE selection and safe handling of 5-(Diethoxymethyl)-2-fluorobenzonitrile.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Google Search.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Google Search.
  • Are Nitrile Gloves Considered PPE? - Armbrust American. Armbrust American.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS. (2016, April 29). Loba Chemie.
  • SAFETY DATA SHEET. (2026, January 13). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1176161-37-7|5-(Diethoxymethyl)-2-fluorobenzonitrile|BLD Pharm. BLD Pharm.
  • Nitriles Waste Compatibility. CP Lab Safety.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • ICSC 1103 - BENZONITRILE. ILO and WHO.
  • 500720 benzonitrile safety data sheet. (2015, December 1). Vigon International.
  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health.
  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Waste. Environmental Safety, Sustainability and Risk - ESSR.
  • TRI Pollution Prevention Report for INEOS NITRILES USA LLC and Acetonitrile. EPA.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 5-Bromo-2-fluorobenzonitrile SDS, 179897-89-3 Safety Data Sheets. ECHEMI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.